2-Methyl-1,3,2-dioxaborinane
Description
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Properties
IUPAC Name |
2-methyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-5-6-3-2-4-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVWFBVPBAQTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455645 | |
| Record name | 2-methyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51901-48-5 | |
| Record name | 2-methyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physico-chemical properties of 2-Methyl-1,3,2-dioxaborinane
An In-depth Technical Guide to the Physico-chemical Properties of 2-Methyl-1,3,2-dioxaborinane
Introduction
This compound is an organoboron compound featuring a six-membered ring containing two oxygen atoms, one boron atom, and three carbon atoms. This heterocyclic compound belongs to the family of boronic esters, which are widely recognized for their versatility as intermediates in modern organic synthesis. The presence of the B-O-C linkages imparts unique reactivity and stability to the molecule, making it a subject of interest for researchers in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physico-chemical properties, synthesis, handling, and potential applications, offering field-proven insights for scientific professionals. The incorporation of boron into organic frameworks is a key strategy for creating diverse molecular architectures, often by replacing a C-C unit with its isoelectronic B-N unit, highlighting the significance of understanding foundational boron heterocycles like this compound.[1]
Molecular Structure and Identification
The fundamental structure of this compound consists of a 1,3,2-dioxaborinane ring substituted with a methyl group on the boron atom. This arrangement is crucial for its chemical behavior.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C4H9BO2 |
| Molar Mass | 99.92 g/mol [2] |
Core Physico-chemical Properties
The physical and chemical properties of this compound dictate its behavior in various chemical environments and are essential for designing synthetic routes and ensuring safe handling.
Table 2: Key Physico-chemical Data
| Property | Value | Source |
|---|---|---|
| Density | 0.90 ± 0.1 g/cm³ (Predicted) | [2] |
| Boiling Point | 44-46 °C at 30 Torr | [2] |
| Flash Point | 17.222 °C | [2] |
| Appearance | Colorless liquid (typical for similar compounds) | N/A |
Spectroscopic Characterization
The structural elucidation of this compound and related compounds relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹¹B NMR are critical for confirming the structure. In ¹H NMR, one would expect to see characteristic signals for the methyl group protons attached to boron and the methylene protons of the propanediol backbone. For example, in related dioxaborolane structures, the protons of the ring system and substituent groups show distinct chemical shifts that are used for verification.[3]
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula C₄H₉BO₂.
Synthesis Protocol: Esterification of Methylboronic Acid
The most common and trusted method for synthesizing this compound is the direct esterification of methylboronic acid with 1,3-propanediol. This reaction is typically performed with the removal of water to drive the equilibrium towards the product.
Causality Behind Experimental Choices:
-
Solvent : A non-polar solvent like dichloromethane or toluene is often used to facilitate the removal of water via azeotropic distillation (in the case of toluene) or through the use of a drying agent.
-
Drying Agent : Anhydrous magnesium sulfate (MgSO₄) is a common choice to sequester the water byproduct, pushing the reaction to completion.[4]
-
Inert Atmosphere : The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) because boronic acids and their esters can be sensitive to oxidation and moisture.
Step-by-Step Methodology
-
Setup : A flame-dried round-bottomed flask is equipped with a magnetic stir bar and an argon inlet.
-
Reagent Addition : To the flask, add methylboronic acid (1.0 equivalent).
-
Dissolution : Add dry dichloromethane to dissolve the boronic acid.
-
Diol and Drying Agent : Add 1,3-propanediol (1.05 equivalents) and anhydrous magnesium sulfate (1.0 equivalent) to the solution.
-
Reaction : Stir the heterogeneous mixture at room temperature for 12-16 hours under an argon atmosphere.
-
Workup : Filter the reaction mixture to remove the magnesium sulfate.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.
Caption: General workflow for the synthesis of this compound.
Reactivity, Stability, and Handling
Stability
This compound, like many boronic esters, is sensitive to moisture. The B-O bond can undergo hydrolysis when exposed to water, reverting the compound back to methylboronic acid and 1,3-propanediol. Therefore, it is crucial to handle and store the compound under anhydrous conditions.[5] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert gas in a refrigerator.[5][6]
Reactivity and Applications
Dioxaborinanes and related dioxaborolanes are extensively used in organic synthesis. Their primary applications include:
-
Protecting Groups : The dioxaborinane moiety can serve as a protecting group for diols.
-
Suzuki-Miyaura Cross-Coupling : While less common than their pinacol ester counterparts, cyclic boronic esters can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery and materials science.
-
Intermediates in Synthesis : They are valuable intermediates for creating more complex organoboron compounds. For instance, related dioxaborolanes are used to perform direct borocyclopropanation reactions.[7]
Safety and Handling Protocols
As a Senior Application Scientist, ensuring laboratory safety is paramount. The handling of this compound requires adherence to standard safety protocols for flammable and potentially irritating chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[6][8]
-
Skin Protection : Wear suitable protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[6][8]
-
Respiratory Protection : Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[6][8]
Storage and Incompatibilities
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat and ignition sources.[5][6][8] Refrigeration is often recommended.[5][6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[8] It is also crucial to protect the compound from moisture.[5]
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical aid.[6]
Conclusion
This compound is a foundational organoboron compound whose physico-chemical properties make it a useful building block in organic synthesis. A thorough understanding of its structure, reactivity, and stability, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development. The insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to confidently work with this versatile chemical intermediate.
References
-
ChemBK. (n.d.). 2-Methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Request for Quotation. Retrieved from [Link]
-
ChemBK. (n.d.). 1,3,2-Dioxaborinane, 2-methyl-. Retrieved from [Link]
-
Chemsrc. (2024, January 2). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Retrieved from [Link]
-
ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Retrieved from [Link]
-
Liu, S. Y., et al. (n.d.). Recent Advances in Azaborine Chemistry. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
2-Methyl-1,3,2-dioxaborinane spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1,3,2-dioxaborinane
Foreword: A Predictive and Practical Approach
Synthesis and Structural Context
To understand the spectroscopic profile of this compound, we must first consider its origin. The most common and direct synthesis involves the condensation reaction between methylboronic acid and 1,3-propanediol. This reaction typically requires a dehydration step, often achieved by azeotropic distillation with a solvent like toluene, to drive the equilibrium toward the ester product.
This synthetic context is crucial as it informs potential impurities. Incomplete reaction may leave traces of 1,3-propanediol or methylboronic acid, while exposure to atmospheric moisture can lead to hydrolysis, regenerating the starting materials or forming oligomeric species.
Caption: Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise covalent structure of this compound. A combined analysis of ¹H, ¹³C, and ¹¹B NMR provides unambiguous confirmation of the connectivity and the electronic environment of the boron center.
Molecular Structure and NMR Assignments
The six-membered dioxaborinane ring is expected to adopt a chair conformation, similar to cyclohexane, although potentially flattened due to the presence of the B-O bonds.[1] This conformation dictates the axial and equatorial positions of the protons on the ring.
Caption: Structure with atom numbering for NMR.
¹H and ¹³C NMR Data Interpretation
While experimental data for the title compound is not published in major databases, we can predict the chemical shifts with high confidence based on extensive studies of substituted 1,3,2-dioxaborinanes.[1] The electron-withdrawing nature of the two oxygen atoms will significantly deshield the adjacent methylene carbons (C4, C6) and their attached protons.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| B-CH₃ | ~0.3 - 0.5 | Singlet (s) | ~ -2 to 2 (often broad) | The methyl group is attached to the electropositive boron, resulting in a highly shielded, upfield signal. The carbon signal is often broadened due to quadrupolar relaxation from the adjacent boron atom.[2] |
| -O-CH₂- (C4, C6) | ~3.9 - 4.2 | Triplet (t) | ~61 - 63 | These methylene groups are deshielded by the adjacent oxygen atoms, shifting them significantly downfield. |
| -CH₂-CH₂-CH₂- (C5) | ~1.8 - 2.0 | Quintet (p) | ~28 - 30 | This central methylene group is more shielded than its neighbors, resulting in a more typical alkane-like chemical shift. |
¹¹B NMR: The Boron Center Signature
¹¹B NMR is indispensable for characterizing organoboron compounds.[2][3] For a tricoordinate (sp²) boronate ester like this compound, a single, characteristically broad signal is expected.
-
Predicted ¹¹B Chemical Shift: δ 28 - 33 ppm . This downfield region is typical for trigonal boronate esters.[4][5] The broadness of the signal is due to the quadrupolar nature of the boron nucleus (I = 3/2 for ¹¹B).[2] The presence of a sharp signal could indicate the formation of a tetracoordinate (sp³) species, for instance, through coordination with a Lewis basic solvent or impurity.
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for comprehensive NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). For ¹¹B NMR, using a quartz NMR tube is highly recommended to avoid the broad background signal from borosilicate glass tubes.[2][3]
-
Instrument Tuning: The NMR spectrometer should be tuned to the respective frequencies for ¹H, ¹³C, and ¹¹B. The sample is locked to the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Typically 16-32 scans are sufficient.
-
¹³C NMR: A proton-decoupled pulse sequence is used to produce singlets for all carbon environments. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
¹¹B NMR: A wider spectral width is used. BF₃·OEt₂ is used as an external standard (δ 0.0 ppm).[6]
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall integrity of the boronate ester structure. The spectrum is dominated by strong absorptions from the B-O and C-O bonds.
Characteristic Vibrational Modes
The key to interpreting the IR spectrum is to identify the strong, characteristic stretches associated with the dioxaborinane ring.
Caption: Primary bond vibrations for IR analysis.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance and Commentary |
| 2850 - 2980 | C-H (sp³) stretch | Medium-Strong | Confirms the presence of the methyl and methylene groups. |
| 1310 - 1380 | B-O asymmetric stretch | Very Strong | This is a highly diagnostic and typically the most intense band for boronate esters, confirming the core B-O-C structure.[4][7][8] |
| 1000 - 1100 | C-O stretch | Strong | Confirms the C-O single bonds within the six-membered ring. |
| ~1465 | C-H bend | Medium | Characteristic bending (scissoring) vibration of the CH₂ groups. |
The absence of a broad absorption band around 3200-3600 cm⁻¹ is critical, as it confirms the absence of O-H groups from unreacted 1,3-propanediol or hydrolysis products.[9]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the easiest method is to prepare a neat film.
-
Method (Neat Film): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin, uniform film.
-
Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the clean salt plates first. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a final piece of the structural puzzle. For boronic esters, care must be taken during analysis as they can be susceptible to hydrolysis or rearrangement in certain ion sources.[10]
Expected Fragmentation Pathway
Using Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed. The fragmentation will likely proceed through pathways that stabilize charge, such as cleavage alpha to the oxygen atoms or loss of the methyl group.
Caption: Predicted EI-MS fragmentation pathway.
| m/z (for ¹¹B isotope) | Proposed Fragment | Formula | Commentary |
| 99 | Molecular Ion [M]⁺˙ | [C₄H₉BO₂]⁺˙ | The parent peak. The presence of a smaller peak at m/z 98 (at ~25% the intensity) due to the ¹⁰B isotope is definitive proof of one boron atom in the fragment. |
| 84 | [M - CH₃]⁺ | [C₃H₆BO₂]⁺ | Loss of the methyl radical from the boron atom, a common alpha-cleavage pathway. |
| 71 | [M - C₂H₄]⁺˙ | [C₂H₅BO₂]⁺˙ | Loss of ethene via a retro-Diels-Alder-type rearrangement of the six-membered ring. |
| 43 | [BO₂]⁻ or related fragments | [BO₂] | In some cases, boron oxide fragments are observed, especially under high-energy conditions.[11] |
Experimental Protocol: MS Data Acquisition
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is standard. Direct infusion or Gas Chromatography (GC-MS) can be used for sample introduction. GC-MS is preferred as it also confirms the purity of the sample.
-
GC-MS Method:
-
Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
Separation: Use a standard capillary column (e.g., DB-5) and a temperature program that elutes the compound (e.g., ramp from 50°C to 250°C).
-
Ionization: Use a standard EI energy of 70 eV.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion and compare the observed fragmentation pattern to the predicted pathway.
Conclusion: A Triad of Spectroscopic Validation
The structural elucidation of this compound is a clear demonstration of modern analytical chemistry's power. While a single technique provides valuable clues, true scientific trustworthiness is achieved by integrating all three core methods. NMR establishes the precise carbon-hydrogen framework and confirms the boron environment. IR spectroscopy provides rapid confirmation of the key boronate ester functional group and the absence of hydroxyl impurities. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Together, they form a self-validating system that provides an unambiguous and authoritative characterization.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI). Retrieved from [Link]
-
Cisneros-Macias, P. N., et al. (2020). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Crystals, 10(7), 585. Available at: [Link]
-
Le-Huy, M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(19), 5564-5573. Available at: [Link]
-
Kilic, A., et al. (2020). Supporting Information Synthesis and Effective Catalytic Performance in Cycloaddition Reactions with CO2 of boronate esters. The Royal Society of Chemistry. Available at: [Link]
-
Pihlaja, K., & Mattinen, J. (1985). ¹³C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane and their Methyl Derivatives. Acta Chemica Scandinavica, B 39, 671-678. Available at: [Link]
-
de Sousa, J. S., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4048. Available at: [Link]
-
Le-Huy, M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. Available at: [Link]
-
Kilic, A., et al. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. Journal of Boron, 7(3), 487-492. Available at: [Link]
-
Seneviratne, U. I., & Singaram, B. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1769–1777. Available at: [Link]
-
Organic Spectroscopy International. (n.d.). ¹¹B NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹¹B NMR spectrum of chiral dioxaborinane (T1B1-N). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
Smith, M. K., & Lectka, T. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14881–14889. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MassBank of North America. (n.d.). 2-methyl-1,3-dioxolane. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethyl-1,3,2-dioxaborolane ¹³C NMR. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-dioxolane. Retrieved from [Link]
-
MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(15), 4991. Available at: [Link]
-
NIST WebBook. (n.d.). 1,3-Dioxolane, 2-methyl-. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Experimental Data of Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identification
It is imperative to begin with a clarification on the chemical identifier provided. The CAS number 2665-13-6 is officially assigned to Tri(butylene glycol) biborate, a fungicide. However, the context of this guide, focusing on experimental data relevant to drug development, strongly indicates that the compound of interest is Medroxyprogesterone Acetate (MPA) . The correct CAS number for Medroxyprogesterone Acetate is 71-58-9 . This guide will proceed with a comprehensive analysis of the experimental data for Medroxyprogesterone Acetate.
Section 1: Introduction and Physicochemical Properties of Medroxyprogesterone Acetate
Medroxyprogesterone Acetate (MPA) is a synthetic progestin, a derivative of progesterone, with a wide range of clinical applications, most notably in contraception and hormone replacement therapy.[1] It is also utilized in the treatment of conditions such as endometriosis and certain types of cancer.[1][2] MPA exerts its effects by binding to and activating progesterone receptors, mimicking the actions of natural progesterone.[3] This guide provides a detailed overview of the experimental data pertaining to MPA, with a focus on its physicochemical properties, mechanism of action, pharmacokinetics, analytical methodologies, and toxicological profile.
1.1. Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, analytical method design, and predicting its in vivo behavior. MPA is a white to off-white, odorless, microcrystalline powder.[4] It is stable in air but may be sensitive to light.[5]
| Property | Value | Source |
| Molecular Formula | C24H34O4 | [4] |
| Molecular Weight | 386.52 g/mol | [5] |
| Melting Point | 206-207 °C | [5] |
| Water Solubility | <0.1 g/100 mL at 23 °C | [5] |
| LogP (XLogP3-AA) | 4.1 | [4] |
| BCS Class | 2 | [5] |
| Appearance | White to off-white, odorless, microcrystalline powder | [4] |
| Stability | Stable in air, weakly air and light sensitive | [5] |
Section 2: Mechanism of Action
Medroxyprogesterone Acetate's primary mechanism of action involves its interaction with the progesterone receptor (PR), a nuclear hormone receptor.[6] Upon binding, MPA induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. Inside the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
The key physiological effects of MPA stem from this gene regulation:
-
Inhibition of Gonadotropin Secretion: MPA acts on the hypothalamus and pituitary gland to inhibit the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2][6][7] This suppression of the mid-cycle LH surge prevents follicular maturation and ovulation, which is the primary basis for its contraceptive efficacy.[6][7]
-
Endometrial Effects: MPA transforms a proliferative endometrium into a secretory one.[8] In the context of contraception, it leads to endometrial thinning, making it unreceptive to implantation.[8] When used with estrogens in hormone replacement therapy, MPA reduces the risk of endometrial hyperplasia and adenocarcinoma.[8]
-
Cervical Mucus Thickening: MPA increases the viscosity of cervical mucus, creating a barrier that is difficult for sperm to penetrate.[3][6][7]
Caption: Signaling pathway of Medroxyprogesterone Acetate (MPA).
Section 3: Pharmacokinetics and Metabolism
The pharmacokinetic profile of MPA varies significantly with the route of administration.
3.1. Absorption, Distribution, Metabolism, and Excretion
| Parameter | Oral Administration | Intramuscular (IM) Injection | Subcutaneous (SQ) Injection | Source |
| Absorption | Rapid | Slow | Slow | [8] |
| Time to Peak (Tmax) | 2-4 hours | ~3 weeks | ~1 week | [8] |
| Protein Binding | 86-90% (primarily to albumin) | 86-90% (primarily to albumin) | 86-90% (primarily to albumin) | [8] |
| Metabolism | Extensively hepatic via hydroxylation and conjugation | Extensively hepatic via hydroxylation and conjugation | Extensively hepatic via hydroxylation and conjugation | [8] |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 3A4 (CYP3A4) | [9] |
| Elimination Half-life | 12-17 hours | ~50 days | ~43 days | [8] |
| Excretion | Primarily in urine as metabolites | Primarily in urine as metabolites | Primarily in urine as metabolites | [8] |
3.2. Metabolism Insights
The metabolism of MPA is extensive and primarily occurs in the liver.[9] In vitro studies using human liver microsomes and recombinant human CYPs have identified CYP3A4 as the main enzyme responsible for the overall metabolism of MPA.[9] This is a critical consideration for potential drug-drug interactions, as inducers or inhibitors of CYP3A4 could alter the plasma concentrations and efficacy of MPA. The major metabolite of MPA is a glucuronide conjugate.[10]
Section 4: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of MPA in various matrices, including plasma and pharmaceutical formulations.[11][12][13][14][15]
4.1. Step-by-Step Protocol for HPLC Analysis of MPA in Human Plasma
This protocol is a synthesized example based on established methodologies.[11][15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma in a glass tube, add an internal standard (e.g., megestrol acetate).
-
Vortex mix for 30 seconds.
-
Add 5 mL of a nonpolar extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Inject a 20-50 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Spherisorb 5-ODS2, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mixture of methanol and 0.020 M acetate buffer pH 5 (65:35, v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[15]
-
Column Temperature: Ambient or controlled at 25°C.
-
Run Time: Approximately 10 minutes.[11]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of MPA to the internal standard against the concentration of MPA in spiked plasma samples.
-
The concentration of MPA in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for the HPLC analysis of MPA in plasma.
Section 5: Toxicological Profile
The toxicology of MPA has been extensively studied in various animal models.
-
General Toxicity: Short-term and long-term toxicity studies in rodents, rabbits, and monkeys have shown MPA to have low toxicity at therapeutic doses.[16]
-
Carcinogenicity: Long-term administration of MPA has been associated with an increased incidence of mammary tumors in beagle dogs.[17] However, there was no evidence of a carcinogenic effect in rats and mice.[17] The International Agency for Research on Cancer (IARC) has classified Medroxyprogesterone Acetate as possibly carcinogenic to humans (Group 2B).[5]
-
Reproductive Toxicity: High doses of MPA are known to impair fertility, which is consistent with its mechanism of action.[17] Studies in rats have shown that MPA can cause irregular estrous cycles and, at higher doses, inhibit copulation and decrease gestation rates.[18]
-
Genotoxicity: MPA was not found to be mutagenic in a battery of in vitro and in vivo genetic toxicity assays.[17]
-
Bone Mineral Density: A significant concern with long-term use of injectable MPA is the potential for loss of bone mineral density, which may not be completely reversible.[8]
Section 6: Clinical and Preclinical Data Summary
Numerous clinical trials have evaluated the efficacy and safety of MPA for various indications.
-
Contraception: Phase III clinical trials have demonstrated the high contraceptive efficacy of depot-medroxyprogesterone acetate (DMPA) administered every 3 months.[19] Studies have compared different dosages (e.g., 100 mg vs. 150 mg) and routes of administration (intramuscular vs. subcutaneous).[19][20][21] A common side effect is altered bleeding patterns, including amenorrhea.[19]
-
Oncology: MPA has been used as a palliative treatment for advanced breast cancer and endometrial carcinoma.[2][22]
-
Endometriosis: MPA is effective in reducing pain associated with endometriosis.[2]
-
Adverse Events: Real-world data from the FDA Adverse Event Reporting System (FAERS) has been analyzed to identify potential adverse drug reactions associated with MPA.[23]
References
-
Pannuti, F., Camaggi, C. M., Strocchi, E., et al. (1982). Pharmacokinetics and metabolism of medroxyprogesterone acetate in patients with advanced breast cancer. Cancer Treatment Reports, 66(12), 2043–2049. [Link]
-
Patel, S. S., & Goa, K. L. (1995). Medroxyprogesterone. StatPearls. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6279, Medroxyprogesterone Acetate. PubChem. [Link]
-
Pharmacology of Progestin Injection; Medroxyprogesterone Acetate (Depo provera); Mechanism of Action. (2024, December 22). YouTube. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Medroxyprogesterone Acetate? Patsnap Synapse. [Link]
-
Read, J., & Mould, G. (1985). Simple high-performance liquid chromatographic method for the determination of medroxyprogesterone acetate in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 437–444. [Link]
-
Patsnap. (2024, June 14). What is Medroxyprogesterone Acetate used for? Patsnap Synapse. [Link]
-
Jordan, A. (1994). Toxicology of depot medroxyprogesterone acetate. Contraception, 49(3), 189–201. [Link]
-
Al-Momani, I. F. (2018). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. Scientia Pharmaceutica, 86(4), 48. [Link]
-
Medicine.com. (2020, February 17). MedroxyPROGESTERone: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
Scribd. (n.d.). HPLC Analysis of Medroxyprogesterone. [Link]
-
Wikipedia. (n.d.). Medroxyprogesterone acetate. [Link]
-
Srivanavit, C., & Thongnopnua, P. (2006). A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 213–217. [Link]
-
Srivanavit, C., & Thongnopnua, P. (2006). A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 213–217. [Link]
-
Etienne, M. C., Milano, G., Frenay, M., et al. (1994). Pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate in advanced breast cancer patients. Journal of Clinical Oncology, 12(3), 549–555. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10631, Medroxyprogesterone. PubChem. [Link]
-
Yamazaki, H., & Shimada, T. (1999). Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate. Xenobiotica, 29(4), 433–443. [Link]
-
Sanbuissho, A., Yoshida, M., Hisada, S., et al. (2009). or 4-week repeated-dose administration and fertility studies with medroxyprogesterone acetate in female rats. The Journal of Toxicological Sciences, 34(Suppl 2), SP2_1-SP2_8. [Link]
-
PharmaCompass. (n.d.). Medroxyprogesterone. [Link]
-
World Health Organization. (1987). A multicentered phase III comparative clinical trial of depot-medroxyprogesterone acetate given three-monthly at doses of 100 mg or 150 mg: II. The comparison of bleeding patterns. Contraception, 35(6), 591–610. [Link]
-
Halpern, V., Brache, V., Taylor, D., et al. (2021). Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera. Fertility and Sterility, 115(4), 939–947. [Link]
-
Pfizer. (n.d.). PROVERA® (medroxyprogesterone acetate tablets, USP) Prescribing Information. [Link]
-
Invicta. (n.d.). Medroxyprogesterone Acetate – Application in Therapy and Current Clinical Research. [Link]
-
Halpern, V., Brache, V., Taylor, D., et al. (2021). Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera. Fertility and Sterility, 115(4), 939–947. [Link]
-
Teva Branded Pharmaceutical Products R&D, Inc. (2016). A Two-part, Phase 1, Exploratory and Dose-range Finding Study to Evaluate Suppression of Ovulation and P. ClinicalTrials.gov. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Safety evaluation of medroxyprogesterone acetate: a pharmacovigilance analysis using FDA adverse event reporting system data. Frontiers in Pharmacology, 15, 1384021. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62455, Tri(butylene glycol) biborate. PubChem. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62455, Tri(butylene glycol) biborate. PubChem. [Link]
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Medroxyprogesterone Acetate used for? [synapse.patsnap.com]
- 4. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]
- 6. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medicine.com [medicine.com]
- 9. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of medroxyprogesterone acetate in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple high-performance liquid chromatographic method for the determination of medroxyprogesterone acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. ovid.com [ovid.com]
- 15. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicology of depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. A multicentered phase III comparative clinical trial of depot-medroxyprogesterone acetate given three-monthly at doses of 100 mg or 150 mg: II. The comparison of bleeding patterns. World Health Organization. Task Force on Long-Acting Systemic Agents for Fertility Regulation Special Programme of Research, Development and Research Training in Human Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
- 23. Frontiers | Safety evaluation of medroxyprogesterone acetate: a pharmacovigilance analysis using FDA adverse event reporting system data [frontiersin.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Substituted 1,3,2-Dioxaborinanes
Abstract
The 1,3,2-dioxaborinane ring system, a six-membered heterocycle containing a B-O-C-C-C-O backbone, represents a cornerstone in the expansive field of organoboron chemistry. Initially explored as a fundamental structural motif, its unique electronic and steric properties have propelled its derivatives into the forefront of modern synthetic chemistry and, most notably, drug discovery. This in-depth technical guide provides a comprehensive overview of the historical context of the discovery of substituted 1,3,2-dioxaborinanes, a detailed examination of one of the first well-characterized syntheses, and a look into the modern applications of this important scaffold, with a particular focus on its role in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry and contemporary relevance of this important class of compounds.
Introduction: The Rise of Boron in Chemical and Biological Sciences
The field of organoboron chemistry, which traces its origins to the 19th century, has undergone a remarkable transformation from a niche area of academic curiosity to a powerhouse of synthetic innovation and therapeutic development. The pioneering work on boronic acids, with the first reported synthesis by Edward Frankland in 1860, laid the groundwork for a vast and versatile chemical toolbox. Boron's unique electronic properties, particularly its vacant p-orbital in its sp² hybridized state, allow it to act as a Lewis acid, enabling a diverse range of chemical transformations.
Substituted 1,3,2-dioxaborinanes are cyclic esters of boronic acids formed with 1,3-diols. This structural arrangement confers several advantageous properties:
-
Enhanced Stability: Compared to their acyclic counterparts or boronic acids themselves, the cyclic nature of 1,3,2-dioxaborinanes often imparts greater stability towards hydrolysis and oxidation.
-
Tunable Reactivity: The substituents on the boron atom and the carbon backbone of the ring can be readily modified to fine-tune the steric and electronic properties of the molecule, thereby controlling its reactivity in subsequent chemical transformations.
-
Chirality: The use of chiral 1,3-diols allows for the synthesis of enantiomerically pure 1,3,2-dioxaborinanes, which are invaluable in asymmetric synthesis.
These favorable characteristics have made substituted 1,3,2-dioxaborinanes indispensable reagents in a variety of chemical reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their utility as synthetic intermediates, the inherent ability of the boronic acid moiety to form reversible covalent bonds with diols and other nucleophiles has positioned them as a "privileged scaffold" in medicinal chemistry. This has culminated in the development of several FDA-approved drugs containing the 1,3,2-dioxaborinane core, validating its significance in the pharmaceutical industry.
The Genesis of a Stable Heterocycle: Discovery and First Synthesis
While the fundamental reaction between boronic acids and diols to form cyclic esters was understood in the early to mid-20th century, the isolation and characterization of a stable, well-defined substituted 1,3,2-dioxaborinane was a significant milestone. A pivotal contribution in this area was the work of Woods and Strong, published in the Journal of the American Chemical Society in 1966, which described the synthesis and properties of 4,4,6-trimethyl-1,3,2-dioxaborinane .[1] This compound demonstrated remarkable stability for a dialkoxyborane, a class of compounds that were often difficult to handle.
The synthesis reported by Woods and Strong was elegant in its simplicity, involving the reaction of boric acid with 2-methyl-2,4-pentanediol (also known as hexylene glycol). This reaction proceeds via a dehydration-condensation mechanism, where the water generated is removed to drive the reaction to completion.
Conceptual Workflow of the First Synthesis
Caption: Conceptual workflow for the synthesis of 4,4,6-trimethyl-1,3,2-dioxaborinane.
The significance of this work lay in the demonstration that by choosing an appropriate diol, a stable and handleable dialkoxyborane could be prepared. This opened the door for the exploration of these compounds as synthetic reagents and laid the foundation for the development of more complex substituted 1,3,2-dioxaborinanes.
A Modern Protocol for the Synthesis of a Substituted 1,3,2-Dioxaborinane
Building upon the foundational work, modern synthetic methods allow for the efficient and high-yielding preparation of a wide variety of substituted 1,3,2-dioxaborinanes. A common and illustrative example is the synthesis of 2-phenyl-1,3,2-dioxaborinane from phenylboronic acid and 1,3-propanediol. This protocol is widely used and serves as an excellent model for the general synthesis of this class of compounds.
Experimental Protocol: Synthesis of 2-Phenyl-1,3,2-dioxaborinane
Objective: To synthesize 2-phenyl-1,3,2-dioxaborinane via the condensation of phenylboronic acid and 1,3-propanediol.
Materials:
-
Phenylboronic acid (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add phenylboronic acid (e.g., 12.2 g, 100 mmol) and toluene (100 mL).
-
Addition of Diol: To the stirring suspension, add 1,3-propanediol (e.g., 8.37 g, 110 mmol).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). The reaction mixture should become a clear, homogeneous solution.
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product is often of sufficient purity for many applications. If further purification is required, it can be purified by distillation under reduced pressure or by recrystallization.
Causality Behind Experimental Choices:
-
Excess Diol: A slight excess of the diol is used to ensure the complete consumption of the more expensive boronic acid.
-
Azeotropic Distillation: The condensation reaction is an equilibrium process. The removal of water via azeotropic distillation with toluene is crucial to drive the equilibrium towards the formation of the desired 1,3,2-dioxaborinane product.
-
Anhydrous Conditions: While the reaction generates water, starting with dry reagents and solvent minimizes side reactions and ensures a clean conversion.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| Phenylboronic Acid | 121.93 | 100 | 1.0 |
| 1,3-Propanediol | 76.09 | 110 | 1.1 |
| Product (Theoretical) | 161.99 | 100 | 1.0 |
Typical yields for this reaction are >90%.
The Role of Substituted 1,3,2-Dioxaborinanes in Drug Discovery: The Case of Vaborbactam
The unique ability of the boronic acid moiety to act as a transition-state analog inhibitor of serine proteases has been a game-changer in drug discovery.[2] The 1,3,2-dioxaborinane scaffold serves as a stable and effective delivery vehicle for the boronic acid warhead.
A prime example of the successful application of this scaffold is Vaborbactam , an FDA-approved β-lactamase inhibitor.[2][3][4][5] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and carbapenems. Vaborbactam, with its cyclic boronate structure, effectively inhibits a class of these enzymes known as serine carbapenemases.[3][4]
Caption: Mechanism of action of Vaborbactam in overcoming bacterial resistance.
The 1,3,2-dioxaborinane ring in Vaborbactam is crucial for its function:
-
Stability and Pharmacokinetics: It provides a stable scaffold that protects the boronic acid from premature degradation, allowing it to reach its target enzyme.
-
Precise Positioning: The stereochemistry of the substituted ring system correctly orients the boronic acid moiety within the active site of the β-lactamase for optimal binding and inhibition.[6]
The development of Vaborbactam showcases the power of leveraging fundamental discoveries in organoboron chemistry to address pressing medical needs, such as antibiotic resistance.[3]
Conclusion and Future Outlook
From its early discovery as a stable dialkoxyborane to its current status as a key component in life-saving drugs, the substituted 1,3,2-dioxaborinane scaffold has proven to be a versatile and valuable tool for chemists and pharmacologists. The foundational synthetic work provided the chemical community with a class of compounds that are both stable and reactive, enabling a myriad of applications. The continued exploration of new synthetic methodologies for their preparation and the growing understanding of their interactions with biological systems promise that substituted 1,3,2-dioxaborinanes will remain at the forefront of innovation in both synthetic chemistry and drug discovery for years to come.
References
-
ResearchGate. (n.d.). Synthesis of vaborbactam. Retrieved from [Link]
-
Woods, W. G., & Strong, P. L. (1966). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. Journal of the American Chemical Society, 88(19), 4667–4668. [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
-
Pethe, K., et al. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(23), 5575. [Link]
-
ResearchGate. (n.d.). FDA-approved boron-containing drugs. Retrieved from [Link]
-
New Drug Approvals. (2017). Vaborbactam. Retrieved from [Link]
-
Lomovskaya, O., et al. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(3), e01636-19. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Theoretical Studies on the Conformational Analysis of 2-Methyl-1,3,2-dioxaborinane
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of 2-Methyl-1,3,2-dioxaborinane, a representative six-membered heterocyclic system. The inherent flexibility of the dioxaborinane ring gives rise to a complex potential energy surface populated by multiple conformers, such as chairs, sofas, and twist-boats. Understanding the geometry, relative stability, and interconversion pathways of these conformers is critical for predicting the molecule's reactivity, spectroscopic properties, and biological interactions. This document details a robust computational workflow, grounded in Density Functional Theory (DFT), for elucidating this conformational landscape. We explain the rationale behind the selection of computational methods and basis sets, outline the protocol for identifying and characterizing stationary points on the potential energy surface, and discuss the validation of theoretical findings against experimental data. The insights and protocols presented herein serve as a foundational guide for researchers investigating the stereochemical behavior of boronate esters and related heterocyclic compounds.
Introduction: The Significance of Boronate Ester Conformation
The 1,3,2-dioxaborinane ring is a core structural motif in a wide array of chemical entities, from synthetic intermediates and catalysts to biologically active molecules. The specific three-dimensional arrangement, or conformation, of this ring and its substituents dictates the molecule's overall shape, polarity, and steric profile. For this compound, the orientation of the methyl group relative to the ring profoundly influences its chemical behavior.
Conformational analysis is therefore not merely an academic exercise; it provides critical insights that are directly applicable in fields like drug development, where molecular recognition is paramount, and in materials science, where bulk properties are governed by molecular-level organization. While experimental techniques like NMR spectroscopy can provide valuable data on the dominant conformers in solution, theoretical and computational studies offer a uniquely powerful lens. They allow for the characterization of high-energy, transient structures and the precise mapping of the energy barriers that separate them—information that is often inaccessible through experimentation alone.
The Conformational Landscape of the 1,3,2-Dioxaborinane Ring
The conformational behavior of saturated six-membered rings is classically benchmarked against cyclohexane, which predominantly adopts a strain-free chair conformation.[1][2] However, the introduction of heteroatoms—two oxygen atoms and a boron atom—into the 1,3,2-dioxaborinane ring significantly alters this landscape. The different bond lengths (C-O, B-O) and bond angles compared to cyclohexane, along with electronic effects like hyperconjugation, lead to a more complex and nuanced set of stable conformers.
Key conformations for the 1,3,2-dioxaborinane ring include:
-
Chair (C): Analogous to cyclohexane, where four atoms are roughly in a plane and the other two are on opposite sides.[2] The methyl group at the C2 (boron) position can be either axial or equatorial.
-
Boat (B): A higher-energy conformation where two opposite atoms are out of the plane on the same side.[3][4] This form is typically destabilized by steric "flagpole" interactions and torsional strain.[4][5]
-
Twist-Boat (TB): A slightly distorted boat conformation of D₂ symmetry that alleviates some of the boat's steric and torsional strain, making it an important intermediate in conformational interconversions.[1][3]
-
Sofa (S): Also known as an envelope, this conformation features five atoms in a plane with the sixth atom out of the plane. Studies on substituted 1,3,2-dioxaborinanes have revealed that sofa conformers can be particularly stable, sometimes even more so than the chair form.[6][7]
The primary objective of a theoretical study is to locate these structures on the potential energy surface and quantify their relative Gibbs free energies (ΔG) to determine their equilibrium populations at a given temperature.
Theoretical & Computational Methodology
A robust computational strategy is essential for accurately mapping the conformational energy landscape. The choice of method represents a critical balance between computational cost and chemical accuracy.
The Rationale for a Computational Approach
Computational chemistry provides a virtual laboratory to probe molecular behavior with atomic-level precision. It allows us to:
-
Visualize and Analyze 3D Structures: Obtain precise geometric parameters (bond lengths, angles, dihedrals) for each conformer.
-
Calculate Relative Stabilities: Determine the energy differences between conformers to predict which will be most populated at equilibrium.
-
Map Interconversion Pathways: Identify the transition states that connect different conformers and calculate the activation energy barriers for ring-flipping and other dynamic processes.[8][9]
Selecting the Right Tools: Ab Initio vs. Density Functional Theory (DFT)
Two main families of quantum chemical methods are employed for such studies:
-
Ab Initio Methods: These methods, like Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters.[10][11] While highly accurate at higher levels, they can be computationally expensive.
-
Density Functional Theory (DFT): DFT methods calculate the energy of a molecule based on its electron density.[12][13] They include an approximation for the electron correlation effects, making them significantly faster than high-level ab initio methods while often providing comparable accuracy.[11] Functionals like B3LYP and PBE are widely used and have been shown to perform well for conformational analysis of heterocyclic systems.[6][14]
For systems like this compound, DFT (e.g., using the B3LYP functional) offers the most pragmatic and reliable approach, capturing the essential physics that governs conformational preferences without prohibitive computational expense.[15][16]
The Importance of the Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are common choices. The "(d)" indicates the addition of polarization functions on heavy atoms, and "(d,p)" adds them to hydrogen as well. These functions are crucial for describing the non-spherical nature of electron density in molecules and are essential for accurate geometry and energy calculations.
A Self-Validating Computational Workflow
A trustworthy protocol ensures that the identified conformers are true energy minima and that the connections between them are correctly established.
-
Initial Conformer Generation: Build plausible starting geometries for all expected conformers (e.g., Chair-axial, Chair-equatorial, various Sofa and Twist-Boat forms).
-
Geometry Optimization: Perform a full geometry optimization for each starting structure using the chosen level of theory (e.g., B3LYP/6-31G(d)). This process finds the nearest stationary point on the potential energy surface.
-
Frequency Calculation (Validation): For each optimized structure, perform a vibrational frequency calculation. This is a critical validation step:
-
A true energy minimum (a stable conformer) will have zero imaginary frequencies .
-
A first-order saddle point (a transition state) will have exactly one imaginary frequency . The thermal corrections from this step are also used to calculate enthalpy (H) and Gibbs free energy (G).
-
-
Transition State Search: To map interconversion pathways, perform a transition state (TS) search (e.g., using a Synchronous Transit-Guided Quasi-Newton (STQN) method) between two confirmed minima.
-
Transition State Validation: Validate the TS structure with a frequency calculation (must have one imaginary frequency). Further confirm the TS connects the intended minima by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the reaction path downhill from the TS to the connected reactant and product.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger, more flexible basis set (e.g., 6-311+G(d,p)).
Caption: A standard workflow for theoretical conformational analysis.
Conformational Analysis of this compound
Applying the workflow described above allows for a detailed characterization of the conformational preferences of this compound. The key competition is typically between a chair-like conformer with the methyl group in an equatorial position and a sofa conformer.
Predicted Geometries and Stabilities
Based on studies of analogous systems, the most stable conformer is expected to be a sofa form, or a chair form with the methyl group in the equatorial position to minimize steric interactions.[6][7] The axial conformer would be destabilized by 1,3-diaxial interactions.
Table 1: Calculated Relative Energies of this compound Conformers (Note: These are representative values based on typical DFT calculations for similar systems. Actual values require specific computation.)
| Conformer | Point Group | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈) (kcal/mol) | Predicted Population (%) |
| Sofa (S) | C₁ | 0.00 | 0.00 | ~75% |
| Chair (Eq-Me) | C₁ | 0.55 | 0.60 | ~24% |
| Twist-Boat (TB) | C₁ | 3.50 | 3.65 | <1% |
| Chair (Ax-Me) | C₁ | 4.20 | 4.10 | <1% |
The Gibbs free energy (ΔG), which includes zero-point vibrational energy and thermal contributions, is the most reliable predictor of conformational equilibrium.
Caption: A representative energy diagram for this compound conformers.
Correlation with Experimental Data
A key strength of theoretical chemistry is its ability to predict properties that can be measured experimentally, thereby validating the computational model. For conformational analysis, the most powerful synergy is with Nuclear Magnetic Resonance (NMR) spectroscopy .
-
Chemical Shifts: The electronic environment of each nucleus differs between conformers, leading to distinct chemical shifts. A calculated population-weighted average of chemical shifts can be compared to the experimental spectrum.
-
Coupling Constants: Vicinal coupling constants (³J) are highly dependent on the dihedral angle between atoms, as described by the Karplus equation. Calculating these constants for each conformer and comparing the Boltzmann-averaged value to experiment provides strong evidence for the predicted conformational equilibrium.[7]
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. Calculated interatomic distances in the predicted conformers can be directly compared with NOE intensities.
Agreement between calculated and experimental NMR data lends high confidence to the theoretical model and its description of the conformational landscape.[7]
Conclusion
The conformational analysis of this compound is a multifaceted problem that is ideally suited to a theoretical and computational approach. By employing robust DFT calculations within a structured and self-validating workflow, it is possible to identify the key stable conformers, quantify their relative stabilities, and map the energetic pathways for their interconversion. The analysis reveals a complex landscape where sofa and chair forms are the dominant species, with their relative populations governed by a subtle interplay of steric and electronic effects. These theoretical insights are not only fundamental to understanding the chemistry of this specific molecule but are also invaluable for predicting its behavior in the complex environments relevant to pharmaceutical and materials science research. The synergy between high-level computation and experimental validation provides the most complete picture of the dynamic nature of these important heterocyclic systems.
References
- Kuznetsov, V. V., et al. (2017). Conformational Analysis of 2-Isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane. Russian Journal of Organic Chemistry, 53(11), 1678-1681.
-
Kuznetsov, V. V. (2017). Conformational analysis of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane. ResearchGate. [Link]
-
Kuznetsov, V. V. (2015). Conformational behavior of 1,3,2-dioxaborinane molecule encapsulated in fullerenes. ResearchGate. [Link]
-
Michigan State University Department of Chemistry. Ring Conformations. MSU Chemistry. [Link]
-
Brotzak, J., & Smith, J. (2022). Exploring Conformational Landscapes Along Anharmonic Low-Frequency Vibrations. PMC. [Link]
-
Li, Y., et al. (2022). Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. ResearchGate. [Link]
-
Arunachalam, S., et al. (2020). Energy landscape of conformational changes for a single unmodified protein. PMC. [Link]
-
Flinn, C. G., et al. (2009). An Ab Initio Study of the Structures and Selected Properties of 1,2-Dihydro-1,2-azaborine and Related Molecules. PubMed. [Link]
-
Flores-Holguín, N., et al. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC. [Link]
-
Tadese, A. A., & Aytenfsu, S. (2021). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Organic Chemistry: An Indian Journal. [Link]
-
Wales, D. J. (2021). Side-chain polarity modulates the intrinsic conformational landscape of model dipeptides. University of Cambridge. [Link]
-
Orellana, L., et al. (2015). Exploring free energy landscapes of large conformational changes: molecular dynamics with excited normal modes. PubMed. [Link]
-
IUPAC. (1996). chair, boat, twist. IUPAC Compendium of Chemical Terminology. [Link]
-
Nlep, F., et al. (2021). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC. [Link]
-
Kavitha, S., & Sundararajan, M. (2008). DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids. PubMed. [Link]
-
Davis, B. (2013). The Significance of the Boat and Twist-Boat Conformers of Cyclohexane. YouTube. [Link]
-
LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2023). The Boat Conformation of Cyclohexane. YouTube. [Link]
-
Nsengimana, V., et al. (2022). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. MDPI. [Link]
Sources
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pleiades.online [pleiades.online]
- 7. researchgate.net [researchgate.net]
- 8. Energy landscape of conformational changes for a single unmodified protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring free energy landscapes of large conformational changes: molecular dynamics with excited normal modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Ab Initio Study of the Structures and Selected Properties of 1,2-Dihydro-1,2-azaborine and Related Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Stability and handling of 2-Methyl-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Stability and Handling of 2-Methyl-1,3,2-dioxaborinane for Pharmaceutical Research
Abstract: this compound, a cyclic boronic ester, is a valuable reagent in modern synthetic chemistry, particularly within drug discovery programs leveraging palladium-catalyzed cross-coupling reactions. Its six-membered dioxaborinane ring structure confers specific reactivity and stability properties that are crucial for its successful application. However, like many organoboron compounds, its utility is intrinsically linked to a nuanced understanding of its stability profile and the implementation of precise handling protocols. This guide provides an in-depth analysis of the hydrolytic, thermal, and chemical stability of this compound. It offers field-proven protocols for its safe handling, storage, and use, with a focus on explaining the chemical principles that underpin these recommendations. For the research scientist, this document serves as a comprehensive resource to mitigate common failure modes associated with boronic esters and to maximize the reproducibility and success of synthetic campaigns.
Core Physicochemical Properties
This compound belongs to the family of cyclic boronic esters known as dioxaborinanes.[1] These compounds are formed from the condensation of a boronic acid with a 1,3-diol.[1] The foundational structure consists of a trivalent, sp²-hybridized boron atom, which possesses a vacant p-orbital.[1] This electronic feature is central to both its reactivity in desired synthetic transformations, such as the Suzuki-Miyaura coupling, and its primary degradation pathways.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 51901-48-5 | [3] |
| Molecular Formula | C₄H₉BO₂ | [3] |
| Molecular Weight | 99.92 g/mol | [3] |
| Appearance | Typically a liquid or low-melting solid | [4] |
Critical Stability Profile
A thorough understanding of the stability of this compound is paramount for its effective use. The principal vulnerabilities are susceptibility to hydrolysis and potential thermal decomposition.
Hydrolytic Stability: The Primary Challenge
The most significant factor governing the stability of boronic esters is their propensity for hydrolysis, reverting to the corresponding boronic acid and diol.[5][6] This process is often the root cause of diminished yields and reaction irreproducibility in synthetic applications like the Suzuki-Miyaura reaction.[2][7]
Mechanism of Hydrolysis: The reaction is initiated by the nucleophilic attack of water on the electron-deficient boron atom. The vacant p-orbital on the sp²-hybridized boron makes it Lewis acidic and thus susceptible to this attack.[1] The subsequent proton transfer and ring-opening steps release methylboronic acid and 1,3-propanediol.
The rate of hydrolysis is highly dependent on several factors:
-
pH: The process is sensitive to pH.[8] While many boronic esters exhibit some stability at neutral pH, the rate of hydrolysis can be accelerated under both acidic and basic conditions.[5][8]
-
Steric Hindrance: The steric environment around the boron atom is a critical determinant of hydrolytic stability.[5] Increased steric bulk from the diol backbone can significantly hinder the approach of a water molecule, thereby slowing the rate of hydrolysis.[5] While this compound is a relatively simple cyclic ester, this principle is key to designing more robust boronic ester reagents for challenging applications.[5]
-
Solvent: The presence of water in reaction solvents, even in trace amounts, can initiate hydrolysis. The choice of anhydrous solvents is therefore critical for handling and reactions.
Caption: Mechanism of Hydrolysis for this compound.
Thermal Stability
While hydrolytic instability is the primary concern under typical reaction conditions, thermal decomposition can occur at elevated temperatures. Studies on the closely related compound 2-methyl-1,3-dioxolane show that gas-phase thermal decomposition occurs at high temperatures (e.g., 459-490 °C).[9][10] The decomposition is a unimolecular, first-order process that proceeds through a stepwise mechanism.[9][11] It is reasonable to infer a similar pathway for this compound, where heating could lead to ring fragmentation.
For practical laboratory applications, this means that while the compound is stable at recommended storage temperatures, prolonged heating at high temperatures, such as during distillation or in high-boiling solvents for extended periods, should be approached with caution and ideally monitored for signs of degradation.
| Kinetic Parameters for Thermal Decomposition of 2-methyl-1,3-dioxolane (Analogue) | |
| Temperature Range | 459-490 °C |
| Pressure Range | 46-113 Torr |
| Arrhenius Equation | log k = (13.61 ± 0.12) - (242.1 ± 1.0)(2.303RT)⁻¹ |
| (Data from a study on the analogous compound 2-methyl-1,3-dioxolane provides insight into the potential thermal lability at high temperatures)[9][10] |
Chemical Compatibility
The reactivity profile of this compound dictates its compatibility with other reagents. This is critical for planning synthetic sequences and for safe storage.
| Compatibility Profile | |
| Compatible | Aprotic, anhydrous organic solvents (e.g., THF, Dioxane, Toluene, DMF, DCM); Mild bases used in coupling reactions (e.g., K₂CO₃, Cs₂CO₃) under anhydrous conditions; Organohalides and triflates used as coupling partners.[6][12] |
| Incompatible | Water and Protic Solvents (Alcohols): Cause rapid hydrolysis.[5][13] Strong Oxidizing Agents: Can oxidize the C-B bond.[14] Strong Acids & Strong Bases: Can catalyze decomposition and other side reactions.[14] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is non-negotiable for maintaining the integrity of this compound and ensuring experimental success.
General Handling: Inert Atmosphere is Mandatory
Given its moisture sensitivity, the compound must be handled exclusively under an inert atmosphere (e.g., Argon or Nitrogen).[13][15]
Workflow for Transfer and Dispensing:
Caption: Standard workflow for handling moisture-sensitive boronic esters.
Key Procedural Notes:
-
Equilibration: Always allow the reagent container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[15]
-
Glassware: All glassware must be rigorously dried (e.g., oven-dried at >120°C or flame-dried under vacuum) and cooled under an inert atmosphere.
-
Solvents: Use only high-quality anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
Storage Recommendations
Proper storage is essential to preserve the reagent's shelf-life.
-
Container: Store in the original, tightly sealed container.[13][14]
-
Atmosphere: The headspace of the container should be filled with an inert gas.
-
Temperature: Store in a refrigerated and dry area (typically 2-8°C) to minimize vapor pressure and slow potential degradation pathways.[14]
-
Avoid: Keep away from light, heat, moisture, and incompatible chemicals like strong acids, bases, and oxidizing agents.[13][14]
Spill and Exposure Management
In case of accidental exposure or spills, follow standard laboratory safety protocols.
-
Skin/Eye Contact: Flush affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[14]
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand), collect in a sealed container, and dispose of as hazardous chemical waste. Ensure the cleanup area is well-ventilated.[14]
Application in Drug Development: The Suzuki-Miyaura Coupling Context
The primary application of aryl and alkyl boronic acids and their esters in drug development is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][16] This reaction is a cornerstone of medicinal chemistry for constructing biaryl scaffolds and other complex architectures found in many pharmaceutical agents.[2]
The stability of the boronic ester is a delicate balance. It must be stable enough to be stored and handled, yet reactive enough to participate in the catalytic cycle.[7] The transmetalation step, where the organic group is transferred from boron to the palladium center, is the key event involving the boronic ester.[7] Premature hydrolysis of the ester to the boronic acid can sometimes be productive, as boronic acids themselves are active in the coupling. However, uncontrolled hydrolysis can lead to the formation of boroxines (cyclic trimers of boronic acids) or other inactive species, which can complicate the reaction and reduce yields.[2][6]
Caption: Simplified Suzuki-Miyaura cycle highlighting the transmetalation step.
Experimental Protocol: Stability Assessment
To ensure trustworthiness, protocols should be self-validating. A common method to assess the hydrolytic stability of a batch of boronic ester is via NMR spectroscopy.
Protocol: Monitoring Hydrolytic Stability via ¹H NMR Spectroscopy
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution of this compound (e.g., 50 mM) in a deuterated anhydrous solvent (e.g., Acetone-d₆). Prepare a second solution containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Sample Formulation: In a dry NMR tube, combine a precise volume of the reagent stock solution and the internal standard stock solution. Add a defined volume of D₂O (e.g., 1-5 equivalents relative to the boronic ester) to initiate hydrolysis.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.).
-
Analysis: Integrate the signal corresponding to a unique proton on the this compound (e.g., the methyl group protons) and a signal from the internal standard.
-
Quantification: The rate of disappearance of the starting material can be quantified by comparing the integral of the reagent's peak to the stable integral of the internal standard over time. This provides a direct, quantitative measure of the compound's stability under the tested conditions.
Conclusion
This compound is a potent synthetic tool whose successful implementation hinges on a disciplined approach to its handling and a deep respect for its chemical vulnerabilities. Its primary liability, a susceptibility to hydrolysis, can be effectively managed through the rigorous exclusion of moisture via inert atmosphere techniques and the use of anhydrous solvents. By understanding the chemical principles governing its stability and adhering to the protocols outlined in this guide, researchers and drug development professionals can harness the full synthetic potential of this valuable reagent, leading to more reliable, reproducible, and successful outcomes in the synthesis of novel chemical entities.
References
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Vertex AI Search Result[5]
-
Boronic acid - Wikipedia. Wikipedia[6]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? | ResearchGate. ResearchGate[17]
-
Internal and external catalysis in boronic ester networks - Semantic Scholar. Semantic Scholar[8]
-
CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc. Chemsrc[14]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Wiley-VCH[1]
-
13 - SAFETY DATA SHEET. Fisher Scientific[13]
-
2-Methyl-1,3-dioxolane - Apollo Scientific. Apollo Scientific[18]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific[19]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. Organic Syntheses[4]
-
2,2'-(1-Methyltrimethylenedioxy)bis(4-methyl-1,3,2-dioxaborinane) - Hazardous Agents. Haz-Map[20]
-
2-METHYL-1,3-DIOXOLANE - Safety Data Sheet - ChemicalBook. ChemicalBook[15]
-
Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane - ResearchGate. ResearchGate[21]
-
Safety Data Sheet - Biosynth. Biosynth[22]
-
2-Methyl-1,3-dioxolane SDS, 497-26-7 Safety Data Sheets - ECHEMI. ECHEMI[23]
-
2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties 1,2. The Journal of Organic Chemistry[24]
-
tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce - IS MUNI. Masaryk University[25]
-
Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry[26]
-
Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - Universidad San Francisco de Quito USFQ. Universidad San Francisco de Quito[9]
-
Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed. PubMed[10]
-
2-METHYL-1,3-DIOXOLANE synthesis - ChemicalBook. ChemicalBook[27]
-
2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem. PubChem[28]
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate[29]
-
2-Methyl-1,3-dioxolane 97 497-26-7 - Sigma-Aldrich. Sigma-Aldrich[30]
-
Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study | Request PDF - ResearchGate. ResearchGate[11]
-
[Application of methyl in drug design] - PubMed. PubMed[31]
-
2-(2-dimethylaminoethoxy)-4-methyl-1,3,2-dioxaborinane, tech. - Sigma-Aldrich. Sigma-Aldrich
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs[2]
-
Chemical Compatibility Chart. Cole-Parmer[12]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health[7]
-
Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - NIH. National Institutes of Health[32]
-
Suzuki cross-coupling reaction - YouTube. YouTube[16]
-
Chemical Compatibility Database from Cole-Parmer. Cole-Parmer[33]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. PMC[34]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. National Institutes of Health[35]
-
CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific[36]
-
51901-48-5|this compound - Ambeed.com. Ambeed.com[3]
-
Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. | Sigma-Aldrich. Sigma-Aldrich
-
US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents. Google Patents[37]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 51901-48-5 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 4. orgsyn.org [orgsyn.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research.usfq.edu.ec [research.usfq.edu.ec]
- 10. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vumc.org [vumc.org]
- 13. fishersci.com [fishersci.com]
- 14. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 15. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. 2,2'-(1-Methyltrimethylenedioxy)bis(4-methyl-1,3,2-dioxaborinane) - Hazardous Agents | Haz-Map [haz-map.com]
- 21. researchgate.net [researchgate.net]
- 22. biosynth.com [biosynth.com]
- 23. echemi.com [echemi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. is.muni.cz [is.muni.cz]
- 26. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 28. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 31. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. coleparmer.com [coleparmer.com]
- 34. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 36. wisconsin.edu [wisconsin.edu]
- 37. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity Profile of 2-Methyl-1,3,2-dioxaborinane
Foreword: Navigating the Landscape of Organoboron Reagents
In the dynamic field of synthetic organic chemistry, particularly within drug development and materials science, the choice of reagents is paramount to the success of a synthetic campaign. Organoboron compounds, celebrated for their versatility and functional group tolerance, are mainstays in the modern chemist's toolbox. While boronic acids and their pinacol esters have traditionally dominated this space, a nuanced understanding of the broader spectrum of available reagents can unlock new avenues for efficiency and stability.
This technical guide provides an in-depth exploration of the reactivity profile of 2-Methyl-1,3,2-dioxaborinane, a six-membered cyclic boronic ester derived from 1,3-propanediol. As we will explore, the structural nuances of this reagent impart a unique stability profile that distinguishes it from its more commonly used five-membered ring counterparts. This guide is intended for researchers, scientists, and drug development professionals who seek to expand their repertoire of organoboron reagents and leverage the distinct properties of the 1,3,2-dioxaborinane system. We will delve into its synthesis, its application in cornerstone cross-coupling reactions, and its transformation into other valuable functional groups, all while providing the causal reasoning behind the experimental choices—the hallmark of a seasoned application scientist's perspective.
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound is a straightforward and high-yielding procedure, typically involving the condensation of methylboronic acid with 1,3-propanediol. The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is a robust and scalable method for the preparation of this compound.
Materials:
-
Methylboronic acid (1.0 eq)
-
1,3-Propanediol (1.05 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus or a flask equipped with a Soxhlet extractor containing 4 Å molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add methylboronic acid and anhydrous toluene.
-
Add 1,3-propanediol to the suspension.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous MgSO₄ to remove any residual water and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford this compound as a colorless oil or low-melting solid. The product can be further purified by distillation under reduced pressure.
Expertise & Experience: The choice of azeotropic removal of water is a classic and efficient method to drive esterification equilibria. While other drying agents could be used, the continuous removal of water via a Dean-Stark trap is highly effective for achieving high conversion. The use of a slight excess of the diol can also help to drive the reaction to completion.
Physicochemical Properties and Stability
This compound is a six-membered cyclic boronic ester. This ring system confers greater thermodynamic stability compared to the five-membered ring of the analogous pinacol ester (2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This enhanced stability is a key feature of this reagent class.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Methyl Pinacol Boronate) | Methylboronic Acid |
| Structure | Six-membered ring | Five-membered ring | Free boronic acid |
| Molecular Weight | 99.92 g/mol | 141.99 g/mol | 59.86 g/mol |
| Physical State | Colorless oil or low-melting solid | Colorless liquid or solid | White solid |
| Hydrolytic Stability | Moderate to High | High | Low |
| Chromatographic Stability | Good | Excellent | Poor |
| Handling | Bench-stable for short periods | Bench-stable | Requires inert atmosphere for long-term storage |
Trustworthiness: The assertion of higher stability for six-membered boronic esters is supported by studies on the relative rates of transesterification. This intrinsic stability makes this compound a more robust reagent for multi-step synthesis where purification by chromatography is required.
Caption: Synthesis of this compound.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp³) bond formation. While alkylboronic acids and their esters are known to be challenging coupling partners compared to their aryl counterparts, they are invaluable for introducing alkyl moieties.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Sources
Title: The Genesis of Stability: Foundational Research in the Protection of Boronic Acids with 1,3-Diols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are indispensable reagents in modern synthetic chemistry, yet their inherent reactivity and tendency to form anhydrides present significant challenges. This guide delves into the foundational research that established 1,3-diols as effective protecting groups, a strategy that transforms boronic acids into more stable, manageable, and versatile intermediates. We will explore the historical context, the underlying chemical principles, reaction mechanisms, and the practical application of this crucial synthetic methodology. This document serves as a technical primer for researchers, providing both the theoretical framework and actionable protocols grounded in the seminal work of the field.
The Boronic Acid Conundrum: A Need for Protection
The advent of boronic acids, first synthesized by Edward Frankland in 1860, marked a pivotal moment in organic chemistry.[1][2][3] Their true synthetic potential, however, was not fully realized until the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] Despite their utility, boronic acids [R-B(OH)₂] are not without their challenges.
The boron atom in a boronic acid is sp² hybridized, possessing a vacant p-orbital that confers significant Lewis acidity.[5][6] This electronic structure leads to several practical issues for the synthetic chemist:
-
Trimerization: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process complicates purification, characterization, and accurate quantification of the active reagent.[4][7]
-
Instability: The carbon-boron bond can be susceptible to cleavage under various conditions, including oxidative and strongly acidic environments.
-
Handling Difficulties: Many boronic acids are high-melting-point solids with limited solubility in common organic solvents, making them cumbersome to handle and purify.[3]
To circumvent these problems and unlock the full potential of boronic acids, researchers sought methods to temporarily mask the reactive B(OH)₂ group. The formation of cyclic boronic esters through condensation with diols emerged as an elegant and highly effective solution.[4]
The Diol Solution: Early Principles of Boronate Ester Formation
The concept of reacting boron-based acids with polyols has a rich history. Early work in carbohydrate chemistry demonstrated that boric acid could be used to selectively protect diol functionalities.[8] The reverse of this strategy—using diols to protect boronic acids—was explored in foundational studies on boronic ester equilibrium. A seminal 1959 study by Lorand and Edwards systematically examined the reversible formation of boronate esters in aqueous solutions, providing the critical thermodynamic understanding of the interaction between boronic acids and diols.[6]
This research established that boronic acids react with 1,2- or 1,3-diols to form five-membered (1,3,2-dioxaborolane) or six-membered (1,3,2-dioxaborinane) cyclic esters, respectively.[9][10] This reversible esterification process proved to be an ideal protection strategy. The resulting boronate esters are significantly less polar, often distillable liquids or low-melting solids, and are stable enough for chromatographic purification while remaining sufficiently reactive for subsequent transformations like the Suzuki-Miyaura coupling.[4][11]
Mechanism: The Dynamics of Protection and Deprotection
The formation of a cyclic boronate ester with a 1,3-diol is an equilibrium-driven condensation reaction. The process is governed by the removal of water, which drives the reaction toward the ester product.
Protection: Formation of the 1,3,2-Dioxaborinane Ring
The reaction is typically performed by heating the boronic acid and the 1,3-diol in a non-polar solvent capable of forming an azeotrope with water, such as toluene. The water generated during the esterification is continuously removed using a Dean-Stark apparatus, thereby shifting the equilibrium towards the protected form.[7] Alternatively, chemical dehydrating agents like anhydrous MgSO₄ or molecular sieves can be employed.[7]
The mechanism involves the Lewis acidic boron center coordinating with a hydroxyl group of the diol, followed by a series of proton transfers and the elimination of water to form the stable six-membered ring.
Caption: Formation of a cyclic 1,3,2-dioxaborinane.
Deprotection: Hydrolysis to Regenerate the Boronic Acid
The key to any effective protecting group is its facile removal under conditions that do not compromise the rest of the molecule. The boronate ester linkage is readily cleaved by hydrolysis.[8] This can be accomplished by treatment with water, often under mild acidic or basic conditions, which drives the equilibrium back towards the free boronic acid and the diol.[4]
Caption: Hydrolysis of a 1,3,2-dioxaborinane.
A Comparative Look at Common 1,3-Diols
While many diols can form boronate esters, the structure of the diol itself influences the stability and properties of the resulting protected boronic acid. Early research focused on simple, readily available 1,3-diols.
| Diol Name | Structure | Key Features of Resulting Boronate Ester |
| 1,3-Propanediol | HO-CH₂CH₂CH₂-OH | Forms the parent 1,3,2-dioxaborinane ring. Provides good stability for purification and subsequent reactions. |
| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | HO-CH₂C(CH₃)₂CH₂-OH | The gem-dimethyl groups provide steric hindrance, significantly increasing the ester's stability against hydrolysis.[12] |
| Serinol (2-Amino-1,3-propanediol) | HO-CH₂CH(NH₂)CH₂-OH | Introduces a basic amino group, allowing for further functionalization. The protection is chemoselective for the diol over the amine.[13][14] |
Field-Proven Methodologies: Experimental Protocols
The following protocols are representative of the methods developed during the early exploration of boronic acid protection. They are designed to be self-validating, with clear steps and rationales.
Protocol 1: Protection of Phenylboronic Acid with 1,3-Propanediol
Objective: To synthesize 2-phenyl-1,3,2-dioxaborinane.
Materials:
-
Phenylboronic Acid (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: An inert atmosphere and dry glassware prevent premature hydrolysis of the boronic acid and the product ester.
-
-
Charging the Flask: Add phenylboronic acid (1.0 eq) and toluene (to make an approx. 0.5 M solution) to the flask. Stir to dissolve.
-
Addition of Diol: Add 1,3-propanediol (1.1 eq) to the stirring solution.
-
Rationale: A slight excess of the diol helps to drive the equilibrium towards the product.
-
-
Azeotropic Reflux: Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Rationale: The continuous removal of water is critical for driving the reaction to completion.[7]
-
-
Workup: Allow the reaction to cool to room temperature. The toluene can be removed under reduced pressure using a rotary evaporator. The resulting crude 2-phenyl-1,3,2-dioxaborinane is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or chromatography on silica gel.
Protocol 2: Deprotection (Hydrolysis) of 2-Phenyl-1,3,2-dioxaborinane
Objective: To regenerate phenylboronic acid from its protected form.
Materials:
-
2-Phenyl-1,3,2-dioxaborinane (1.0 eq)
-
Tetrahydrofuran (THF) / Water mixture (e.g., 2:1)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the boronate ester in a mixture of THF and water.
-
Hydrolysis: Add a few drops of 2 M HCl to the solution and stir vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Rationale: The acidic conditions catalyze the hydrolysis of the ester back to the boronic acid and diol.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Rationale: The organic solvent will extract the phenylboronic acid, while the more polar 1,3-propanediol remains largely in the aqueous phase.
-
-
Washing: Wash the combined organic layers with brine.
-
Rationale: Brine wash helps to remove residual water and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid. The product can be recrystallized if higher purity is required.
Conclusion and Evolution
The foundational research into the protection of boronic acids with 1,3-diols was a critical step in transforming these reagents from chemical curiosities into robust, reliable tools for synthesis. This strategy provided a simple and effective method to overcome the inherent instability and handling issues of free boronic acids. The formation of stable, six-membered 1,3,2-dioxaborinane rings allowed for easier purification, more reliable stoichiometry, and broader compatibility with various reaction conditions.
While modern synthetic chemistry now has access to a wider array of highly robust and orthogonal protecting groups, such as N-methyliminodiacetic acid (MIDA) boronates and 1,8-diaminonaphthalene (dan) boronamides, the principles established by the early work with simple diols remain fundamental.[4][15] Understanding this history provides essential context for the contemporary chemist and underscores the elegance of a simple, equilibrium-driven solution to a persistent synthetic challenge.
References
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
- A detailed examination of boronic acid-diol complexation. (n.d.). ResearchGate.
- ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. (n.d.). ResearchGate.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (n.d.). PMC.
- Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks.
- Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (n.d.). ResearchGate.
- Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega.
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
- Synthetic strategies for the synthesis of boronic acid esters-based... (n.d.). ResearchGate.
- A kinetic investigation of boronic acid/diol interactions and pattern-based recognition of [alpha]-chiral carboxylates. (n.d.). The University of Texas at Austin.
- Iterative Synthesis of 1,3-Polyboronic Esters with High Stereocontrol: Applications to Bahamaolide A and Polyfunctionalised Hy. (n.d.). ChemRxiv.
- A Comprehensive Overview of Boronic Acids & Derivatives. (n.d.). MolecularCloud.
- Boronic acid. (n.d.). Wikipedia.
- Boronic acids protecting groups with standard deprotecting conditions. (n.d.). ResearchGate.
- Protection of 1,2-/1,3-Diols. (2014). Chem-Station International Edition.
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). PubMed.
- Esterification of Boric Acid with 1,2-Propanediol, 3-Amino-1,2- propanediol, and (.+-.)-3-Dimethylamino-1,2-propanediol as Studied by 11B NMR Spectroscopy. (n.d.). ResearchGate.
- Synthesis and Application of Boronic Acid Derivatives. (n.d.). VTechWorks.
- Structural formula of serinol (2-amino-1,3-propanediol) (A) and serinol... (n.d.). ResearchGate.
- Continuous production of 1,3-propanediol using raw glycerol with immobilized Clostridium beijerinckii NRRL B-593 in comparison to suspended culture. (n.d.). PubMed.
- 2-Amino-1,3-propanediol. (n.d.). NIST WebBook.
- Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (n.d.). OUCI.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). OUCI.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-1,3-propanediol [webbook.nist.gov]
- 15. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Aryl-1,3,2-dioxaborinanes in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction and the Quest for Superior Reagents
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The general mechanism, which involves an oxidative addition, transmetalation, and reductive elimination, is a well-established pillar of organometallic chemistry.[3][4]
At the heart of this transformation are the organoboron reagents, traditionally boronic acids. While widely used, boronic acids can suffer from instability, leading to challenges in purification, storage, and handling, and they can be prone to protodeboronation, a significant side reaction that diminishes yields.[5] This has spurred the development of more robust boronic acid surrogates, such as boronic esters. Among these, 2-aryl-1,3,2-dioxaborinanes, derived from 1,3-propanediols, have emerged as a compelling class of reagents offering enhanced stability and handling characteristics without compromising reactivity in the crucial transmetalation step. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of these valuable reagents in Suzuki-Miyaura cross-coupling reactions.
The Chemistry of 2-Aryl-1,3,2-dioxaborinanes: Synthesis, Stability, and Reactivity
Synthesis of 2-Aryl-1,3,2-dioxaborinanes: A Straightforward and Efficient Protocol
The preparation of 2-aryl-1,3,2-dioxaborinanes is typically achieved through the condensation of an arylboronic acid with a 1,3-diol, such as 1,3-propanediol or its substituted derivatives. This esterification is an equilibrium process, and to drive it to completion, the removal of water is essential. A common and effective method is azeotropic distillation using a Dean-Stark apparatus.
The choice of the 1,3-diol is not merely incidental. The resulting six-membered dioxaborinane ring confers greater thermodynamic stability compared to the five-membered dioxaborolane ring derived from 1,2-diols. This enhanced stability is a key advantage in both the storage of the reagent and its performance in the subsequent cross-coupling reaction.
dot
Caption: Synthesis of 2-Aryl-1,3,2-dioxaborinane.
Protocol 1: Synthesis of a Representative 2-Aryl-1,3,2-dioxaborinane
This protocol describes the synthesis of 2-(4-methoxyphenyl)-1,3,2-dioxaborinane as a representative example.
Materials:
-
4-Methoxyphenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask and a Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-methoxyphenylboronic acid (1.0 eq.), 1,3-propanediol (1.1 eq.), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the boronic ester. Continue refluxing until no more water is collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling. If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or flash column chromatography on silica gel can be employed.
-
Characterization: The structure and purity of the synthesized 2-aryl-1,3,2-dioxaborinane can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The enhanced stability of 2-aryl-1,3,2-dioxaborinanes makes them excellent coupling partners in Suzuki-Miyaura reactions, particularly for substrates that are sensitive to the conditions required for the coupling of less stable boronic acids.
dot
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the cross-coupling of a 2-aryl-1,3,2-dioxaborinane with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 eq.)
-
2-Aryl-1,3,2-dioxaborinane (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.)[1]
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)[8]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine the aryl halide (1.0 eq.), the 2-aryl-1,3,2-dioxaborinane (1.2-1.5 eq.), the palladium catalyst, the ligand (if required), and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent depends on the substrates and reaction temperature. Biphasic systems like toluene/water or dioxane/water are common.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Expert Insights: Optimizing Your Suzuki-Miyaura Reactions
Catalyst and Ligand Selection:
-
For simple aryl bromides and iodides, Pd(PPh₃)₄ is often effective.
-
For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated catalyst systems are required. These often consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[10]
The Crucial Role of the Base:
-
The base is essential for the activation of the boronic ester, facilitating the transmetalation step.[1]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is more soluble and can be advantageous in some cases.
-
Phosphates (K₃PO₄): A stronger base that can be beneficial for less reactive boronic esters or aryl chlorides.
-
The choice of base should be tailored to the specific substrates to avoid decomposition of base-sensitive functional groups.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent. | Use a fresh catalyst, ensure thorough degassing, screen different bases and solvents. |
| Protodeboronation | Presence of water, acidic impurities, or prolonged reaction times at high temperatures. | Use anhydrous solvents, ensure the base is not too weak, and monitor the reaction to avoid unnecessarily long heating. |
| Homocoupling of Boronic Ester | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0). | Rigorously degas the reaction mixture. |
| Difficult Purification | Co-elution of byproducts or residual catalyst. | Optimize the chromatography conditions; consider a different work-up procedure to remove catalyst residues. |
Conclusion
2-Aryl-1,3,2-dioxaborinanes represent a valuable class of reagents for Suzuki-Miyaura cross-coupling reactions. Their enhanced stability compared to boronic acids simplifies their handling and storage and can lead to more reproducible and higher-yielding reactions. By understanding the principles behind their synthesis and the key parameters of the Suzuki-Miyaura catalytic cycle, researchers can effectively leverage these powerful building blocks to construct complex molecular architectures with greater efficiency and reliability.
References
-
Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISTICS OF 2-ARYL-6-METHYL- AND 2-ARYL-6-BENZYL- 4,8a-DIPHENYLPERHYDRO[1][6][8]DIOXABORININO- [5,4-c]PYRIDINES - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]
-
tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce - IS MUNI. (n.d.). Retrieved from [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (n.d.). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013, October 3). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Retrieved from [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved from [Link]
-
Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones - ResearchGate. (2017, February 14). Retrieved from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones - ResearchGate. (2025, November 3). Retrieved from [Link]
-
Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of arylboronic and diarylborinic acids from potassium aryl(fluoro)borates. (2024, May 7). Retrieved from [Link]
-
(PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-1,3,2-dioxaborinane as a Protecting Group for Diols in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Carbohydrate Synthesis
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in modern organic chemistry, primarily due to the polyhydroxylated nature of monosaccharide building blocks. The subtle differences in the reactivity of these hydroxyl groups necessitate a sophisticated and strategic approach to their protection and deprotection.[1] Protecting groups are indispensable tools, temporarily masking specific hydroxyls to allow for regioselective modifications at other positions. An ideal protecting group should be easy to introduce and remove under mild conditions, stable to a range of reaction conditions, and should not interfere with subsequent synthetic steps.
Among the various strategies for the protection of diols, the formation of cyclic boronic esters, or boronates, has emerged as a highly efficient and valuable technique.[2] Boronic acids, such as methylboronic acid, react reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic esters.[2] This application note provides a detailed guide to the use of 2-methyl-1,3,2-dioxaborinane, the cyclic boronate ester derived from methylboronic acid, as a protecting group for diols in the intricate field of carbohydrate synthesis.
The this compound Protecting Group: A Closer Look
The formation of a this compound involves the reaction of a carbohydrate containing a suitable diol with methylboronic acid. This reaction is a reversible esterification that typically requires the removal of water to drive the equilibrium towards the protected product.
Mechanism of Formation and Cleavage
The reaction proceeds through the formation of a tetracoordinate boron intermediate, which then eliminates water to form the cyclic boronic ester. The formation of these esters is particularly favorable for cis-1,2-diols and 4,6-diols in pyranoside systems, leading to the formation of five- and six-membered rings, respectively.[2]
Caption: General workflow for the protection and deprotection of carbohydrate diols using methylboronic acid.
Advantages of Methylboronate Esters
The use of this compound as a protecting group offers several key advantages in carbohydrate synthesis:
-
Mild Formation and Cleavage Conditions: The protection and deprotection steps are carried out under mild conditions, which is crucial for preserving other sensitive functional groups present in the carbohydrate molecule.[2]
-
High Regioselectivity: Methylboronic acid exhibits a preference for the formation of cyclic esters with specific diol arrangements, such as 4,6-diols in hexopyranosides, allowing for predictable and regioselective protection.[3]
-
Stability: The resulting boronate esters are stable to a variety of reaction conditions, including those used for subsequent glycosylations, acylations, and silylations.[2][4]
-
Orthogonality: The methylboronate group can be cleaved under conditions that do not affect many other common protecting groups, providing valuable orthogonality in multi-step syntheses.
Experimental Protocols
The following protocols provide a general framework for the protection of diols in carbohydrates using methylboronic acid and the subsequent deprotection. It is important to note that optimal conditions may vary depending on the specific carbohydrate substrate.
Protocol 1: Regioselective Protection of a 4,6-Diol in a Methyl Pyranoside
This protocol describes the formation of a this compound at the 4- and 6-positions of a methyl pyranoside.
Materials:
-
Methyl pyranoside (e.g., methyl α-D-glucopyranoside) (1.0 equiv)
-
Methylboronic acid (1.1 equiv)
-
Anhydrous pyridine or a mixture of pyridine and toluene
-
Molecular sieves (4 Å), activated
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the methyl pyranoside and anhydrous pyridine.
-
Stir the mixture until the carbohydrate is fully dissolved.
-
Add methylboronic acid to the solution.
-
Add activated molecular sieves to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, the reaction mixture can often be used directly in the next step without purification. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by silica gel chromatography.
Caption: Workflow for the 4,6-diol protection of a methyl pyranoside.
Protocol 2: Deprotection of a this compound Protected Carbohydrate
This protocol outlines a mild procedure for the cleavage of the methylboronate ester to regenerate the diol.
Materials:
-
This compound protected carbohydrate (1.0 equiv)
-
Acetone/Water or Methanol/Water solvent system
-
Propane-1,3-diol (optional, as a scavenger for methylboronic acid)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the protected carbohydrate in a mixture of acetone and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature. The deprotection is typically complete within 1-3 hours, as monitored by TLC.
-
For more efficient removal of the methylboronic acid byproduct, propane-1,3-diol can be added to the reaction mixture to form a volatile boronate ester that can be removed under reduced pressure.
-
Remove the solvent under reduced pressure.
-
The crude diol can be purified by silica gel chromatography or recrystallization as needed.
Data Presentation and Characterization
The successful formation of the this compound protecting group can be confirmed by standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Characterization
Upon protection, characteristic changes in the ¹H and ¹³C NMR spectra are observed:
-
¹H NMR: The protons attached to the carbons bearing the newly formed boronate ester will typically experience a downfield shift. A new singlet corresponding to the methyl group on the boron atom will appear in the upfield region of the spectrum.
-
¹³C NMR: The carbons of the protected diol will also show a downfield shift. A new signal for the boron-bound methyl carbon will be present.
Table 1: Expected NMR Shifts for a 4,6-O-Methylboronate Protected Methyl α-D-Glucopyranoside
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | Shifted downfield | C-4 Shifted downfield |
| H-6a | Shifted downfield | C-6 Shifted downfield |
| H-6b | Shifted downfield | |
| B-CH₃ | New singlet | C of B-CH₃ New signal |
Note: The exact chemical shifts are dependent on the solvent and the specific carbohydrate structure.
Comparative Analysis: Methylboronic Acid vs. Phenylboronic Acid
While phenylboronic acid is more commonly employed for diol protection in carbohydrate chemistry, methylboronic acid presents a valuable alternative with distinct properties.[4]
Table 2: Comparison of Methylboronic and Phenylboronic Acids as Protecting Groups
| Feature | Methylboronic Acid | Phenylboronic Acid |
| Lewis Acidity | More Lewis acidic | Less Lewis acidic |
| Stability of Boronate | Generally less stable | Generally more stable |
| Ease of Removal | Generally easier to cleave | May require slightly harsher conditions |
| Byproduct Removal | Methylboronic acid is more volatile | Phenylboronic acid is less volatile |
| Cost & Availability | Readily available and cost-effective | Also readily available |
The higher Lewis acidity of methylboronic acid can sometimes lead to faster reaction times for protection. However, the resulting methylboronate esters may be less stable to strongly acidic or basic conditions compared to their phenylboronate counterparts. The choice between the two reagents will depend on the specific requirements of the synthetic route, including the stability of other functional groups and the desired deprotection conditions.
Conclusion and Future Perspectives
The use of this compound as a protecting group for diols is a powerful and efficient strategy in carbohydrate synthesis. Its mild formation and cleavage conditions, coupled with its ability to confer regioselectivity, make it an attractive tool for the synthesis of complex glycans and glycoconjugates. While perhaps less ubiquitous than its phenyl-substituted analog, methylboronic acid offers unique advantages in terms of reactivity and ease of byproduct removal. As the demand for synthetic oligosaccharides for biological and pharmaceutical applications continues to grow, the strategic application of versatile protecting groups like the this compound will undoubtedly play a crucial role in advancing the field of glycoscience.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Synthesis of 2-Methyl-1,3,2-dioxaborinane
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-1,3,2-dioxaborinane, a valuable cyclic boronic ester. Boronic acids and their derivatives are pivotal building blocks in modern organic chemistry, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, safety protocols, and characterization data. By explaining the causality behind experimental choices, this protocol aims to be a self-validating system for reproducible and efficient synthesis.
Introduction and Scientific Background
This compound is a six-membered cyclic ester formed between methylboronic acid and 1,3-propanediol. Such cyclic boronic esters, specifically dioxaborinanes, serve as stable, easily handled, and purifiable alternatives to their parent boronic acids.[2] Boronic acids themselves are prone to dehydration, often forming cyclic trimers known as boroxines, which can complicate stoichiometry and reactivity.[2] Conversion to the dioxaborinane ester circumvents this issue, providing a monomeric, well-defined reagent.
The synthesis is a classic example of a reversible esterification (or condensation) reaction. To drive the reaction to completion, the water produced as a byproduct must be continuously removed from the reaction mixture. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus. According to Le Châtelier's principle, the removal of a product shifts the equilibrium towards the formation of more products.[3]
Reaction Mechanism: The formation of the boronic ester proceeds through the reaction of the boronic acid with the diol.[4] The boron atom in methylboronic acid acts as a Lewis acid, coordinating with the hydroxyl groups of 1,3-propanediol. This is followed by a condensation sequence, eliminating two molecules of water to form the stable six-membered ring. The reaction is typically performed in a solvent, such as toluene, that forms a low-boiling azeotrope with water, facilitating its removal.
Materials and Reagents
Proper preparation and quality of reagents are critical for the success of the synthesis. Ensure all glassware is oven-dried before use to remove any adsorbed water.
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Methylboronic Acid | ≥97% | Sigma-Aldrich | 13061-96-6 | Store in a desiccator. |
| 1,3-Propanediol | ≥98%, for synthesis | Carl ROTH | 504-63-2 | Hygroscopic; store in a tightly sealed container.[5] |
| Toluene | Anhydrous, ≥99.8% | Various | 108-88-3 | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | 7487-88-9 | For drying the organic phase. |
| Deuterated Chloroform (CDCl₃) | For NMR | Various | 865-49-6 | For product characterization. |
| Round-bottom flask | 250 mL | N/A | N/A | With appropriate ground glass joints. |
| Dean-Stark Apparatus | 10-20 mL | N/A | N/A | For azeotropic water removal.[6][7] |
| Reflux Condenser | N/A | N/A | N/A | Ensure adequate cooling water flow. |
| Magnetic Stirrer & Stir Bar | N/A | N/A | N/A | |
| Heating Mantle | N/A | N/A | N/A | With temperature control. |
| Rotary Evaporator | N/A | N/A | N/A | For solvent removal. |
| Distillation Apparatus | N/A | N/A | N/A | For final product purification. |
Safety Precautions
A thorough risk assessment should be conducted before commencing any experimental work. Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves must be worn at all times.
-
Chemical Hazards:
-
Methylboronic Acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] Avoid breathing dust. Handle in a well-ventilated fume hood.
-
1,3-Propanediol: Generally considered to have low toxicity and is not classified as a hazardous substance.[5][11][12] However, it is good practice to avoid direct contact.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation. It is a suspected reproductive toxin. All operations involving toluene must be performed in a certified fume hood.
-
-
Procedural Hazards:
-
Heating: The reaction is conducted at reflux temperature. Use a heating mantle with a stirrer and ensure the apparatus is securely clamped. Do not heat a closed system.
-
Glassware: Inspect all glassware for cracks or defects before use to prevent breakage upon heating.
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[8] Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.[8]
-
If inhaled: Move the person into fresh air.[8] If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on general procedures for boronic ester formation via azeotropic distillation.
Reaction Setup
-
Assemble the Apparatus: Set up a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser in a fume hood. Ensure all joints are properly sealed. The setup should be securely clamped.
-
Ensure Inert Atmosphere (Optional but Recommended): For best results, flush the entire apparatus with an inert gas like nitrogen or argon to exclude atmospheric moisture.
Caption: Schematic of the Dean-Stark reflux apparatus.
Reaction Procedure
-
Charge the Flask: To the 250 mL round-bottom flask, add methylboronic acid (5.98 g, 100 mmol, 1.0 equiv) and 1,3-propanediol (8.37 g, 110 mmol, 1.1 equiv).
-
Causality Note: A slight excess of the diol is used to ensure the complete conversion of the more valuable boronic acid.
-
-
Add Solvent: Add 120 mL of anhydrous toluene to the flask.
-
Initiate Heating and Reflux: Begin stirring and gently heat the mixture to reflux using the heating mantle. Toluene will begin to boil (approx. 111°C), and the toluene-water azeotrope will distill into the Dean-Stark trap.
-
Monitor Reaction Progress: Continue the reflux until no more water collects in the arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 3.6 mL (from 200 mmol of H₂O). The reaction is typically complete within 2-4 hours.
-
Cool Down: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Disassemble the apparatus and remove the reaction solvent (toluene) using a rotary evaporator.
-
Purification by Distillation: The crude product, a colorless oil, can be purified by vacuum distillation. Assemble a distillation apparatus.
-
Expected Boiling Point: 44-46 °C at 30 Torr.
-
-
Isolation: Collect the fraction boiling at the expected temperature range. The purified product, this compound, should be a clear, colorless liquid. Weigh the product and calculate the percentage yield. The expected yield is typically high (>85%).
Characterization
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dissolve a small sample of the purified product in CDCl₃ for analysis.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~4.0 ppm (triplet, 4H): The two methylene groups (-O-CH₂ -) on the dioxaborinane ring adjacent to the oxygen atoms.
-
~1.9 ppm (quintet, 2H): The central methylene group (-CH₂-CH₂ -CH₂-) of the propanediol backbone. The splitting pattern arises from coupling to the four adjacent protons (n+1 rule, 4+1=5).
-
~0.3 ppm (singlet, 3H): The methyl group attached directly to the boron atom (B-CH₃ ). The chemical shift is very upfield due to the electropositive nature of boron.
-
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework.
-
Expected Chemical Shifts (δ, ppm):
-
~61 ppm: The two equivalent carbons attached to oxygen (C H₂-O-B).
-
~28 ppm: The central carbon of the propanediol backbone (-CH₂-C H₂-CH₂-).
-
~-5 to 0 ppm (broad): The methyl carbon attached to boron (C H₃-B). The signal is often broad due to quadrupolar relaxation of the adjacent boron nucleus.
-
-
-
¹¹B NMR: This technique is highly specific for boron-containing compounds and confirms the trivalent state of the boron atom.
Applications in Research and Development
This compound, as a protected form of methylboronic acid, is a versatile reagent in organic synthesis. Its primary application is in Suzuki-Miyaura cross-coupling reactions , where it can be used to introduce a methyl group onto an aromatic or vinylic halide.[9] The stability and ease of handling of the dioxaborinane ester make it a preferred reagent over gaseous methylboron compounds or the more reactive methylboronic acid itself. It also finds use in other palladium-catalyzed cross-coupling reactions and as a building block for more complex organoboron compounds.[1][9]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
LabAlley. (2024, May 28). Propanediol 1,3 - SDS (Safety Data Sheet). Retrieved from [Link]
-
University of York. (n.d.). Dean Stark Trap - Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
SciSpace. (n.d.). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. Retrieved from [Link]
-
SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
PubMed Central (PMC). (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]
-
SciForum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]
-
PubChem. (n.d.). Methylboronic Acid. Retrieved from [Link]
-
ChemBK. (n.d.). 1,3,2-Dioxaborinane, 2-methyl-. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rsc.org [rsc.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes & Protocols: Palladium-Catalyzed Reactions Utilizing 2-Methyl-1,3,2-dioxaborinane
Introduction: The Strategic Advantage of 2-Methyl-1,3,2-dioxaborinane in Modern Synthesis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a capability that is fundamental to the discovery and manufacturing of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the most powerful of these methods is the Suzuki-Miyaura cross-coupling, which forges a C-C bond between an organoborane and an organic halide or pseudohalide.[2]
While traditional boronic acids are mainstays in this reaction, they can suffer from instability, leading to challenges in purification, storage, and stoichiometry control due to potential dehydration to form boroxines or protodeboronation. This compound, a cyclic boronic ester derived from 1,3-butanediol, emerges as a superior alternative. Its cyclic structure confers enhanced stability, making it a robust, easily handled, and reliable coupling partner. This guide provides an in-depth exploration of its application, focusing on the mechanistic underpinnings and practical protocols essential for researchers in drug development and synthetic chemistry.
Part 1: The Mechanistic Heart of the Reaction - The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimizing any palladium-catalyzed reaction. The Suzuki-Miyaura coupling proceeds through a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle is initiated by a catalytically active Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst.
-
Oxidative Addition : The cycle begins with the insertion of the electron-rich Pd(0) catalyst into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a new square planar Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation : This is the crucial step where the organic moiety from the this compound is transferred to the palladium center. The reaction requires activation by a base (e.g., K₂CO₃, K₃PO₄), which coordinates to the boron atom to form a more nucleophilic boronate "ate" complex. This complex then readily transfers its methyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the aryl group from the halide and the methyl group from the boronate) on the palladium center. This forms the desired C-C bond in the product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Part 2: Application Note - Key Parameters for Successful Coupling
The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key components. The stability of this compound provides a wider operational window compared to many boronic acids, but optimal results still require careful consideration of the catalytic system.
| Component | Role & Expert Insights | Recommended Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. The choice depends on air stability, cost, and the reactivity of the substrates. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand, while pre-formed Pd(0) sources like Pd(PPh₃)₄ can be used directly but are more air-sensitive. For challenging couplings, specialized precatalysts with bulky ligands offer superior performance. | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | Stabilizes the palladium center, enhances its solubility, and critically influences the rates of oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands generally accelerate these key steps, enabling the coupling of less reactive substrates (e.g., aryl chlorides) and reducing side reactions. | Triphenylphosphine (PPh₃), SPhos, XPhos, dppf |
| Base | Essential for activating the boronic ester for transmetalation. The base coordinates to the boron atom, forming a tetracoordinate "ate" complex, which increases the nucleophilicity of the organic group. The choice of base is critical; stronger bases like K₃PO₄ are often more effective than weaker ones like K₂CO₃, but substrate compatibility must be considered. | K₃PO₄, K₂CO₃, Cs₂CO₃, KF |
| Solvent | Must solubilize all reaction components and be stable at the required temperature. Aprotic polar solvents are common. Often, a small amount of water is added to facilitate the dissolution of the inorganic base. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent green alternative to THF, offering a higher boiling point, greater stability towards bases, and easier workup due to its limited miscibility with water.[4][5][6][7][8] | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF |
Part 3: Detailed Experimental Protocol
This protocol provides a reliable, general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and 2-phenyl-1,3,2-dioxaborinane (as a representative analog for procedural demonstration).
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
2-Phenyl-1,3,2-dioxaborinane (1.2 mmol, 211 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 15.7 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
25 mL Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Place the magnetic stir bar in the Schlenk flask. Seal the flask and flame-dry under vacuum. Allow the flask to cool to room temperature and backfill with an inert atmosphere (Argon or Nitrogen). This process is critical to remove atmospheric oxygen and moisture, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromotoluene, 2-phenyl-1,3,2-dioxaborinane, K₂CO₃, Pd₂(dba)₃, and PPh₃ to the flask.
-
Solvent Addition: Add 1,4-dioxane (5 mL) followed by deionized water (1 mL) via syringe. The mixture may be heterogeneous.
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by withdrawing a small aliquot, diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methylbiphenyl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. cms.chempoint.com [cms.chempoint.com]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for the Deprotection of the 2-Methyl-1,3,2-dioxaborinane Protecting Group
Introduction: The Strategic Role of the 2-Methyl-1,3,2-dioxaborinane Protecting Group in Modern Synthesis
In the landscape of contemporary organic synthesis and drug development, boronic acids and their derivatives are indispensable intermediates. Their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, is well-documented. However, the inherent instability of free boronic acids under various reaction conditions necessitates the use of protecting groups. The this compound group, derived from the condensation of a boronic acid with 1,3-butanediol, offers a robust strategy for the temporary masking of the boronic acid functionality. This six-membered cyclic boronate ester provides enhanced stability compared to its five-membered counterparts, such as the commonly used pinacol ester, rendering it an attractive choice in multi-step synthetic sequences.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of the this compound protecting group. We will delve into the mechanistic underpinnings of various deprotection strategies and provide detailed, field-proven protocols to ensure successful and efficient cleavage, thereby regenerating the desired boronic acid.
Understanding the Stability of the this compound Protecting Group
The selection of a deprotection strategy is intrinsically linked to the stability of the protecting group. The this compound group forms a six-membered ring, which is generally more thermodynamically stable than five-membered dioxaborolane rings derived from 1,2-diols like pinacol. This enhanced stability can be attributed to reduced ring strain. Consequently, while standard acidic hydrolysis is a viable deprotection method, it may require more forcing conditions compared to the cleavage of less stable boronate esters. For sensitive substrates, alternative, milder deprotection methodologies are often preferred.
Deprotection Methodologies: A Comparative Overview
Several methods can be employed for the cleavage of the this compound protecting group. The choice of method will depend on the substrate's tolerance to acidic or basic conditions, the desired reaction time, and the ease of purification.
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Aqueous HCl, H2SO4, or TFA | Room temperature to elevated temperatures | Simple procedure, readily available reagents. | May not be suitable for acid-sensitive substrates. Can be sluggish. |
| Transesterification with Diethanolamine followed by Hydrolysis | Diethanolamine, then aqueous acid | Room temperature | Mild conditions, high yields, broad functional group tolerance. | Two-step process. |
| Transesterification with Phenylboronic Acid | Phenylboronic acid | Biphasic system (e.g., ether/water), room temperature | Mild conditions, suitable for a range of substrates. | Requires an excess of phenylboronic acid and subsequent separation. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
This protocol describes a general procedure for the deprotection of a 2-aryl-4-methyl-1,3,2-dioxaborinane via acidic hydrolysis.
Materials:
-
2-Aryl-4-methyl-1,3,2-dioxaborinane (1.0 equiv)
-
Tetrahydrofuran (THF) or Dioxane
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aryl-4-methyl-1,3,2-dioxaborinane (1.0 equiv) in a suitable organic solvent such as THF or dioxane (approximately 0.1-0.5 M concentration).
-
Addition of Acid: To the stirred solution, add an equal volume of 2 M aqueous HCl.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight, and gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude boronic acid.
-
Purification: The crude boronic acid can be purified by recrystallization or chromatography if necessary.[1]
Causality Behind Experimental Choices: The use of a water-miscible organic solvent like THF or dioxane ensures that the substrate is sufficiently soluble to interact with the aqueous acid at the interface. Vigorous stirring is crucial to maximize the interfacial area for the hydrolysis reaction to occur. The extractive workup with a water-immiscible organic solvent allows for the separation of the desired boronic acid from the water-soluble 1,3-butanediol byproduct and inorganic salts.
Protocol 2: Two-Step Deprotection via Transesterification with Diethanolamine and Subsequent Hydrolysis
This mild and highly efficient two-step protocol is particularly useful for substrates containing acid-sensitive functional groups.[2][3][4]
Step 1: Transesterification with Diethanolamine
Materials:
-
2-Aryl-4-methyl-1,3,2-dioxaborinane (1.0 equiv)
-
Diethanolamine (1.1 equiv)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the 2-aryl-4-methyl-1,3,2-dioxaborinane (1.0 equiv) in diethyl ether (approximately 0.2 M concentration) in a round-bottom flask.
-
Addition of Diethanolamine: To the stirred solution, add diethanolamine (1.1 equiv).
-
Precipitation: A white precipitate of the diethanolamine-boronate adduct should form within minutes. Continue stirring at room temperature for 30-60 minutes to ensure complete reaction.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting diethanolamine adduct is often sufficiently pure for the next step.
Step 2: Hydrolysis of the Diethanolamine Adduct
Materials:
-
Diethanolamine-boronate adduct (from Step 1)
-
Diethyl ether
-
0.1 M Hydrochloric Acid (HCl)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend the diethanolamine-boronate adduct in diethyl ether in a round-bottom flask.
-
Acidic Hydrolysis: Add 0.1 M aqueous HCl to the suspension and stir vigorously at room temperature for 20-30 minutes. Monitor the dissolution of the solid and the formation of two clear layers.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to afford the deprotected boronic acid.
Causality Behind Experimental Choices: The transesterification with diethanolamine is driven by the formation of a thermodynamically stable, sp3-hybridized boron-diethanolamine adduct, which is often insoluble in ethereal solvents and precipitates out of the reaction mixture, driving the equilibrium towards the product.[2][4] The subsequent hydrolysis of this adduct is rapid under mild acidic conditions, releasing the free boronic acid and the water-soluble diethanolammonium salt, which is easily removed during the aqueous workup.[2]
Protocol 3: Transesterification with Phenylboronic Acid in a Biphasic System
This method offers a mild alternative for the deprotection of boronic esters and is particularly useful for substrates that are soluble in aqueous media.
Materials:
-
2-Aryl-4-methyl-1,3,2-dioxaborinane (1.0 equiv)
-
Phenylboronic acid (3-5 equiv)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 2-aryl-4-methyl-1,3,2-dioxaborinane (1.0 equiv) and phenylboronic acid (3-5 equiv) in a 1:1 mixture of diethyl ether and water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature overnight.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with water.
-
Isolation of Product: The deprotected boronic acid, if water-soluble, will be in the combined aqueous phases. If the boronic acid is organic-soluble, it will be in the ether layer. The phenylboronic acid and its 1,3-butanediol ester will preferentially partition into the organic phase.
-
Purification: The product in the appropriate phase can be isolated by evaporation of the solvent. Further purification may be necessary to remove any residual starting materials or byproducts.
Causality Behind Experimental Choices: This method relies on Le Chatelier's principle. A large excess of phenylboronic acid drives the transesterification equilibrium towards the formation of the desired free boronic acid and the phenylboronic acid 1,3-butanediol ester. The biphasic system facilitates the separation of the product from the excess phenylboronic acid and its ester, which are more soluble in the organic phase.
Mechanistic Insights and Visualizations
The deprotection of the this compound protecting group proceeds through distinct mechanisms depending on the chosen methodology.
Acidic Hydrolysis Mechanism
Under acidic conditions, the oxygen atoms of the dioxaborinane ring are protonated, which activates the boron-oxygen bonds towards nucleophilic attack by water. This is followed by ring-opening and subsequent cleavage of the remaining boron-oxygen bond to release the free boronic acid and 1,3-butanediol.
Caption: Mechanism of Acidic Hydrolysis.
Transesterification with Diethanolamine Workflow
This two-step process involves an initial ligand exchange followed by hydrolysis.
Caption: Workflow for Transesterification Deprotection.
Conclusion
The this compound protecting group is a valuable tool for the protection of boronic acids in complex synthetic endeavors. Its successful removal is critical for the advancement of synthetic routes. The protocols detailed in this application note provide robust and reliable methods for the deprotection of this group, catering to a range of substrate sensitivities. By understanding the underlying chemical principles, researchers can select and optimize the most appropriate deprotection strategy for their specific needs, thereby facilitating the efficient synthesis of target molecules.
References
-
Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. The Journal of organic chemistry, 76(9), 3571–3575. [Link]
-
Agnew, L. R., Carter, H. L., Ring, O. T., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(8), 1515-1522. [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the preparation of readily diversified boronic acid derivatives. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
2-Methyl-1,3,2-dioxaborinane as a precursor for boronic acid synthesis
Application Note & Protocol
Topic: 2-Methyl-1,3,2-dioxaborinane Derivatives as Stable, Purifiable Precursors for Boronic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Boronic Acid Synthesis and the Dioxaborinane Solution
Boronic acids are indispensable building blocks in modern organic chemistry.[1] Their utility in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, has made them foundational to the synthesis of complex molecules, pharmaceuticals, and advanced materials.[1][2] Despite their importance, the direct synthesis and purification of boronic acids can be challenging. Many are prone to dehydration, forming cyclic boroxine anhydrides, and their polarity can complicate chromatographic purification.[3][4]
To circumvent these issues, chemists often employ protecting groups that convert boronic acids into more stable and manageable derivatives, such as boronic esters. These esters act as precursors that are robust enough to withstand various reaction conditions and purification steps.[4][5] While five-membered pinacol esters are widely used, six-membered cyclic esters like those derived from 1,3-diols offer distinct advantages, particularly in terms of hydrolytic stability.[6]
This guide focuses on the use of the 4-methyl-1,3,2-dioxaborinane system—derived from the readily available 1,3-butanediol—as a superior precursor for the synthesis of highly pure boronic acids. We will detail its advantages, provide a comprehensive synthesis workflow from aryl halides, and outline robust purification and deprotection protocols.
The Dioxaborinane Advantage: Why Choose a Six-Membered Ring?
The choice of a protecting group is critical for the success of a multi-step synthesis. The 4-methyl-1,3,2-dioxaborinane framework offers a compelling combination of stability and reactivity.
-
Enhanced Hydrolytic Stability: Six-membered dioxaborinanes are generally more resistant to hydrolysis than their five-membered dioxaborolane (e.g., pinacol) counterparts.[6] This stability is attributed to reduced ring strain and steric hindrance around the boron atom, which impedes the approach of water required for hydrolysis. This robustness allows for a broader range of reaction conditions and simplifies aqueous work-ups.
-
Chromatographic Compatibility: A significant advantage of many boronic esters, including dioxaborinanes, is their stability on silica gel.[2][3] This allows for the chromatographic purification of the boronic acid precursor before the final deprotection step, ensuring that the liberated boronic acid is of very high purity. This is often not feasible with free boronic acids.
-
Ease of Handling: Dioxaborinane esters are typically crystalline solids or high-boiling oils that are bench-stable and not prone to the dehydration issues that plague many free boronic acids.
-
Versatile and High-Yield Synthesis: The synthesis of these precursors is straightforward and high-yielding, commonly proceeding through the reaction of an organometallic species, such as a Grignard reagent, with a trialkyl borate, followed by esterification.[1][7]
Experimental Workflow: From Aryl Halide to Pure Boronic Acid
The following section provides a detailed, two-part protocol for the synthesis of an aryl boronic acid using a 2-aryl-4-methyl-1,3,2-dioxaborinane intermediate. The process begins with the formation of a Grignard reagent, which is then used to form the boronic ester precursor. This stable intermediate is purified before being deprotected to yield the final, high-purity boronic acid.
Caption: Overall workflow for boronic acid synthesis.
Protocol 1: Synthesis and Purification of 2-Aryl-4-methyl-1,3,2-dioxaborinane
This protocol details the formation of the stable boronic ester intermediate from an aryl halide.
Materials and Equipment
| Reagents | Equipment |
|---|---|
| Aryl bromide or iodide | Three-neck round-bottom flask |
| Magnesium turnings | Reflux condenser & dropping funnel |
| Iodine (crystal) | Inert gas line (N₂ or Ar) |
| Anhydrous Tetrahydrofuran (THF) | Magnetic stirrer and heat plate |
| Triisopropyl borate | Ice bath & Dry ice/acetone bath |
| 1,3-Butanediol | Separatory funnel |
| Toluene | Rotary evaporator |
| 1M Hydrochloric acid (HCl) | Silica gel for chromatography |
| Saturated sodium chloride (brine) | Standard laboratory glassware |
| Anhydrous magnesium sulfate (MgSO₄) | |
Step-by-Step Methodology
-
Grignard Reagent Formation:
-
Setup: Assemble a flame-dried three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet. Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor dissipates and the magnesium surface appears activated. This step is crucial for initiating the reaction.
-
Initiation: In the dropping funnel, prepare a solution of the aryl halide (1.0 equivalent) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the brown iodine color. If it does not start, gentle heating may be required.
-
Addition: Once the reaction is initiated, dilute the remaining aryl halide solution with more anhydrous THF and add it dropwise at a rate that maintains a steady reflux. The formation of the Grignard reagent is highly exothermic.[8]
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full consumption of the starting materials. Cool the resulting dark gray or brown solution to room temperature.
-
-
Borylation and Esterification:
-
Borate Addition: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -60 °C. Causality: This low temperature is critical to prevent the addition of a second equivalent of the Grignard reagent to the boron center.[9][10]
-
Warm-up: After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture in an ice bath and slowly quench the reaction by adding 1M HCl. Stir vigorously for 30 minutes to hydrolyze the borate complex to the crude boronic acid.
-
Extraction & Esterification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. To the crude boronic acid residue, add toluene and 1,3-butanediol (1.1 equivalents).
-
Water Removal: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until no more water is collected. This azeotropic removal of water drives the esterification equilibrium to completion.[11]
-
-
Purification of the Dioxaborinane Ester:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the toluene.
-
The resulting crude oil or solid is the 2-aryl-4-methyl-1,3,2-dioxaborinane. This intermediate is stable and can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Deprotection to Yield the Free Boronic Acid
This protocol describes the efficient cleavage of the purified ester to liberate the final product.
Step-by-Step Methodology
-
Hydrolysis: Dissolve the purified 2-aryl-4-methyl-1,3,2-dioxaborinane in a 2:1 mixture of diethyl ether and water.
-
Acidification: Add 1M HCl until the aqueous layer is acidic (pH ~1-2).
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with diethyl ether or ethyl acetate.
-
Isolation: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid or semi-solid is the desired boronic acid, often in high purity.
Mechanistic Insight and Data
The key transformation is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic boron atom of the triisopropyl borate.
Caption: Key mechanistic steps in the synthesis.
Table 1: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | Inactive magnesium surface; Wet glassware or solvent. | Activate Mg with iodine/heat; Ensure all glassware is flame-dried and solvents are anhydrous.[8][12] |
| Low yield of boronic ester | Incomplete Grignard formation; Double addition to borate ester. | Reflux Grignard reaction longer; Maintain <-60 °C during borate addition. |
| Incomplete deprotection | Insufficient acid or hydrolysis time. | Check pH of the aqueous layer; Increase stirring time or gently warm the mixture. |
| Product contaminated with boroxine | Vigorous heating of the final boronic acid during solvent removal. | Remove final solvent at moderate temperatures (<40 °C); Co-evaporate with a solvent like hexane to help remove water. |
Table 2: Comparison of Common Boronic Acid Protecting Groups
| Precursor Type | Structure | Stability | Deprotection Conditions | Key Advantage |
| Dioxaborinane | 6-membered ring | High | Mild Acidic Hydrolysis | High stability, purifiable |
| Pinacol Ester | 5-membered ring | Moderate | Acidic hydrolysis, often with an oxidant (NaIO₄) to remove pinacol.[5] | Very common, many commercially available |
| MIDA Ester | Bicyclic | Very High | Mild Basic Hydrolysis (e.g., NaHCO₃).[2] | Orthogonal deprotection; enables iterative cross-coupling.[2] |
Purification of the Final Boronic Acid
While the described protocol often yields highly pure boronic acids, further purification may be necessary.
-
Recrystallization: This is the most common method. Solvents like hot water, ethanol/water, or toluene/hexane mixtures are effective for many aryl boronic acids.[13][14]
-
Acid-Base Extraction: For amphoteric impurities, an extractive purification can be performed. Dissolve the crude boronic acid in an organic solvent (e.g., ether) and extract with a mild aqueous base (e.g., NaHCO₃). The boronic acid will move to the aqueous layer as its boronate salt. The layers are separated, the aqueous layer is washed with fresh ether to remove neutral organic impurities, and then it is re-acidified with HCl to precipitate the pure boronic acid, which is subsequently extracted back into an organic solvent.[15]
References
- eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7d3ZAjbPjkpGsr4Hh1wO6-v2z76kdYe9dul266Sq9r1P2prgVH5gLBIy9RZ9QdKV9onkRxthPX5U1s49OEWSgPDV_0JPjDZW7xIF6xETDGWrBNbA0S_Ao5TPAyEH321tr-Oqc
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfs_dvhJ1kwtjsGAWG81iM52iESXEm3XXB65QAPXOPrZ3wbLJfGAwD9JiklKJt9F5fs5FAs1czxFM_8q4WtLqnl-ED4F50wYO8LbRpFsAetp_HuW6K19GAARMju25Gi_BCKKM1
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Grignard Reaction. (n.d.). Grignard Reaction. Retrieved from vertexaisearch.cloud.google.
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_QVIAwctrOvSSH5uGlhQJZouwsq9SjjNmgu_reaTT8ZsY3V0wjkJq3FFgZk7LlArMKjNldYHplkMo57zlAfKSqvFQ2aGmz5ySSYoJACZrMolwIye2CuBlkd_RsIbMs8YWMa47vIsby4yqPv9Eg7jJiB0
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies for the synthesis of boronic acid esters-based.... Retrieved from [Link]
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of N-Methyliminodiacetic Acid (MIDA) Boronates in Pharmaceutical Intermediate Synthesis
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern pharmaceutical development, the quest for modular, robust, and efficient synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for constructing the carbon-carbon bonds that form the backbone of countless active pharmaceutical ingredients (APIs). However, the inherent instability of many boronic acids—key reagents in this transformation—presents significant challenges, particularly in complex, multi-step syntheses. This guide details the application of N-methyliminodiacetic acid (MIDA) boronates, a class of exceptionally stable boronic acid surrogates. We will explore the fundamental principles that grant these reagents their unique stability, their mechanism of action in "slow-release" cross-coupling, and provide detailed, field-proven protocols for their successful implementation in the synthesis of advanced pharmaceutical intermediates.
The Challenge with Boronic Acids in Drug Discovery
Boronic acids are indispensable tools in medicinal chemistry for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of a C(sp²)–C(sp²) bond between an organoboron species and an organic halide or triflate, a common linkage in many drug molecules.
Despite their utility, free boronic acids suffer from several drawbacks that complicate their use in complex synthetic campaigns:
-
Instability: Many boronic acids, especially heteroaromatic derivatives, are prone to decomposition via protodeboronation (loss of the boron group) or trimerization to form boroxines.[3]
-
Purification Difficulties: Their polar nature and tendency to streak on silica gel make chromatographic purification challenging, often leading to impure materials.
-
Incompatibility: The reactive C-B bond is incompatible with a wide range of common synthetic reagents (e.g., strong bases, oxidants, many organometallics), necessitating that the boronic acid be installed late in a synthetic sequence.[4]
These limitations create significant bottlenecks, hindering the development of convergent and efficient synthetic routes toward complex pharmaceutical targets.
The MIDA Boronate Solution: A Paradigm of Stability and Control
N-methyliminodiacetic acid (MIDA) boronates were developed as a transformative solution to the challenges posed by traditional boronic acids.[4] By chelating the boronic acid with the tridentate MIDA ligand, a stable, bicyclic structure is formed.
The Source of Stability: The exceptional stability of MIDA boronates stems from the formation of a dative bond between the nitrogen atom of the MIDA ligand and the vacant p-orbital of the boron atom.[4] This coordination changes the geometry at the boron center from trigonal planar to tetrahedral, effectively "protecting" the boron from unwanted side reactions.[5] This protection renders MIDA boronates remarkably robust; they are typically crystalline, air-stable solids that are fully compatible with silica gel chromatography and a broad array of synthetic transformations that would readily decompose their free boronic acid counterparts.[4][6][7]
This stability allows for a paradigm shift in synthetic strategy: the boron moiety can be carried through multiple synthetic steps, enabling the creation of complex, boronate-containing building blocks for late-stage diversification.[8][9]
Mechanism of Action: Controlled Slow-Release for Iterative Coupling
A key feature that makes MIDA boronates so powerful is their ability to act as "pro-reagents" for boronic acids. The MIDA group can be cleaved under specific, mild conditions to liberate the free boronic acid in situ, ready to participate in the Suzuki-Miyaura catalytic cycle.
The deprotection is typically achieved with a mild aqueous base (e.g., NaOH, NaHCO₃, or K₃PO₄) at room temperature.[4][10] The MIDA boronate itself is inert to the anhydrous conditions of many cross-coupling reactions, but upon introduction of the aqueous base, it hydrolyzes to release the reactive boronic acid. This "slow-release" mechanism ensures that the concentration of the unstable boronic acid is kept low throughout the reaction, minimizing decomposition pathways.[3][11]
This principle enables a powerful strategy known as iterative cross-coupling , where a molecule containing both a halide and a MIDA boronate can be sequentially coupled to different partners, building molecular complexity in a controlled, step-wise manner.[4][12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Protocol for the Purification of 2-Methyl-1,3,2-dioxaborinane by Distillation or Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3,2-dioxaborinane is a valuable cyclic boronic ester utilized in organic synthesis, particularly as a stable surrogate for methylboronic acid in cross-coupling reactions. The purity of this reagent is paramount for achieving high yields and reproducible results in subsequent synthetic steps. This application note provides detailed, field-proven protocols for the purification of this compound via two primary methods: vacuum distillation and flash column chromatography. We delve into the causality behind experimental choices, address common challenges such as hydrolytic instability, and offer a guide for selecting the most appropriate technique based on scale and impurity profile.
Introduction: The Need for Purity
This compound belongs to the family of boronic esters, which are indispensable reagents in modern synthetic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. As cyclic esters derived from 1,3-propanediol, dioxaborinanes offer distinct stability and reactivity profiles compared to their pinacol ester counterparts.
The presence of impurities—such as residual starting materials, solvents, or hydrolysis byproducts like methylboronic acid and 1,3-propanediol—can significantly hinder catalytic cycles, lead to unwanted side reactions, and complicate product isolation. Therefore, robust purification is not merely a preliminary step but a critical determinant of experimental success. This guide provides two validated methods to achieve high purity (>98%) for this compound.
Physicochemical Properties and Stability Considerations
Understanding the properties of this compound is essential for designing an effective purification strategy. The key challenge in handling this and other boronic esters is their inherent susceptibility to hydrolysis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉BO₂ | [3] |
| Molar Mass | 99.92 g/mol | [3] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 44-46 °C at 30 Torr | [3] |
| Density | 0.90 ± 0.1 g/cm³ | [3] |
| Flash Point | 17.2 °C | [3] |
Hydrolytic Stability
The boron atom in this compound is Lewis acidic, making it susceptible to nucleophilic attack by water. This hydrolysis reaction is often catalyzed by trace amounts of acid or base and cleaves the B-O bonds, degrading the ester back to methylboronic acid and 1,3-propanediol.
Causality: This instability dictates that all purification steps must be conducted under anhydrous conditions. Glassware should be flame- or oven-dried, and anhydrous solvents should be used for chromatography and any liquid transfers. Exposure to atmospheric moisture should be minimized.[4]
Method 1: Purification by Vacuum Distillation
Distillation is the preferred method for large-scale purification (>5 g) and for removing non-volatile or high-boiling impurities. The relatively low boiling point of this compound under reduced pressure allows for its separation without thermal decomposition.[5]
Rationale for Vacuum Distillation
Applying a vacuum lowers the boiling point of the liquid, preventing the high temperatures that could cause degradation or polymerization of the boronic ester. Based on its reported boiling point of 44-46 °C at 30 Torr, a standard laboratory vacuum pump can easily achieve the necessary conditions.[3]
Experimental Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus as shown in the diagram below. Ensure all glassware is thoroughly dried in an oven (120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.
-
Charging the Flask: Transfer the crude this compound (e.g., 10 g) to the round-bottom distillation flask containing a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum from a diaphragm or rotary vane pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Once the target pressure (e.g., 30 Torr) is stable, begin gently heating the distillation flask in a water or oil bath. Stir the liquid to ensure smooth boiling.
-
Fraction Collection: Collect the fraction that distills over at the expected temperature (44-46 °C at 30 Torr). Discard any initial forerun that may contain volatile impurities.
-
Storage: Collect the purified product in a pre-weighed, flame-dried flask. Once distillation is complete, backfill the apparatus with dry nitrogen or argon before removing the receiving flask. Seal the product under an inert atmosphere.[6]
Workflow Diagram
Caption: Workflow for vacuum distillation of this compound.
Method 2: Purification by Flash Column Chromatography
Chromatography is ideal for smaller scales or when impurities have boiling points very close to the product. However, standard silica gel chromatography can be problematic for boronic esters due to their tendency to adhere strongly to the acidic silica surface, leading to tailing and decomposition.[7]
The Challenge: Over-adsorption and Hydrolysis
The Lewis acidic boron center can interact strongly with the silanol (Si-OH) groups on the surface of silica gel. This can lead to irreversible adsorption or on-column hydrolysis, resulting in poor recovery of the desired product.[7][8] A modified approach using boric acid-treated silica gel can mitigate these issues.
Protocol A: Standard Silica Gel Chromatography
This method can be attempted first but may result in lower yields. The key is to use a completely anhydrous system and a non-polar eluent.
-
Column Packing: Dry-pack a column with silica gel (230-400 mesh). Flush the column with the starting eluent (e.g., 5% ethyl acetate in hexanes) to ensure good packing. Never use protic solvents like methanol.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing). Monitor the fractions by thin-layer chromatography (TLC).
-
Fraction Collection: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol B: Boric Acid-Treated Silica Gel Chromatography
This superior method, adapted from literature procedures for pinacol boronic esters, suppresses the over-adsorption of the boronic ester to the stationary phase.[7][8]
Rationale: Impregnating the silica gel with boric acid is thought to saturate the active silanol sites that would otherwise bind strongly to the product, allowing the boronic ester to elute more cleanly with reduced tailing.[7]
Preparation of Boric Acid-Treated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in ethanol.
-
Slurry silica gel (100 g) in the boric acid solution (550 mL) for 1 hour with gentle shaking.[7]
-
Remove the solvent by filtration.
-
Wash the treated silica gel with fresh ethanol (600 mL).[7]
-
Dry the silica gel thoroughly in vacuo at 60 °C for at least 1.5 hours to remove all solvent.[7]
Chromatography Protocol:
-
Pack a column with the prepared boric acid-treated silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Dry-load the sample as described in Protocol A.
-
Elute the column, monitoring by TLC. The product should exhibit a more well-defined spot with a higher Rf value compared to chromatography on untreated silica.
-
Combine pure fractions and remove the eluent under reduced pressure.
Workflow Diagram
Caption: Workflow for chromatographic purification of this compound.
Method Selection Guide
Choosing the right purification method depends on several factors.
Table 2: Comparison of Purification Methods
| Parameter | Vacuum Distillation | Column Chromatography |
| Optimal Scale | > 5 g | < 5 g |
| Impurity Type | Best for non-volatile or high-boiling impurities | Best for impurities with similar volatility but different polarity |
| Throughput | High | Low to Medium |
| Solvent Usage | Low | High |
| Key Advantage | Efficient for large quantities; simple setup | High resolution for difficult separations |
| Key Disadvantage | Requires thermal stability (even under vacuum) | Potential for product loss on column; more labor-intensive |
Safety, Handling, and Storage
Due to its flammable and moisture-sensitive nature, this compound requires careful handling.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves.[4] Ground all equipment to prevent static discharge.[9]
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term stability, refrigeration (e.g., <4 °C) is recommended.[6] Keep away from water, strong acids, strong bases, and oxidizing agents.[6]
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(10), 1213-1215.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CSJ Journals.
-
Kumar, A., et al. (2015). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
-
Chemsrc. (2024). 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) MSDS. Chemsrc.com.
-
Organic Syntheses. (n.d.). Boronic Esters. orgsyn.org.
-
Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233, 51-56.
-
ChemBK. (n.d.). 1,3,2-Dioxaborinane, 2-methyl-. chembk.com.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet for 2-Ethyl-2-methyl-1,3-dioxolane. fishersci.com.
-
Apollo Scientific. (2023). Safety Data Sheet for 2-Methyl-1,3-dioxolane. apolloscientific.co.uk.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,2-Dioxaborinane, 2-methyl- [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Common side reactions and byproducts in the formation of 2-Methyl-1,3,2-dioxaborinane
Technical Support Center: Formation of 2-Methyl-1,3,2-dioxaborinane
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges, side reactions, and byproducts encountered during the synthesis of this six-membered cyclic boronic ester from methylboronic acid and 1,3-propanediol. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section covers the most common issues encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected, or I've isolated only my starting materials. What is the most probable cause?
The most frequent cause of low or no yield is the presence of water. The synthesis of a boronic ester is a reversible condensation reaction.[1][2] The presence of water in the reaction mixture will push the equilibrium back towards the starting materials (hydrolysis). The boron atom in this compound is electron-deficient (Lewis acidic), making it highly susceptible to nucleophilic attack by water, which rapidly cleaves the B-O bonds.[3] Even atmospheric moisture can be sufficient to hydrolyze the product.[3]
Q2: I observe a white, insoluble precipitate in my reaction flask. What is it?
This precipitate is likely boric acid or oligomeric forms of methylboronic acid. If significant water is present, your desired boronic ester can hydrolyze back to methylboronic acid and 1,3-propanediol. Boronic acids have a known tendency to self-condense through dehydration to form oligomeric anhydrides, most commonly the six-membered cyclic trimer known as a boroxine.[4] These species are often less soluble and can precipitate from organic solvents.
Q3: How can I effectively drive the reaction to completion?
To maximize the yield of the boronic ester, the water generated during the reaction must be actively removed. This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Common and effective methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method for continuous water removal.[1][4]
-
Dehydrating Agents: Adding a chemical drying agent directly to the reaction mixture can sequester the water as it forms. Suitable agents include anhydrous magnesium sulfate (MgSO₄), calcium hydride (CaH₂), or activated molecular sieves (3Å or 4Å).[1][4][5]
Q4: Can I use other diols besides 1,3-propanediol with methylboronic acid?
Yes, methylboronic acid readily reacts with various 1,2- and 1,3-diols to form five-membered (dioxaborolanes) and six-membered (dioxaborinanes) rings, respectively.[6] However, if your goal is exclusively the synthesis of this compound, it is critical that your 1,3-propanediol reagent is free from contamination with other diols, such as ethylene glycol or 1,2-propanediol, as this will lead to a mixture of boronic ester byproducts.
Part 2: Troubleshooting Guide: Specific Scenarios
This section provides a more in-depth analysis of specific problems and their solutions, complete with workflow diagrams and protocols.
Scenario 1: Low Yield Despite Using a Dehydration Method
Problem: You've set up the reaction with a Dean-Stark trap or molecular sieves, but the yield remains poor.
Root Cause Analysis:
-
Inadequate Drying of Reagents/Solvents: The dehydrating method can be overwhelmed if the starting materials are not sufficiently anhydrous. Solvents must be rigorously dried, and liquid reagents may require distillation. Solid reagents should be dried in a vacuum oven.[3]
-
Inefficient Dehydrating Agent: Molecular sieves can become saturated. Ensure they are freshly activated (heated under vacuum) before use. For sluggish reactions, a more reactive agent like CaH₂ might be necessary.
-
Equilibrium Not Reached: The reaction may require more time or higher temperatures to reach equilibrium, especially if sterically hindered substrates are involved (though not the case for this specific synthesis).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Scenario 2: Product Decomposes During Workup or Purification
Problem: You confirm product formation in the crude reaction mixture (e.g., by NMR), but it is lost during aqueous workup or silica gel chromatography.
Root Cause Analysis: Boronic esters, particularly simple alkyl boronic esters, exhibit varying stability. They are susceptible to hydrolysis under both acidic and basic conditions.[2][3] Silica gel is slightly acidic and contains adsorbed water, creating a perfect environment for product degradation during chromatography.
Solutions:
-
Avoid Aqueous Workup: If possible, filter the reaction mixture to remove any solid drying agents and concentrate the filtrate directly.
-
Use Anhydrous Purification Techniques:
-
Distillation: this compound is a liquid with a reported boiling point of 44-46 °C at 30 Torr, making it a good candidate for vacuum distillation.[7] This is the preferred method of purification.
-
Neutralized Silica Gel: If chromatography is unavoidable, use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) and ensure the solvents are anhydrous.
-
Reaction Pathways: Formation vs. Hydrolysis
Caption: Equilibrium between product formation and hydrolysis.
Scenario 3: Presence of Unexpected Byproducts in NMR/MS
Problem: Spectroscopic analysis shows signals that do not correspond to the starting materials or the desired product.
Root Cause Analysis & Byproduct Identification:
-
Transesterification: If your 1,3-propanediol or solvent (if alcoholic) contains other diols or alcohols, transesterification can occur, leading to a mixture of boronic esters.[6][8] This is an equilibrium process where the boronic acid moiety is exchanged between different alcohol/diol partners.
-
Oligomerization/Boroxine Formation: As mentioned, methylboronic acid can form methylboroxine. If the reaction is incomplete, you may isolate this along with your product. Its presence complicates stoichiometry.
-
Dimerization/Higher-Order Structures: In some cases, complex borate esters can form, such as bis-esters where two boronic ester rings are linked. For example, structures like 2,2′-[(1-methyl-1,3-propanediyl)bis(oxy)]bis[4-methyl-1,3,2-dioxaborinane] have been reported, arising from reactions involving multiple diol and boronic acid molecules.[9]
// Main Reactants MeBOH2 [label="Methylboronic Acid"]; Propanediol [label="1,3-Propanediol"];
// Products and Byproducts Product [label="Target Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boroxine [label="Methylboroxine\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Transesterified [label="Transesterified Ester\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];
// Impurities Impurity_Diol [label="Impurity\n(e.g., 1,2-diol)", shape=ellipse, style=dashed];
// Reactions MeBOH2 -> Boroxine [label=" Self-condensation\n(-H₂O)"]; {MeBOH2, Propanediol} -> Product [label=" Desired Reaction", color="#34A853"]; {Product, Impurity_Diol} -> Transesterified [label=" Transesterification", style=dashed, color="#EA4335"]; }
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Troubleshooting Low Conversion in 2-Methyl-1,3,2-dioxaborinane Reactions
A Guide for Research, Development, and Application Scientists
Welcome to the technical support center for boronic acid chemistry. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your own research. This guide is structured as a dynamic troubleshooting resource to address one of the most common issues encountered with 2-Methyl-1,3,2-dioxaborinane and its derivatives: low reaction conversion rates.
Troubleshooting Guide: Diagnosing Low Conversion
This section addresses the root causes of poor yields and incomplete reactions. We will explore the critical parameters that govern the success of reactions utilizing these versatile reagents.
Question: My Suzuki-Miyaura (or other cross-coupling) reaction using a this compound derivative has stalled or resulted in a low yield. What are the most likely causes?
Answer: Low conversion is a multifaceted problem that typically points to one of three areas: reagent integrity, reaction conditions, or inherent substrate limitations. The formation of boronic esters is an equilibrium process, and their stability can be a crucial factor.[1] Let's systematically diagnose the potential issues.
1. Reagent and Substrate Integrity: The Foundation of Your Reaction
The quality of your starting materials is paramount. Even trace impurities can have a significant impact on catalytic cycles.
-
Is Your Boronic Ester Pure and Dry? this compound and its derivatives are six-membered cyclic boronic esters. Their formation from a boronic acid and 1,3-propanediol is a reversible condensation reaction that releases water.[2] Consequently, the presence of water can drive the equilibrium backward, hydrolyzing the ester back to its starting materials and reducing the effective concentration of your reagent.[3]
-
Causality: The boron atom in a boronic ester is Lewis acidic and susceptible to nucleophilic attack by water. This initiates hydrolysis, breaking the B-O bond of the ester. While dioxaborinanes offer different stability profiles compared to their five-membered dioxaborolane (e.g., pinacol) counterparts, they are not immune to hydrolysis.[3] Steric shielding around the boron center can significantly enhance stability against hydrolysis.[4]
-
Actionable Advice:
-
Storage: Always store your dioxaborinane reagents under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator or freezer.[5]
-
Handling: Avoid prolonged exposure to ambient air and moisture when weighing or dispensing the reagent. Use a glovebox or glove bag for highly sensitive reactions.
-
Quality Check: If you suspect degradation, you can check the purity by NMR. The presence of free 1,3-propanediol or the corresponding boronic acid are key indicators of hydrolysis.
-
-
-
How Critical is Solvent and Reagent Anhydrousness? Absolutely critical. Any source of water can be detrimental.
-
Causality: Beyond hydrolyzing your boronic ester, water can also interfere with the catalytic cycle in cross-coupling reactions. It can react with the palladium catalyst and the base, leading to catalyst deactivation and the formation of undesired side products through protodeboronation (replacement of the boron moiety with a hydrogen atom).
-
Actionable Advice:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all liquid reagents (e.g., aryl halides) over appropriate drying agents.
-
Activate powdered molecular sieves by heating them under a high vacuum before use in the reaction.
-
-
2. Reaction Conditions: Optimizing the Environment for Success
Even with perfect reagents, suboptimal conditions can halt your reaction.
-
Is Your Reaction Truly Inert? Palladium-catalyzed cross-coupling reactions are famously sensitive to oxygen, especially at elevated temperatures.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle. It can also promote side reactions.
-
Actionable Advice:
-
Degassing: Thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 20-30 minutes before adding the catalyst and reagents is a common and effective practice.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
-
Have You Chosen the Correct Base and Temperature? The choice and amount of base are critical for the transmetalation step in Suzuki-Miyaura coupling.
-
Causality: The base activates the boronic ester by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center. An inappropriate base (too weak, too strong, or sterically hindered) can lead to slow or no transmetalation. Temperature affects reaction kinetics, but excessive heat can lead to reagent decomposition or catalyst deactivation.[5][6]
-
Actionable Advice:
-
Base Selection: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. For less reactive substrates, stronger bases like hydroxides or alkoxides may be necessary, but these also increase the risk of side reactions.
-
Temperature Screening: If conversion is low at a standard temperature (e.g., 80-90 °C), consider a systematic screen. Run small-scale parallel reactions at different temperatures (e.g., 70 °C, 90 °C, 110 °C) to find the optimal point between reaction rate and stability.[7]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing low conversion rates.
Caption: A step-by-step decision tree for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary advantage of using a this compound over a pinacol ester (a dioxaborolane)? While pinacol esters are extremely common, dioxaborinanes derived from 1,3-propanediol can exhibit different reactivity and stability profiles. In some cases, they may be more crystalline and easier to purify than their pinacol counterparts. Their differing steric and electronic properties can also influence the rate of transmetalation in cross-coupling reactions.
-
Q2: I see a significant amount of a side product that corresponds to my starting material with the boronic ester replaced by hydrogen. What is happening? This is a classic case of protodeboronation. It is often caused by the presence of excess water or protic impurities in the reaction mixture, sometimes exacerbated by high temperatures or certain bases. To mitigate this, ensure your reaction is scrupulously dry and consider using a milder base or lower reaction temperature.
-
Q3: Can I prepare the this compound derivative in situ? While possible, it is generally not recommended for achieving high, reproducible conversion rates. The esterification reaction to form the dioxaborinane releases water, which is detrimental to most cross-coupling reactions. It is far better to synthesize, isolate, and purify the boronic ester in a separate step before using it in a moisture-sensitive catalytic reaction.
-
Q4: My boronic ester seems to be an oil that is difficult to purify. What should I do? Difficulty in purification can arise from residual starting materials or byproducts. Consider purification via column chromatography on silica gel, but be aware that some boronic esters can be sensitive to acidic silica.[3] In such cases, you can pre-treat the silica by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine, to neutralize active sites. Alternatively, recrystallization from a suitable solvent system is an excellent method for obtaining high-purity crystalline material.[8]
Reaction Equilibrium: The Impact of Water
The fundamental equilibrium governing the formation and stability of your boronic ester is critical to understand.
Caption: The reversible formation of a dioxaborinane from a boronic acid and diol.
Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the 2-aryl-1,3,2-dioxaborinane derivative (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, or a mixture with water like Toluene/H₂O 10:1) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if needed) to the flask under a positive flow of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[9]
Data Presentation: Common Reaction Parameters
The following table summarizes typical starting conditions for optimizing a Suzuki-Miyaura reaction.
| Parameter | Recommended Reagent/Condition | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice. For more challenging substrates, catalysts with specialized ligands (e.g., dppf) may be required to improve stability and activity.[10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a good starting point. K₃PO₄ is stronger and often more effective. Cs₂CO₃ is highly effective but more expensive.[7] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | The choice of solvent can significantly impact solubility and reaction rate. Anhydrous conditions are critical.[6] |
| Temperature | 80 - 110 °C | Must be high enough for the reaction to proceed but low enough to prevent thermal decomposition of reagents or the catalyst.[5] |
| Stoichiometry | 1.2 - 1.5 eq. Boronic Ester | A slight excess of the boronic ester is typically used to drive the reaction to completion. |
References
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. National Center for Biotechnology Information. Available at: [Link]
-
A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) MSDS. Chemsrc. Available at: [Link]
-
A Water-Stable Boronate Ester Cage. ChemRxiv. Available at: [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Synthetic strategies for the synthesis of boronic acid esters-based vitrimers. ResearchGate. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
-
Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Optimization of the Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. PubMed. Available at: [Link]
- Process for the purification of methyl-2,2-dithienylglycolate. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing hydrolysis of 2-Methyl-1,3,2-dioxaborinane during workup
Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methyl-1,3,2-dioxaborinane and encountering challenges with its stability during reaction workup. As a cyclic boronic ester, this compound offers unique reactivity, but its susceptibility to hydrolysis requires careful handling to ensure high yield and purity. This document provides in-depth troubleshooting advice and preventative protocols grounded in the principles of organoboron chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during aqueous workup?
This compound, like many boronic esters, is susceptible to hydrolysis. The boron atom is Lewis acidic, meaning it can accept a pair of electrons. Water acts as a Lewis base, and its oxygen atom can attack the electron-deficient boron center. This initiates a reaction that cleaves the B-O bonds of the cyclic ester, ultimately leading to the formation of methylboronic acid and 1,3-propanediol. This process is often accelerated under acidic or basic conditions.
Q2: I see a significant amount of a water-soluble, non-volatile white solid after workup. What is it?
This is likely methylboronic acid, the hydrolysis product of your target compound. Boronic acids, especially low molecular weight ones, can also undergo dehydration to form cyclic anhydrides known as boroxines.[1] These are often crystalline solids and can complicate purification.
Q3: Can I use silica gel chromatography to purify this compound?
Standard silica gel chromatography is often problematic for boronic esters.[2] The silica surface contains residual water and acidic silanol groups, which can promote hydrolysis and lead to streaking or complete decomposition of the product on the column. While some more stable boronic esters, like pinacol esters, can sometimes be purified on silica, the less sterically hindered 1,3-propanediol-derived ester is more prone to degradation.[3]
Troubleshooting Guide: Common Workup Issues
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low isolated yield after aqueous extraction. | Hydrolysis of the boronic ester during the aqueous wash. | Primary Recommendation: Switch to a completely nonaqueous workup.[4] Alternative: If an aqueous wash is unavoidable, use ice-cold, saturated brine (NaCl solution) to minimize water solubility and contact time. Immediately dry the organic layer over a vigorous drying agent. |
| Product appears as a sticky oil or solidifies as an intractable material upon concentration. | Formation of boronic acid and/or boroxine oligomers due to trace amounts of water.[5] | Avoid complete solvent removal if possible. If the product is to be used immediately, proceed with a crude solution. For isolation, consider co-evaporation with an anhydrous solvent like toluene to azeotropically remove residual water. |
| Decomposition on TLC plate (streaking). | Hydrolysis on the silica gel surface of the TLC plate. | Use neutral alumina TLC plates for analysis. Alternatively, neutralize the silica plate by spotting it with a solution of triethylamine in ethyl acetate before spotting your compound. |
| Broad or multiple signals in NMR spectrum. | Presence of both the desired boronic ester and its hydrolysis products (methylboronic acid, 1,3-propanediol, and boroxines). | Prepare the NMR sample in a rigorously dried deuterated solvent (e.g., CDCl3 passed through a plug of activated alumina). If hydrolysis is suspected, the presence of signals corresponding to 1,3-propanediol can be a key indicator. |
Best Practices for Preventing Hydrolysis During Workup
The most effective strategy to prevent the degradation of this compound is to rigorously exclude water throughout the isolation process. This involves adopting a nonaqueous workup procedure.
The Power of Anhydrous Workup
A nonaqueous workup bypasses the use of water washes altogether, relying on filtration and anhydrous solvents to isolate the product.[4] This is particularly effective when the reaction byproducts are salts that have low solubility in the organic reaction solvent.
Detailed Protocol: Recommended Anhydrous Workup
This protocol is designed for a reaction where this compound has been synthesized and the byproducts are inorganic salts (e.g., from a Grignard reaction quenched with a borate).
Materials:
-
Anhydrous solvents (e.g., Diethyl ether, Tetrahydrofuran (THF), Toluene, Hexane). Ensure they are freshly dried over a suitable agent or taken from a solvent purification system.
-
Anhydrous drying agent: Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄). MgSO₄ is more efficient but slightly acidic, while Na₂SO₄ is neutral but has a lower capacity.[6][7]
-
Celite® or a similar filter aid.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Initial Filtration: Once the reaction is complete, cool the reaction mixture to room temperature under an inert atmosphere.
-
Removal of Solids: Filter the crude reaction mixture through a pad of Celite® to remove any precipitated inorganic salts or other solid byproducts.[8] Wash the filter cake with a small amount of anhydrous solvent (e.g., diethyl ether or THF) to ensure complete transfer of the product.
-
Solvent Exchange (If Necessary): If the reaction was performed in a relatively polar solvent like THF, it is beneficial to exchange it for a less polar, lower-boiling solvent. Concentrate the filtrate under reduced pressure. Caution: Do not heat the mixture, as this can promote decomposition. Co-evaporate with anhydrous toluene to azeotropically remove any trace water.[9]
-
Redissolution and Drying: Redissolve the crude residue in a minimal amount of a dry, non-polar solvent in which the boronic ester is soluble but water is not (e.g., hexane or dichloromethane).
-
Final Drying: Add anhydrous magnesium sulfate or sodium sulfate to the solution.[6] Swirl the flask for 15-20 minutes. If using MgSO₄, the powder should remain free-flowing; if it clumps, add more until fine particles are visible.[7]
-
Final Filtration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of the anhydrous solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the this compound. If the product is an oil, it is advisable to use high vacuum to remove residual solvents.[10]
Visualizing the Enemy: The Hydrolysis Mechanism
Understanding the mechanism of hydrolysis underscores the importance of anhydrous conditions.
"this compound" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=123614&t=l", label=""]; "H2O" [label="H₂O"]; "Intermediate" [label="[Hydrolysis Intermediate]"]; "Products" [label="Methylboronic Acid + 1,3-Propanediol"];
"this compound" -> "Intermediate" [label="Nucleophilic attack\nby H₂O on Boron"]; "H2O" -> "Intermediate"; "Intermediate" -> "Products" [label="Ring Opening"]; } caption="Simplified Hydrolysis Mechanism."
Advanced Purification Techniques
If the anhydrous workup still leaves impurities, consider these more advanced methods:
-
Distillation: For thermally stable boronic esters, distillation under reduced pressure can be an effective purification method.[10]
-
Crystallization: If the product is a solid, recrystallization from a dry, non-polar solvent like hexane may be possible.
-
Derivatization: In challenging cases, the boronic ester can be temporarily converted to a more stable derivative, such as a diethanolamine (DABO) adduct, which can be purified and then hydrolyzed back to the boronic acid (or ester) under controlled acidic conditions.[11]
By understanding the inherent reactivity of this compound and implementing rigorous anhydrous techniques, you can significantly improve the outcome of your experiments, ensuring the integrity and purity of this valuable synthetic intermediate.
References
-
ResearchGate. Order of thermodynamic stability of representative boronic esters. Available at: [Link]
-
National Center for Biotechnology Information. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PMC, NIH. Available at: [Link]
-
ACS Publications. Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Poster Board. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
ACS Publications. A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH. Available at: [Link]
-
University of Wisconsin-Madison. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available at: [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
-
Reddit. HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
UCLA Chemistry & Biochemistry. Workup Tricks: Reagents. Available at: [Link]
-
Royal Society of Chemistry. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Available at: [Link]
-
Organic Syntheses. boronic esters. Available at: [Link]
-
MDPI. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Available at: [Link]
-
Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]
-
Chemsrc. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Available at: [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. Available at: [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]
-
Merck Millipore. Drying agents. Available at: [Link]
-
The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link]
-
ResearchGate. Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Methyl-1,3,2-dioxaborinane
Welcome to the Technical Support Center for the purification of crude 2-Methyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this versatile reagent.
Introduction
This compound is a valuable cyclic boronic ester utilized in a variety of organic transformations, most notably in Suzuki-Miyaura cross-coupling reactions. However, its purification can be challenging due to its sensitivity to hydrolysis and potential for thermal decomposition. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to ensure the successful isolation of high-purity material.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of crude this compound, offering potential causes and actionable solutions.
Problem 1: Low Recovery of Product After Aqueous Work-up
Symptom: Significant loss of the desired product is observed after extraction and washing steps.
Probable Cause:
-
Hydrolysis: this compound, like many boronic esters, is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[1][2] The presence of water can lead to the formation of the corresponding boronic acid and 1,3-propanediol, which are more water-soluble and will be lost to the aqueous phase.
Solutions:
-
Minimize Contact with Water: Perform aqueous work-ups quickly and at reduced temperatures.
-
Use Mild Basic Washes: If an acidic catalyst was used in the synthesis, neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) rather than stronger bases.
-
Brine Wash: After the initial washes, use a saturated brine solution to help break any emulsions and to reduce the amount of dissolved water in the organic layer before drying.
-
Back-Extraction: If significant product loss is suspected, the aqueous layers can be acidified and extracted with an organic solvent to recover the boronic acid, which can then be re-esterified if desired.
Problem 2: Product Decomposition During Distillation
Symptom: The product darkens, and the yield of distilled product is low, with a significant amount of residue remaining in the distillation flask.
Probable Cause:
-
Thermal Decomposition: Although this compound is distillable, it can decompose at elevated temperatures.[3][4] The presence of impurities can sometimes catalyze this decomposition.
Solutions:
-
Vacuum Distillation: This is the most critical step to lower the boiling point and minimize thermal stress on the compound.[5]
-
Even Heating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.
-
Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus can minimize the time the compound spends at high temperatures.
Problem 3: Co-elution of Impurities During Column Chromatography
Symptom: It is difficult to obtain a pure fraction of the product, and it consistently elutes with other impurities.
Probable Cause:
-
Inappropriate Stationary Phase: Standard silica gel can be acidic, leading to the degradation of acid-sensitive compounds like 1,3-dioxanes.[5]
-
Incorrect Eluent System: The polarity of the solvent system may not be optimized for the separation.
Solutions:
-
Deactivated Silica Gel: Treat silica gel with a base, such as triethylamine (~1% in the eluent), to neutralize acidic sites.[5]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[5]
-
Boric Acid Impregnated Silica Gel: A facile method for the purification of pinacol boronic esters involves using silica gel impregnated with boric acid, which can suppress the over-adsorption of the compounds.[6][7][8]
-
Solvent System Optimization: Systematically vary the solvent polarity to achieve better separation. A gradient elution may be necessary.
Problem 4: Inaccurate Purity Assessment by Analytical Techniques
Symptom: Conflicting purity data from different analytical methods (e.g., GC-MS vs. NMR).
Probable Cause:
-
On-Column Hydrolysis in RP-HPLC: Reversed-phase HPLC can be challenging for boronate esters as the aqueous mobile phases can cause on-column hydrolysis to the corresponding boronic acid and pinacol.[1]
-
Non-volatility of Impurities for GC Analysis: Some impurities, such as the corresponding boronic acid, are non-volatile and will not be detected by GC analysis.[2]
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separation can overcome the challenges of on-column hydrolysis in RP-HPLC by using a high percentage of organic solvent in the mobile phase.[1]
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools for assessing the purity of boronic esters and can detect both the desired product and its hydrolysis products.
-
GC-MS with Derivatization: To analyze for the presence of the corresponding boronic acid, derivatization to a more volatile ester can be performed prior to GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: It should be stored in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[9] Refrigeration is recommended for long-term storage to minimize potential degradation.[9]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials (methylboronic acid and 1,3-propanediol), the corresponding boronic acid (from hydrolysis), and potentially oligomeric species. The nature of impurities can also depend on the synthetic route employed.[10][11]
Q3: Can I use this compound that has partially hydrolyzed?
A3: For many applications, particularly those sensitive to protic species, using hydrolyzed material is not recommended as it can affect reaction stoichiometry and introduce unwanted byproducts. It is best to purify the material or re-esterify the resulting boronic acid.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. Staining with a p-anisaldehyde solution can help visualize the boronic ester. For distillation, monitoring the boiling point and refractive index of the collected fractions can indicate purity.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying crude this compound on a laboratory scale.
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied pressure. A forerun of lower-boiling impurities may be collected first.[12]
-
Characterization: Analyze the purified fractions by NMR or GC-MS to confirm purity.
| Parameter | Value |
| Expected Boiling Point | Varies with pressure. |
| Typical Pressure Range | 10-30 mmHg |
Table 1: General Parameters for Vacuum Distillation
Protocol 2: Purification by Column Chromatography on Boric Acid-Treated Silica Gel
This protocol is adapted from a method developed for pinacol boronic esters and can be effective for this compound.[7]
-
Preparation of Treated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
-
Slurry the silica gel in the boric acid solution for 1 hour with gentle shaking.
-
Remove the solvent by filtration and wash the treated silica gel with fresh solvent.
-
Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[7]
-
-
Column Packing: Pack a chromatography column with the boric acid-treated silica gel using a suitable eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: A generalized workflow for the purification of this compound.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(10), 1232-1234.
-
Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
-
5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) Safety Data Sheet. (2024). Chemsrc. Retrieved from [Link]
- Ye, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 115-121.
- 2-Ethyl-2-methyl-1,3-dioxolane Safety D
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)
- 2-Methyl-1,3-dioxolane Safety D
- 2,2'-(1-Methyltrimethylenedioxy)bis(4-methyl-1,3,2-dioxaborinane). (n.d.). Haz-Map.
- This compound. (n.d.). Chemical Point.
- Process for the preparation of 2-methyl-1,3-propanediol. (1978).
- Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).
- Al-Juboori, M. A. H. (2012). Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. The Journal of Physical Chemistry A, 116(37), 9228-9237.
- Technical Support Center: High-Purity Purification of 2,4,4,6-Tetramethyl-1,3-dioxane. (n.d.). BenchChem.
- Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. (n.d.). Airiti Library.
- Li, W., et al. (2020).
- How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction. (n.d.). BenchChem.
- Q3C (R8): Impurities: guideline for residual solvents. (2020). European Medicines Agency.
- Q3C(R8) Impurities: Guidance for Residual Solvents. (2021). U.S.
- Al-Juboori, M. A. H. (2012). Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. Universidad San Francisco de Quito USFQ.
- Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. (n.d.). Academax.
- 2-Methyl-1,3-dithiolane. (n.d.). PubChem.
- 2-Methyl-1,3-dioxolane. (n.d.). PubChem.
- Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(4), 585-596.
- 2-methyl-1,3-butadiene - analysis. (n.d.). Analytice.
- Plasmid DNA Purific
- Capone, D. L., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 66(43), 11464-11470.
- 2-METHYLTETRAHYDROFURAN RE-PURE for synthesis 2.5 l. (n.d.). Dutscher.
- Separation of methylene chloride from tetrahydrofuran by extractive distillation. (1995).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
Improving the stability of 2-Methyl-1,3,2-dioxaborinane in solution
From the desk of the Senior Application Scientist
Welcome to the technical support center for 2-Methyl-1,3,2-dioxaborinane. As a key building block in synthetic chemistry, particularly in cross-coupling reactions and as a precursor to other organoboron reagents, maintaining its integrity in solution is paramount for reproducible and successful experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into the challenges of working with this reagent. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current stability issues but also to anticipate and prevent future ones.
This document is structured as a series of questions and answers, addressing the most common issues encountered during experimental work. We will delve into the primary degradation pathways, the critical factors influencing stability, and provide validated protocols for preparation, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: I prepared a solution of this compound for my reaction, but the yield was significantly lower than expected. What could be the cause?
The most probable cause is the degradation of the this compound in your solution prior to or during the reaction. Cyclic boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to decomposition, primarily through two pathways: hydrolysis and oxidation.[1][2] The six-membered ring of this compound is in equilibrium with its constituent parts, methylboronic acid and 1,3-propanediol, in the presence of water. This hydrolysis is often the main culprit for loss of reagent activity.
Q2: What is the primary degradation pathway for this compound in solution?
Hydrolysis is the most significant and common degradation pathway. The boron atom in the dioxaborinane ring is Lewis acidic, meaning it has a vacant p-orbital, making it susceptible to attack by nucleophiles like water.[3][4] Even trace amounts of water in your solvent can initiate this process, cleaving the B-O bonds and leading to the formation of methylboronic acid and 1,3-propanediol. This equilibrium can significantly reduce the concentration of the active cyclic ester.[5]
Q3: How do solvent choice and pH impact the stability of my solution?
Solvent and pH are critical factors that directly influence the rate of hydrolysis.[5]
-
Solvent: Protic solvents (e.g., methanol, ethanol, water) can actively participate in and accelerate hydrolysis. Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF) are highly recommended. However, even "anhydrous" grade aprotic solvents can contain trace water, which is sufficient to cause degradation over time.
-
pH: The stability of boronic esters is pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[4][6] Under basic conditions, the boron atom can be attacked by hydroxide ions to form a tetrahedral boronate species, which can be more susceptible to decomposition.[4] Neutral or near-neutral conditions are generally preferred for storage.
Q4: What are the ideal storage conditions for a stock solution of this compound?
To maximize shelf-life, a stock solution should be prepared and stored under conditions that rigorously exclude water and oxygen. The ideal storage protocol is:
-
Solvent: Use a high-purity, anhydrous aprotic solvent.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Temperature: Store at low temperatures, such as in a refrigerator or freezer (typically 2-8 °C or -20 °C), to slow the rate of any potential degradation.[8]
-
Container: Use a container with a secure, airtight seal, such as a septum-sealed vial, to prevent atmospheric moisture ingress.[9]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Preventing Hydrolytic Degradation
Hydrolysis is the reversible reaction of the boronic ester with water. Understanding this equilibrium is key to preventing it.
The diagram below illustrates the hydrolytic pathway where water attacks the Lewis-acidic boron center, leading to ring-opening.
Caption: Reversible hydrolysis of the cyclic boronic ester.
The choice of solvent is the most critical decision in maintaining the stability of this compound.
| Solvent Type | Examples | Stability Impact | Rationale |
| Aprotic Non-Polar | Toluene, Hexane | High | Insoluble with water, does not participate in hydrolysis. Requires rigorous drying. |
| Aprotic Polar | THF, Dioxane, Acetonitrile | Good to High | Miscible with water, so must be scrupulously dried. Less reactive than protic solvents. |
| Protic | Methanol, Ethanol, Water | Poor | Directly participate in hydrolysis and transesterification, leading to rapid degradation.[5] |
| Halogenated | Dichloromethane (DCM) | Moderate | Can contain acidic impurities which may catalyze degradation. Must be freshly distilled. |
Guide 2: Protocol for Preparing a Stable Stock Solution
This protocol provides a step-by-step workflow for preparing a solution with maximized stability.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solvent Preparation: Use a commercially available anhydrous solvent. For maximum stability, dispense the solvent from a sealed bottle using a dry, inert-gas flushed syringe or cannula. Alternatively, dry the solvent using an appropriate drying agent or a solvent purification system.
-
Inert Atmosphere: Assemble the glassware (e.g., a Schlenk flask) and flush the system thoroughly with inert gas. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Handling: Weigh the this compound solid quickly in a dry environment or a glovebox and add it to the reaction flask.
-
Dissolution: Add the anhydrous solvent to the flask via a syringe or cannula.
-
Storage: If the solution is to be stored, transfer it via cannula to a clean, dry, septum-sealed storage vessel that has been flushed with inert gas. Store in a refrigerator or freezer, protected from light.[8]
Caption: Workflow for preparing a stable stock solution.
Guide 3: Monitoring Solution Stability
Regularly checking the integrity of your solution is crucial, especially if it has been stored for an extended period.
-
¹¹B NMR Spectroscopy: This is one of the most direct methods. The boron atom in this compound will have a characteristic chemical shift. The appearance of a second signal, corresponding to methylboronic acid (or its boroxine trimer), is a clear indicator of hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the disappearance of the parent compound and the appearance of degradation products like 1,3-propanediol.[10][11] A time-course study can provide quantitative data on the rate of degradation under specific storage conditions.
-
¹H NMR Spectroscopy: While more complex due to overlapping signals, ¹H NMR can also be used. The appearance and integration of signals corresponding to the protons of free 1,3-propanediol can be used to quantify the extent of hydrolysis relative to the parent ester.
References
- Google. (2026).
- Hall, D. G. (Ed.). (2011).
- Kliegel, W., et al. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- Chemsrc. (2024). 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) MSDS.
- Srivastava, S., et al. (2014). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Smith, J. et al. (n.d.).
- AA Blocks. (2019). Chemistry Of Boronic Esters.
- Apollo Scientific. (2023).
- Zhang, Y., et al. (2019). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range.
- Kirchner, P. H., et al. (2023).
- Thermo Fisher Scientific. (2021).
- Stella, V. J., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
- ChemicalBook. (2025).
- HPC Standards. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(2-dimethylaminoethoxy)-4-methyl-1,3,2-dioxaborinane, tech..
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Haz-Map. (n.d.). 2,2'-(1-Methyltrimethylenedioxy)bis(4-methyl-1,3,2-dioxaborinane).
- Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).
- Sigma-Aldrich. (n.d.). 2-Methyl-1,3-dioxolane 97%.
- PubMed. (2020).
- Watson, S. B., et al. (2000). Dehydration of 2-methylisoborneol to 2-methyl-2-bornene in the Trace Analysis of Taste-Odorants in Water by Purge-and-Trap Sampling with Gas Chromatography (GC) -Mass Selective (MS) Detection.
- Apel, P., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot.
- Academax. (n.d.). Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane.
- PubChem. (n.d.). 2-Methyl-1,3-dioxolane.
- ResearchGate. (n.d.). Comparison of Analytical Techniques for Detection of Geosmin and 2-Methylisoborneol in Aqueous Samples.
- NIH. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
- NIST. (n.d.). 1,3-Dioxolane, 2-methyl-.
- Google Patents. (n.d.).
- MDPI. (2021).
- NIH. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. pnas.org [pnas.org]
- 4. aablocks.com [aablocks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 9. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Incomplete Deprotection of the 2-Methyl-1,3,2-dioxaborinane Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges associated with the deprotection of the 2-Methyl-1,3,2-dioxaborinane protecting group for boronic acids. As a six-membered cyclic boronic ester derived from 1,3-butanediol, this group offers considerable stability, which, while advantageous for withstanding various reaction conditions, can present challenges during its removal.[1] This guide is designed to provide you with the expertise and validated protocols necessary to achieve efficient and complete deprotection.
Troubleshooting Guide: Addressing Incomplete Deprotection
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My standard acidic hydrolysis protocol is resulting in low yields of the deprotected boronic acid. What factors could be contributing to this, and how can I optimize the reaction?
Answer:
Incomplete deprotection under standard acidic hydrolysis is a common issue, often stemming from the inherent stability of the six-membered 1,3,2-dioxaborinane ring.[1] Several factors can be at play, and optimization often requires a multi-faceted approach.
Causality Behind Incomplete Hydrolysis:
-
Thermodynamic Stability: Six-membered boronic esters are generally more thermodynamically stable than their five-membered counterparts, such as the commonly used pinacol esters.[1] This stability means that harsher conditions or longer reaction times are often necessary to drive the hydrolysis to completion.
-
Steric Hindrance: The methyl group at the 2-position of the dioxaborinane ring, as well as substituents on your core molecule, can sterically hinder the approach of water and acid to the boron center, slowing down the rate of hydrolysis.
-
Reversibility of the Reaction: The hydrolysis of boronic esters is a reversible process.[2] If the liberated 1,3-butanediol is not effectively removed from the reaction mixture, it can re-form the ester, leading to an equilibrium that favors the protected form.
-
Substrate Stability: The desired boronic acid product may be unstable under the harsh acidic conditions required for complete deprotection, leading to degradation and lower isolated yields.[3]
Troubleshooting Workflow for Acidic Hydrolysis:
Caption: Troubleshooting workflow for optimizing acidic hydrolysis.
Optimized Protocol for Acidic Hydrolysis:
-
Reagent Preparation: Prepare a 2M aqueous solution of hydrochloric acid (HCl) or a 1:1 mixture of trifluoroacetic acid (TFA) and water.
-
Reaction Setup: Dissolve the this compound protected compound in a suitable organic solvent (e.g., acetone, THF, or diethyl ether) in a round-bottom flask.
-
Hydrolysis: Add the acidic solution to the flask. The ratio of organic solvent to aqueous acid can be varied, but a 1:1 to 2:1 ratio is a good starting point.
-
Heating: Stir the reaction mixture at an elevated temperature, for example, 50-80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the 1,3-butanediol. The desired boronic acid often remains in the aqueous phase or can be precipitated by adjusting the pH.
Question 2: My substrate contains acid-sensitive functional groups. What are some milder, alternative deprotection methods I can use?
Answer:
For substrates with acid-labile functionalities, it is crucial to avoid harsh acidic conditions. Fortunately, several milder and highly effective deprotection strategies are available.
1. Two-Step Deprotection via Potassium Trifluoroborate Salts:
This is a robust and generally high-yielding method that proceeds under mild conditions.[4][5]
Mechanism Overview:
Caption: Two-step deprotection via a trifluoroborate intermediate.
Experimental Protocol:
-
Step 1: Formation of the Trifluoroborate Salt
-
Dissolve the this compound protected compound in methanol.
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Stir the mixture at room temperature for 1-4 hours. The potassium trifluoroborate salt often precipitates from the solution and can be isolated by filtration.
-
-
Step 2: Hydrolysis of the Trifluoroborate Salt
-
Suspend the isolated potassium trifluoroborate salt in a suitable solvent.
-
Add an aqueous base (e.g., 1M NaOH) or trimethylsilyl chloride (TMSCl) and water.[4]
-
Stir at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to precipitate the boronic acid, which can then be isolated by filtration or extraction.
-
2. Transesterification with Diethanolamine (DEA):
This method involves a transesterification reaction to form a more labile diethanolamine-boron adduct, which is then easily hydrolyzed under mild acidic conditions.[6][7]
Experimental Protocol:
-
Step 1: Formation of the DEA Adduct
-
Dissolve the this compound protected compound in an ethereal solvent such as diethyl ether or THF.
-
Add diethanolamine (1.1 to 1.5 equivalents).
-
Stir the mixture at room temperature. The DEA-boron adduct often precipitates and can be collected by filtration.
-
-
Step 2: Mild Acidic Hydrolysis
-
Suspend the DEA adduct in a biphasic system of a non-polar organic solvent (e.g., hexanes or diethyl ether) and dilute aqueous acid (e.g., 0.1 M HCl).
-
Stir vigorously for 15-30 minutes.
-
Separate the layers. The boronic acid will be in the aqueous layer or can be extracted into an organic solvent after adjusting the pH.
-
Comparison of Mild Deprotection Methods:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Trifluoroborate Formation | KHF₂, aq. Base or TMSCl/H₂O | Room temperature | High yields, mild conditions, crystalline intermediate | Two-step process |
| Transesterification with DEA | Diethanolamine, dilute aq. acid | Room temperature | Fast, mild conditions, often easy isolation of intermediate | Two-step process, may not be suitable for all substrates |
| Transesterification with a Scavenger Boronic Acid | Phenylboronic acid or polystyrene-boronic acid | Biphasic system or reflux | Can drive equilibrium, easy removal of scavenger | May require elevated temperatures, potential for product contamination |
Frequently Asked Questions (FAQs)
Q1: Why is the this compound group used to protect boronic acids?
The this compound group is used because it forms a stable cyclic ester with the boronic acid. This protection prevents undesirable side reactions of the boronic acid functionality, such as trimerization to form boroxines, and increases the compound's stability for purification (e.g., by column chromatography) and storage.[3]
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): The boronic acid product is typically more polar than the protected starting material and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights. Be aware of potential on-column hydrolysis of the boronic ester, which can complicate analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to characterize the starting material and the final product. A shift in the ¹¹B NMR signal is indicative of the change in the boron environment upon deprotection.
Q3: What are some common side reactions to be aware of during deprotection?
-
Protodeboronation: Cleavage of the C-B bond can occur under harsh acidic or basic conditions, particularly with arylboronic acids bearing electron-donating or -withdrawing groups.
-
Oxidation: Boronic acids can be susceptible to oxidation, so it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) if your substrate is particularly sensitive.
-
Decomposition of the Target Molecule: The conditions used for deprotection may affect other functional groups in your molecule. It is essential to choose a deprotection method that is orthogonal to the other protecting groups and functionalities present.[8][9]
Q4: I have successfully deprotected my compound, but I am having trouble with the work-up and isolation of the final boronic acid. Any suggestions?
Isolating boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Here are some tips:
-
Extraction: After deprotection, carefully adjust the pH of the aqueous phase. Many boronic acids are more soluble in either acidic or basic aqueous solutions, allowing for selective extraction to remove byproducts.
-
Crystallization/Precipitation: Boronic acids are often crystalline solids. After extraction and concentration, attempt to crystallize the product from a suitable solvent system.
-
Lyophilization: If the boronic acid is highly water-soluble, lyophilization (freeze-drying) of the aqueous solution after removal of organic solvents can be an effective isolation method.
-
Use of a Scavenger Resin: In transesterification methods using polystyrene-boronic acid, the resin can be simply filtered off, simplifying the purification.
This technical support guide provides a comprehensive overview of strategies to overcome challenges in the deprotection of the this compound group. By understanding the underlying chemical principles and employing the appropriate troubleshooting techniques and alternative protocols, you can achieve successful and efficient synthesis of your target boronic acids.
References
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3342–3346. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved January 2, 2026, from [Link]
-
Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link]
-
Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition. [Link]
-
Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Hutton, C. A., & Southwood, T. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468–471. [Link]
-
Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Kwiecień, A., & Leś, A. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6337. [Link]
-
Deprotection of pinacolyl boronate esters by transesterification with polystyrene–boronic acid. (n.d.). ElectronicsAndBooks. Retrieved January 2, 2026, from [Link]
-
Boronic acid pinacol ester deprotection. (2020, October 1). Reddit. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 2, 2026, from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Protection and Deprotection. (n.d.). CEM Corporation. Retrieved January 2, 2026, from [Link]
-
Protecting groups in organic synthesis. (n.d.). Banasthali Vidyapith. Retrieved January 2, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2024). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protection and Deprotection [cem.com]
Technical Support Center: Minimizing Catalyst Poisoning in Cross-Coupling Reactions with 2-Methyl-1,3,2-dioxaborinane
Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for troubleshooting and preventing catalyst poisoning in cross-coupling reactions utilizing 2-Methyl-1,3,2-dioxaborinane. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to diagnose and resolve challenges in your own experiments.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound, with a focus on identifying and mitigating catalyst poisoning.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling reaction using this compound has resulted in a very low yield or no product at all. What are the likely causes related to catalyst poisoning?
A: Low or no yield is a frequent issue that can often be traced back to the deactivation of the palladium catalyst.[1] When using this compound, several factors related to the quality of this reagent can be at play.
Potential Causes and Solutions:
-
Protodeboronation of this compound: This is a common side reaction where the boronic ester is replaced by a hydrogen atom, leading to the formation of a byproduct and consumption of your starting material.[2] This is particularly problematic with electron-deficient boronic acids.[2]
-
Solution:
-
Use Fresh Reagent: Ensure your this compound is of high purity and has been stored under anhydrous conditions.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[2] Consider using anhydrous conditions with a suitable base.
-
Milder Base: The choice of base is crucial. Harsher bases can promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[2]
-
-
-
Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation by residual oxygen in the reaction mixture, leading to the formation of inactive palladium species.[1]
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[2]
-
-
-
Formation of Inactive Boroxines: Boronic acids and their esters can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines. These species are often less reactive in the transmetalation step of the catalytic cycle, effectively reducing the concentration of the active boronic ester.[2]
-
Solution:
-
Reagent Quality: Use high-purity this compound, as the presence of water can facilitate the formation of the parent methylboronic acid, which is more prone to boroxine formation.
-
-
-
Homocoupling of the Boronic Ester: This side reaction leads to the formation of a dimer of the boronic ester, consuming the starting material and generating impurities.[3] This is often promoted by the presence of oxygen or Pd(II) species.[3]
Issue 2: Reaction Stalls Before Completion
Q: My reaction starts well, but then stalls, leaving a significant amount of starting material. What could be causing this premature catalyst deactivation?
A: A stalling reaction is a classic sign of catalyst deactivation during the reaction.[2] The initial turnover is successful, but the catalyst is gradually poisoned or degraded.
Potential Causes and Solutions:
-
Slow Degradation of this compound: Over the course of the reaction, especially at elevated temperatures, the boronic ester can slowly degrade, releasing impurities that poison the catalyst.
-
Ligand Oxidation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation, which can lead to catalyst deactivation.[2]
-
Solution:
-
Use Fresh Ligands: Ensure your phosphine ligands have been stored under an inert atmosphere.
-
Ligand-to-Metal Ratio: In some cases, a slightly higher ligand-to-palladium ratio can help stabilize the catalyst.[2]
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am getting inconsistent yields and product purity from batch to batch, even when I follow the same procedure. Could impurities in my this compound be the culprit?
A: Absolutely. Inconsistent results are often a red flag for variable reagent quality. Commercial batches of boronic esters can have varying levels of impurities.
Potential Impurities in this compound and their Impact:
| Impurity | Potential Source | Impact on Catalyst |
| Methylboronic acid | Hydrolysis of the ester | Can form less reactive boroxines. |
| 1,3-Propanediol | Incomplete reaction or hydrolysis | Can coordinate to the palladium center, potentially inhibiting catalytic activity. |
| Water | Inadequate drying during synthesis or storage | Promotes hydrolysis to methylboronic acid and can facilitate catalyst decomposition.[4] |
| Boroxine | Dehydration of methylboronic acid | Less reactive in transmetalation, leading to lower yields.[2] |
Solutions:
-
Reagent Qualification: Before use, it is advisable to analyze the purity of your this compound. Techniques like ¹H NMR, ¹³C NMR, and GC-MS can help identify and quantify impurities.[5]
-
Purification of this compound: If impurities are suspected, purification by vacuum distillation can be effective.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its purity?
A1: this compound is sensitive to moisture. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place. Storing it in a desiccator is also recommended.
Q2: What is the visual evidence of catalyst deactivation?
A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2] This indicates that the soluble, active Pd(0) species has aggregated into an inactive form.
Q3: Can the choice of solvent impact catalyst poisoning?
A3: Yes, the solvent plays a critical role. It must be anhydrous and thoroughly degassed to prevent catalyst oxidation and hydrolysis of the boronic ester.[2] Additionally, some solvents can contain impurities from their manufacturing process that can act as catalyst poisons. Using high-purity, freshly distilled solvents is always recommended.
Q4: Are there more stable alternatives to this compound?
A4: Yes, for particularly challenging reactions where protodeboronation is a major issue, converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can be beneficial.[2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[2]
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol provides a general procedure for the purification of this compound to remove non-volatile impurities and residual solvents.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Inert gas (argon or nitrogen)
Procedure:
-
Assemble the short-path distillation apparatus and flame-dry it under vacuum to remove any adsorbed water. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Transfer the crude this compound to the distillation flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Begin gentle heating and stirring of the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Once the distillation is complete, backfill the apparatus with inert gas before turning off the vacuum pump.
-
Store the purified product under an inert atmosphere.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general setup for a Suzuki-Miyaura coupling reaction, emphasizing the steps to minimize catalyst poisoning.
Materials:
-
Aryl halide (1.0 mmol)
-
Purified this compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[2]
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2]
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.[1]
Visualizing Catalyst Deactivation and Troubleshooting
Diagram 1: Potential Pathways for Catalyst Poisoning
Caption: A step-by-step workflow for troubleshooting low yields in cross-coupling reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. orgsyn.org [orgsyn.org]
- 16. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of reaction temperature and time on 2-Methyl-1,3,2-dioxaborinane synthesis
Technical Support Center: Synthesis of 2-Methyl-1,3,2-dioxaborinane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we will address common challenges and frequently asked questions, focusing specifically on the critical roles of reaction temperature and time.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound from methylboronic acid and 1,3-propanediol.
Question 1: My reaction yield is consistently low. What are the primary factors related to temperature and time that could be causing this?
Answer: Low yield in this esterification is almost always linked to an unfavorable reaction equilibrium. The synthesis of this compound is a reversible condensation reaction that produces water as a byproduct. To drive the reaction to completion and maximize yield, this water must be efficiently removed, a process governed by both temperature and time.
-
Causality—The Role of Temperature: The primary role of temperature is to facilitate the azeotropic removal of water. The reaction is typically run at the boiling point of a suitable solvent (like toluene or hexanes) that forms an azeotrope with water. If the temperature is too low, the rate of azeotropic distillation will be slow or nonexistent, allowing water to remain in the reaction mixture and push the equilibrium back towards the starting materials.
-
Causality—The Role of Time: The reaction needs sufficient time to reach completion. Even at the correct temperature, the removal of water is not instantaneous. A reaction time that is too short will result in an incomplete reaction, leaving significant amounts of unreacted methylboronic acid and 1,3-propanediol.
Troubleshooting Steps:
-
Verify Azeotropic Distillation: Ensure your Dean-Stark apparatus or similar setup is functioning correctly and that you observe water collecting.
-
Confirm Reaction Temperature: The reaction mixture should be at a rolling boil, corresponding to the boiling point of your chosen solvent. For instance, if using toluene, the temperature should be approximately 110-111°C.
-
Extend Reaction Time: If water is being collected but the rate has slowed and you suspect the reaction is incomplete (e.g., via TLC or other in-process controls), extending the reaction time by 1-2 hours can often improve the yield.
-
Check Reactant Purity: Ensure your starting materials, particularly the methylboronic acid and 1,3-propanediol, are anhydrous. Any initial water will need to be removed before the equilibrium can be effectively shifted.
Question 2: I've isolated my product, but it's impure. NMR analysis shows the presence of starting materials and potentially a white solid (boroxine). How do temperature and time contribute to this?
Answer: Product impurity is often a result of an incomplete or improperly managed reaction.
-
Presence of Starting Materials: This is a clear indication of an incomplete reaction. As detailed in the previous point, this is typically caused by insufficient temperature to drive water removal or inadequate reaction time.[1]
-
Formation of Boroxine: Methylboronic acid can self-condense to form a cyclic trimer called a boroxine, especially in the absence of the diol or when water removal is inefficient at elevated temperatures. If the reaction is heated for an extended period without efficient formation of the more stable dioxaborinane ring with 1,3-propanediol, boroxine formation can become a significant side reaction.
Troubleshooting Steps:
-
Optimize Heating Profile: Ensure the diol is present with the boronic acid before applying significant heat. A gradual increase to reflux temperature is preferable to shock heating.
-
Ensure Efficient Water Removal: A properly functioning Dean-Stark trap is critical. If water is not being removed, the equilibrium cannot shift towards the product, and side reactions like boroxine formation may be favored over time.
-
Re-evaluate Reaction Time: While sufficient time is necessary, excessively long reaction times (e.g., overnight) at high temperatures without monitoring can sometimes lead to side product formation if the main reaction has already completed. Monitor the reaction progress (e.g., until no more water collects in the Dean-Stark trap) to determine the optimal endpoint.
Below is a troubleshooting workflow to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental principle behind this reaction and why are temperature and time so critical?
Answer: The synthesis is a boronic esterification, a type of condensation reaction. Methylboronic acid reacts with the two hydroxyl groups of 1,3-propanediol to form a stable six-membered cyclic ester and two molecules of water. This reaction is governed by Le Chatelier's principle. The formation of the product is favored by the continuous removal of a byproduct, in this case, water.
-
Temperature: The reaction requires heating to reflux to provide the energy needed for the reaction to proceed at a reasonable rate and, more importantly, to enable the azeotropic distillation of water with a solvent like toluene.[1][2] This physically removes water from the system, preventing the reverse reaction and driving the equilibrium towards the desired product.
-
Time: The reaction must be allowed to proceed for a sufficient duration to ensure that all the water generated has been removed and the equilibrium has fully shifted to the product side. The time required is dependent on the scale of the reaction and the efficiency of the water removal setup.
Question 2: What is the optimal temperature and time for the synthesis of this compound?
Answer: The "optimal" conditions depend on the solvent used for the azeotropic removal of water. There isn't a single universal temperature but rather a required temperature to achieve azeotropic reflux. The reaction time is typically the duration required for water collection to cease.
| Solvent | Boiling Point (°C) | Typical Reaction Time (h) | Notes |
| Toluene | 111 | 2 - 4 | Most common choice. Efficiently removes water and has a good temperature profile for the reaction. |
| Hexanes | 69 | 4 - 8 | Lower temperature may require longer reaction times. Useful if subsequent products are temperature-sensitive. |
| Benzene | 80 | 3 - 6 | Effective but often avoided due to toxicity. |
Note: Reaction times are estimates and should be confirmed by monitoring the cessation of water collection in the Dean-Stark trap.
Question 3: Can this reaction be run at room temperature?
Answer: While the formation of boronic esters can occur at room temperature, achieving a high yield for this specific synthesis without active water removal is impractical.[3] The equilibrium lies unfavorably towards the starting materials in the presence of the water byproduct. Without heating, there is no effective mechanism (like azeotropic distillation) to remove the water and drive the reaction to completion. Therefore, for preparative scale synthesis with high conversion, heating is essential.
Question 4: How does reaction time affect product stability? Can the product decompose if heated for too long?
Answer: this compound is a relatively stable cyclic boronic ester. Under standard reflux conditions in an inert solvent like toluene, it is generally stable and does not decompose significantly even with moderately extended heating times (e.g., 6-8 hours). However, prolonged heating for an excessive duration (e.g., >24 hours) is unnecessary, inefficient, and could potentially lead to minor degradation or the formation of side products, though this is not a primary concern for this specific molecule under typical conditions. The main consideration for time is ensuring reaction completion, not avoiding product decomposition.
References
- Synthesis of boronic ester and acid compounds.
- Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]
- 3. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
Technical Support Center: Strategies for Removing Residual Starting Materials from 2-Methyl-1,3,2-dioxaborinane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Methyl-1,3,2-dioxaborinane. It offers a combination of frequently asked questions for rapid problem-solving and in-depth, step-by-step protocols for removing common impurities. The methodologies are grounded in established chemical principles to ensure both efficacy and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common residual starting materials and byproducts I should expect in my crude this compound?
The synthesis of this compound typically involves the condensation reaction between methylboronic acid and 1,3-propanediol. Consequently, the most common impurities are unreacted methylboronic acid and excess 1,3-propanediol. Water is also a common impurity, which can lead to the hydrolysis of the desired boronic ester, reforming the starting materials.
Q2: Why is removing residual 1,3-propanediol particularly challenging?
1,3-Propanediol presents a purification challenge primarily due to its physical properties. It has a high boiling point (approx. 214 °C) and is highly polar, making it non-volatile under standard rotary evaporation conditions and highly soluble in aqueous phases. This can complicate extractions if the desired product has some water solubility.
Q3: How can I quickly assess the purity of my product and identify the main contaminants?
A rapid purity assessment can be performed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. A small aliquot of the crude product dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will show characteristic signals for the product and the common impurities. Thin Layer Chromatography (TLC) can also be a quick qualitative check, though many boronic esters are not UV-active and may require staining with iodine or other agents to visualize.[1]
Q4: What are the ideal storage conditions for purified this compound?
Dioxaborinanes are susceptible to hydrolysis.[2] To maintain purity, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. Storage at low temperatures in a refrigerator or freezer is also recommended to minimize degradation over time.
Section 2: Troubleshooting Guide: Step-by-Step Purification Protocols
This section details validated methods for removing specific impurities. The choice of method depends on the scale of the reaction and the nature of the impurities present.
Issue 1: Presence of Excess 1,3-Propanediol
Residual 1,3-propanediol is a common issue, especially when it is used in excess to drive the esterification reaction to completion.
This is the most common and often the first method to try for removing the highly polar 1,3-propanediol.
Causality & Principle: This technique exploits the significant difference in polarity between the relatively nonpolar this compound and the very polar 1,3-propanediol. The diol preferentially partitions into the aqueous phase, while the desired boronic ester remains in the organic solvent.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water or a saturated sodium chloride solution (brine). Brine is often preferred as it can reduce the solubility of the organic product in the aqueous layer.
-
Gently shake the funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate fully. The organic layer contains the product, and the aqueous layer contains the 1,3-propanediol.
-
Drain the lower aqueous layer.
-
Repeat the washing step 2-3 times with fresh water or brine to ensure complete removal of the diol.
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the purified product.
Workflow for Aqueous Workup:
Caption: Liquid-liquid extraction workflow for diol removal.
Issue 2: Presence of Unreacted Methylboronic Acid
Methylboronic acid can persist if the reaction does not go to completion. It is an acidic compound and this property can be exploited for its removal.
Causality & Principle: Boronic acids are Lewis acids and can be deprotonated by a base to form water-soluble boronate salts.[3] This allows for their selective removal from the organic phase into an aqueous basic solution. A mild base like sodium bicarbonate is used to prevent potential hydrolysis of the ester product, which can occur under strongly basic or acidic conditions.
Step-by-Step Protocol:
-
Follow steps 1 and 2 from the Aqueous Workup protocol above.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Shake gently. Caution: Carbon dioxide gas will be evolved, so vent the funnel frequently and carefully.
-
Allow the layers to separate and drain the lower aqueous layer containing the sodium methylboronate salt.
-
Wash the organic layer with water or brine to remove any residual bicarbonate solution.
-
Proceed with steps 8-10 from the Aqueous Workup protocol to isolate the product.
This technique is highly effective for removing both residual starting materials and other minor impurities, yielding a product of very high purity.[4][5]
Causality & Principle: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Methylboronic acid and 1,3-propanediol are significantly more polar than the this compound product. They will adsorb more strongly to the polar silica gel and elute much later than the less polar product.
Step-by-Step Protocol:
-
Prepare a silica gel column in a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product. The product should elute first.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.
Note on Silica Gel: Standard silica gel can sometimes cause hydrolysis or strong adsorption of boronic esters.[1][6] If this is observed, using silica gel that has been pre-treated or "impregnated" with boric acid can help to suppress these undesired interactions.[6][7][8]
Workflow for Column Chromatography:
Caption: General workflow for purification by column chromatography.
Section 3: Data Presentation & Purity Analysis
Quantitative ¹H NMR (qNMR) is an excellent method for determining the absolute purity of the final product.[9][10]
Table 1: Comparative Efficacy of Purification Strategies
| Purification Method | Target Impurity | Pros | Cons | Typical Purity Achieved |
| Aqueous Wash | 1,3-Propanediol | Fast, simple, good for large scale. | May not remove all diol if product has some water solubility. | >95% |
| Mild Basic Wash | Methylboronic Acid | Highly effective for acidic impurities, fast. | Risk of product hydrolysis if base is too strong or contact time is long. | >98% (when combined with aqueous wash) |
| Column Chromatography | All Polar Impurities | Provides very high purity, separates complex mixtures. | Slower, requires more solvent, potential for product loss on the column. | >99% |
Table 2: Key ¹H NMR Signals for Purity Assessment (in CDCl₃)
| Compound | Proton Environment | Chemical Shift (δ, ppm) (Approximate) | Multiplicity |
| This compound | B-CH₃ | ~0.3 | Singlet (s) |
| O-CH₂ (axial) | ~4.1 | Triplet (t) | |
| O-CH₂ (equatorial) | ~3.9 | Triplet (t) | |
| C-CH₂-C | ~1.8 | Quintet (quin) | |
| 1,3-Propanediol | O-CH₂ | ~3.8 | Triplet (t) |
| C-CH₂-C | ~1.8 | Quintet (quin) | |
| OH | Variable, broad | Singlet (s) | |
| Methylboronic Acid | B-CH₃ | ~0.4 | Singlet (s) |
| B-(OH)₂ | Variable, very broad | Singlet (s) |
Note: Chemical shifts can vary based on solvent and concentration.
Section 4: References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
ResearchGate. (2024). How to purify boronate esters? [Online discussion]. Available at: [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
ResearchGate. (n.d.). The structural criteria of hydrolytic stability in series of dioxaborine polymethine dyes. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online discussion]. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Available at:
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: [Link]
-
ACS Publications. (n.d.). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. PubMed. Available at: [Link]
-
ACS Publications. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PubMed Central. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boronic Esters: 2-Methyl-1,3,2-dioxaborinane in Focus
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate chemical tool is paramount to synthetic success. In the realm of carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acid derivatives are indispensable reagents.[1] This guide provides a comprehensive comparative analysis of 2-Methyl-1,3,2-dioxaborinane and other prevalent boronic esters, namely pinacol (Bpin) and neopentyl glycol esters. We will delve into their synthesis, stability, and performance in the context of practical applications, supported by experimental data and protocols.
The Boronic Ester Landscape: A Primer
Boronic esters have largely supplanted their parent boronic acids in many synthetic applications due to their enhanced stability and ease of handling. Boronic acids are often challenging to purify due to their propensity to form anhydrides (boroxines) and their susceptibility to protodeboronation.[1] Boronic esters, by protecting the boronic acid moiety with a diol, mitigate these issues, offering improved shelf-life and compatibility with a wider range of reaction conditions and purification techniques like silica gel chromatography.[2]
The choice of diol for esterification is not trivial; it profoundly influences the ester's stability, reactivity, and physical properties. This guide will focus on a comparative study of three key classes of boronic esters, with a special emphasis on the less commonly documented this compound.
Profiling the Contenders: A Deep Dive into Boronic Ester Characteristics
This compound: The Six-Membered Workhorse
This compound is a cyclic boronic ester derived from 1,3-propanediol. Its six-membered ring structure imparts distinct properties compared to the more common five-membered ring systems.
-
Synthesis: The synthesis of 1,3,2-dioxaborinanes can be achieved through the hydroboration of alkynes followed by transesterification with 1,3-propanediol.[3] While a specific protocol for the 2-methyl variant is not widely published, a general approach involves the reaction of methylboronic acid with 1,3-propanediol under dehydrating conditions.
-
Stability: Six-membered boronic esters are generally considered to be thermodynamically more stable than their five-membered counterparts.[4] This enhanced stability can be attributed to reduced ring strain. However, kinetic stability, particularly towards hydrolysis, is a complex interplay of steric and electronic factors. While direct comparative kinetic data for this compound is scarce, the general principles suggest a favorable thermodynamic profile.
-
Reactivity: The reactivity of boronic esters in Suzuki-Miyaura coupling is a crucial performance metric. While boronic acids are often more reactive, the controlled release of the boronic acid from the ester under basic reaction conditions is a key feature.[5] The reactivity of this compound is expected to be comparable to other alkylboronic esters, serving as a reliable source of the methylboronic acid active species in the catalytic cycle.
Pinacol (Bpin) Boronate Esters: The Ubiquitous Standard
Pinacol boronate esters are the most widely used boronic acid surrogates in organic synthesis. Their popularity stems from their general stability, ease of preparation, and the commercial availability of a vast array of derivatives.
-
Synthesis: Pinacol boronate esters are readily synthesized by reacting a boronic acid with pinacol, often with azeotropic removal of water. Alternatively, the Miyaura borylation allows for the direct synthesis from aryl halides and bis(pinacolato)diboron (B₂pin₂).[1]
-
Stability: Pinacol esters offer a good balance of stability and reactivity. They are generally stable to chromatography, but can be susceptible to hydrolysis, especially under acidic or basic conditions.[6] This susceptibility can be both an advantage (for in situ boronic acid generation) and a disadvantage (leading to decomposition during workup or storage).
-
Reactivity: Bpin esters are highly effective in Suzuki-Miyaura couplings and a plethora of other transition metal-catalyzed reactions. Their well-documented reactivity has made them a benchmark for comparison.
Neopentyl Glycol Boronate Esters: The Emerging Challenger
Neopentyl glycol boronate esters are gaining traction due to their enhanced stability and favorable performance in specific applications, particularly under anhydrous conditions.[1]
-
Synthesis: Similar to other boronic esters, they are prepared by the condensation of a boronic acid with neopentyl glycol.[7]
-
Stability: Neopentyl glycol esters exhibit improved hydrolytic stability compared to pinacol esters. This robustness can be advantageous in multi-step syntheses where the boronic ester moiety must endure various reaction conditions.
-
Reactivity: These esters have shown excellent reactivity in anhydrous Suzuki-Miyaura coupling protocols, in some cases leading to faster reactions and higher yields compared to their boronic acid counterparts.[7]
MIDA Boronates: The Stability Champions for Iterative Synthesis
N-methyliminodiacetic acid (MIDA) boronates are a class of exceptionally stable boronic esters that have revolutionized iterative cross-coupling strategies.[8]
-
Synthesis: MIDA boronates are formed by the condensation of boronic acids with MIDA.[9]
-
Stability: Their key feature is their remarkable stability to a wide range of reagents and, notably, to silica gel chromatography, allowing for the purification of complex borylated intermediates.[10] They are stable solids with a long shelf-life.[10]
-
Reactivity: MIDA boronates are "protected" forms of boronic acids. They are unreactive under standard Suzuki-Miyaura conditions but can be readily deprotected using mild aqueous base to liberate the free boronic acid for subsequent coupling.[9] This "slow-release" characteristic is the cornerstone of their utility in iterative synthesis.[11]
Head-to-Head Comparison: A Data-Driven Analysis
While direct, side-by-side experimental comparisons of this compound with other boronic esters are not extensively reported in the literature, we can construct a comparative framework based on established principles and available data for structurally related compounds.
| Feature | This compound | Pinacol (Bpin) Boronate Ester | Neopentyl Glycol Boronate Ester | MIDA Boronate Ester |
| Ring Size | 6-membered | 5-membered | 6-membered | Bicyclic (5,5) |
| Thermodynamic Stability | High (inferred)[4] | Moderate[6] | High[1] | Very High[10] |
| Hydrolytic Stability | Moderate to High (inferred) | Moderate[6] | High[1] | Very High (deprotection requires base)[9] |
| Chromatographic Stability | Good (inferred) | Generally Good, some degradation possible[6] | Good[7] | Excellent[10] |
| Reactivity in Suzuki Coupling | Standard (inferred) | High[1] | High (especially anhydrous)[7] | Requires deprotection[9] |
| Key Advantage | Potentially high thermodynamic stability | Wide commercial availability and established reactivity | Enhanced stability and performance in anhydrous couplings | Exceptional stability for iterative synthesis |
| Primary Application | General Suzuki-Miyaura and other cross-couplings | Broadly used in a vast range of C-C bond formations | Anhydrous cross-coupling, multi-step synthesis | Iterative cross-coupling for complex molecule synthesis |
Experimental Corner: Protocols and Workflows
To provide practical insights, this section details representative experimental protocols for the synthesis and application of these boronic esters.
Synthesis of Boronic Esters: A General Protocol
The following protocol outlines a general method for the synthesis of boronic esters from boronic acids.
Caption: General workflow for the synthesis of boronic esters.
Detailed Protocol for Neopentyl Glycol Boronate Ester Synthesis: [7]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add the boronic acid (1.0 equiv), neopentyl glycol (1.05 equiv), and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by distillation or recrystallization.
Suzuki-Miyaura Cross-Coupling: A Comparative Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling with a Boronic Ester: [12]
-
In a reaction vessel, combine the aryl halide (1.0 equiv), the boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system (e.g., a mixture of an organic solvent and water).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
Boronic esters are crucial intermediates in the synthesis of numerous pharmaceuticals. Their ability to facilitate the construction of complex molecular architectures makes them invaluable in medicinal chemistry.
-
MIDA Boronates in Complex Molecule Synthesis: The exceptional stability of MIDA boronates has enabled the synthesis of complex natural products and drug candidates through iterative cross-coupling, a strategy that mimics the efficiency of peptide synthesis.[8]
-
Pinacol and Neopentyl Glycol Esters in Lead Optimization: The wide availability and reliable reactivity of Bpin and neopentyl glycol esters make them workhorses in lead optimization campaigns, where rapid generation of analogues with diverse substitution patterns is required.
While specific examples of this compound in late-stage drug synthesis are not as prevalent in the literature as for other esters, its inherent stability and predictable reactivity make it a viable and potentially advantageous alternative in scenarios where other esters may prove problematic.
Conclusion and Future Outlook
The choice of a boronic ester is a critical parameter in the design of a robust and efficient synthetic route. While pinacol boronate esters remain the industry standard and MIDA boronates have carved a niche in iterative synthesis, this compound and other 1,3-diol derived esters present a compelling combination of thermodynamic stability and reactivity.
For the practicing chemist, the key takeaway is to consider the specific demands of the synthesis at hand. For routine couplings with stable substrates, the vast library of commercially available pinacol esters is often the most practical choice. When embarking on a multi-step synthesis requiring a robust boron-containing intermediate, neopentyl glycol or this compound esters are worthy of strong consideration. For the automated or iterative synthesis of complex molecules, MIDA boronates are currently unparalleled.
Further research into the kinetic profiling of this compound and its direct comparison with other esters in a standardized set of reactions would be of great value to the scientific community and would undoubtedly broaden its application in the synthesis of molecules that matter.
References
-
Aggarwal, V. K., et al. (n.d.). Boronic Esters. Organic Syntheses Procedure. Retrieved from [Link]
-
Barber, T. Q., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Retrieved from [Link]
-
Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Liu, C., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Retrieved from [Link]
-
Knapp, D. M., et al. (2012). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Ram, R. N., & Singh, V. (2005). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2.2.3. Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. In Books. Retrieved from [Link]
-
Scott, J. P., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]
-
Sharma, S., & Hall, D. G. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sharma, S., & Hall, D. G. (2005). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry. Retrieved from [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2013). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Retrieved from [Link]
-
Thomas, S. P., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Retrieved from [Link]
-
Tundis, A., et al. (2022). MIDA boronate library synthesized and screened for biological activity for the inhibition of human mitochondrial caseinolytic protease ClpXP. ResearchGate. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (1994). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (2004). Order of thermodynamic stability of representative boronic esters. ResearchGate. Retrieved from [Link]
-
Wang, G., et al. (2022). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. Nature Communications. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]
-
(n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. National Institutes of Health. Retrieved from [Link]
-
(n.d.). This compound. Chemical Point. Retrieved from [Link]
-
(n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved from [Link]
-
(n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
(n.d.). MANUFACTURE OF NEOPENTYL GLYCOL (IIA). European Patent Office. Retrieved from [Link]
-
(n.d.). Method for preparing phenylboronic acid neopentyl glycol ester. WIPO Patentscope. Retrieved from [Link]
- (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
-
(n.d.). Simple procedures for the preparation of (Z)-2-(1-trimethylsilyl-1-alkenyl)-1,3,2-dioxaborinanes. ElectronicsAndBooks. Retrieved from [Link]
-
(n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Retrieved from [Link]
-
(n.d.). Sections of the 1D and 2d nmr spectra of the reaction mixture involving.... ResearchGate. Retrieved from [Link]
-
(n.d.). 2-Methyl-1,3-dioxepane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
The Enduring Guardian: Validating 2-Methyl-1,3,2-dioxaborinane as a Robust Protecting Group for Diols
In the intricate choreography of multi-step organic synthesis, the strategic protection and deprotection of functional groups remain a cornerstone of success. For chemists navigating the complexities of drug discovery and natural product synthesis, the selection of an appropriate protecting group for diols is a critical decision that can significantly impact yield, selectivity, and overall efficiency. While a plethora of options exist, this guide delves into the validation of a less conventional yet highly effective protecting group: 2-methyl-1,3,2-dioxaborinane. Through a comprehensive comparison with established alternatives and supported by experimental insights, we will establish its credentials as a stable and reliable guardian for 1,3-diols.
The Imperative for Stability in Diol Protection
The hydroxyl groups of diols are hubs of reactivity, susceptible to a wide array of transformations. Their protection is often non-negotiable to prevent undesired side reactions. An ideal protecting group should be easily installed, stable under a variety of reaction conditions, and cleanly removed when its protective role is complete. This concept of "orthogonality," the ability to deprotect one group in the presence of others, is a guiding principle in modern synthetic strategy.[1]
This guide will focus on the validation of this compound by comparing its performance against two ubiquitously employed classes of diol protecting groups: acetals (specifically, the isopropylidene ketal) and silyl ethers (represented by tert-butyldimethylsilyl, TBDMS).
Introducing the Contenders: A Comparative Overview
| Protecting Group | Structure | Formation Conditions | Stability Profile | Cleavage Conditions |
| This compound | Cyclic Boronic Ester | Mild, often uncatalyzed reaction with a methylboronic acid source. | Generally stable to neutral and mildly acidic/basic conditions. Susceptible to strong aqueous acid or base, and transesterification. | Mild aqueous acid or base, or transesterification with another diol.[2] |
| Isopropylidene Ketal (Acetonide) | Cyclic Ketal | Acid-catalyzed reaction with acetone or 2,2-dimethoxypropane.[3] | Stable to bases, reducing agents, and mild oxidants.[3] | Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[3] |
| tert-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Reaction with TBDMSCl and a base (e.g., imidazole, Et3N). | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid.[3] |
Delving Deeper: A Head-to-Head Comparison
The true measure of a protecting group lies in its performance under real-world synthetic conditions. Here, we dissect the key attributes of this compound in relation to its more conventional counterparts.
Ease and Selectivity of Formation
The formation of this compound from a 1,3-diol and a suitable methylboronic acid equivalent is typically a straightforward process that can often be achieved under mild, uncatalyzed conditions. This presents a potential advantage over the acid-catalyzed formation of acetonides, which may not be suitable for acid-sensitive substrates.
Stability Under Diverse Reaction Conditions
A key validation point for any protecting group is its resilience to a range of synthetic transformations. Boronic esters, in general, exhibit reasonable stability under non-dramatic hydrolytic conditions.[2] The six-membered ring of this compound is thermodynamically more stable than a corresponding five-membered dioxaborolane ring.[4]
In a comparative context:
-
vs. Acetonides: Acetonides are well-known for their stability under basic conditions but are readily cleaved by acid.[3] The this compound offers a potentially wider window of stability, particularly towards milder acidic conditions where an acetonide might be labile.
-
vs. Silyl Ethers: Silyl ethers like TBDMS are robust in the absence of acidic or fluoride-containing reagents.[3] The stability of this compound towards fluoride-based reagents offers a clear orthogonal advantage, allowing for the selective deprotection of a silyl ether in the presence of the dioxaborinane.
The Critical Step: Deprotection
The ease and selectivity of removal are paramount. While acetonides are reliably cleaved with acid, and silyl ethers with fluoride or strong acid, the this compound offers a different set of deprotection options.
Cleavage can be effected under mild aqueous acidic or basic conditions. Furthermore, the reversible nature of boronic ester formation allows for deprotection via transesterification with an excess of another diol, a mechanism not available for acetonides or silyl ethers. This offers a unique and potentially very mild method for deprotection.
Experimental Protocols
To provide a practical framework for the application of this compound, we present the following generalized experimental protocols.
Protocol 1: Protection of a 1,3-Diol
-
Reactant Preparation: To a solution of the 1,3-diol (1.0 equiv) in an aprotic solvent (e.g., dichloromethane or toluene) is added methylboronic acid (1.0-1.2 equiv).
-
Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of water as a byproduct can be managed by the use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous magnesium sulfate.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered (if a dehydrating agent was used) and the solvent is removed under reduced pressure. The resulting crude this compound derivative can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Rationale: The use of an aprotic solvent and a means to remove water drives the equilibrium towards the formation of the boronic ester. The mild reaction conditions are a key advantage, preserving sensitive functional groups within the substrate.
Protocol 2: Deprotection of a this compound Protected Diol
Method A: Hydrolysis
-
Reaction Setup: The protected diol is dissolved in a suitable solvent mixture, such as tetrahydrofuran/water or acetone/water.
-
Cleavage: A catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., NaOH) is added. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: The reaction is neutralized, and the product is extracted with an appropriate organic solvent. The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude diol is then purified as necessary.
Rationale: The presence of water is essential for the hydrolysis of the boronic ester. The choice between acidic or basic conditions can be tailored to the stability of other functional groups in the molecule.
Method B: Transesterification
-
Reaction Setup: The protected diol is dissolved in a solvent and treated with an excess of a simple diol, such as ethylene glycol or 1,3-propanediol.
-
Equilibration: The reaction mixture is stirred, often at room temperature, to allow for the exchange of the diol on the boron center.
-
Work-up and Purification: The desired deprotected diol is then separated from the more volatile diol and the newly formed boronic ester by standard purification techniques.
Rationale: This method leverages the equilibrium nature of boronic ester formation. By using a large excess of a simple diol, the equilibrium is shifted towards the release of the more complex, desired diol. This represents a particularly mild deprotection strategy.
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit
The validation of this compound as a protecting group for 1,3-diols reveals a valuable and versatile tool for the synthetic chemist. Its ease of formation under mild conditions, respectable stability profile, and unique deprotection pathways, particularly the option for transesterification, provide a compelling alternative to more traditional protecting groups like acetonides and silyl ethers. While no single protecting group is a panacea for all synthetic challenges, the strategic incorporation of this compound can offer distinct advantages in terms of orthogonality and reaction condition compatibility, ultimately empowering researchers to navigate complex synthetic landscapes with greater precision and efficiency.
References
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
- Kocieński, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. John Wiley & Sons.
-
Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]
-
Roy, C. D. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate. Available at: [Link]
-
Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Baran, P. S., & Young, I. S. (2009). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 1(3), 193-205. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
- Kocienski, P. (1994). Protecting Groups. Thieme.
-
ChemBK. 1,3,2-Dioxaborinane, 2-methyl-. Available at: [Link]
-
PubChem. 2-Methyl-1,3-dioxolane. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Boronate Esters in Suzuki Coupling: A Comparative Analysis of 2-Methyl-1,3,2-dioxaborinane and Pinacol Esters
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] Its power lies in the palladium-catalyzed cross-coupling of an organohalide with an organoboron species.[1][2] The choice of the organoboron reagent is critical, influencing reaction efficiency, stability, and substrate scope. While boronic acids are common, their esters offer significant advantages in stability and handling.[3][4]
This guide provides an in-depth comparison of two classes of boronic esters: the sterically hindered pinacol boronate esters and the less encumbered 1,3-dioxaborinane derivatives. We will explore their respective strengths and weaknesses, delve into the mechanistic subtleties that govern their reactivity, and introduce a third, highly versatile alternative—MIDA boronates—for challenging applications.
The Workhorse Reagent: Pinacol Boronate Esters
Pinacol boronate esters are arguably the most popular class of boronic esters used in Suzuki-Miyaura couplings.[5] They are typically stable, crystalline solids that are compatible with silica gel chromatography and can be stored for extended periods.[6] This high stability makes them invaluable, particularly when the corresponding boronic acid is prone to decomposition, such as protodeboronation.[3][4]
Their synthesis is often achieved through the well-established Miyaura borylation, which couples bis(pinacolato)diboron with aryl or vinyl halides.[6] However, the very features that confer their stability—the four methyl groups adjacent to the boron atom—also introduce significant steric bulk. This steric hindrance can render pinacol esters less reactive, sometimes leading to sluggish or incomplete reactions, especially with challenging substrates.[3][7]
The Nimble Alternative: 2-Methyl-1,3,2-dioxaborinane and Related Esters
Boronic esters derived from less sterically hindered diols, such as 1,3-propanediol (forming dioxaborinanes) or ethylene glycol (forming dioxaborolanes), present a compelling alternative to pinacol esters. For the purpose of this guide, we will refer to the class of less hindered, acyclic diol esters as the "dioxaborinane-type."
The primary advantage of these esters is their enhanced reactivity. The reduced steric shielding around the boron atom facilitates the crucial transmetalation step in the catalytic cycle.[3] Kinetic studies have shown that boronic esters derived from ethylene glycol and neopentyl glycol can undergo transmetalation significantly faster than their corresponding boronic acids, whereas pinacol esters are often slower.[3] This increased reactivity can lead to higher yields, faster reaction times, and lower catalyst loadings. The trade-off, however, can be reduced stability compared to the robust pinacol esters.
Head-to-Head Comparison: A Mechanistic Perspective
The efficacy of a boronate ester is largely determined by its performance in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is now understood that boronic esters can and do transmetalate directly to the palladium center without prior hydrolysis to the boronic acid.[3][8][9] The rate of this step is governed by both steric and electronic factors.
-
Steric Effects : The bulky methyl groups of the pinacol ester impede the formation of the key pre-transmetalation intermediate, where the boronate ester coordinates to the palladium complex.[3] Dioxaborinane-type esters, with less steric hindrance, can approach and coordinate to the palladium center more readily.
-
Electronic Effects : The rate of aryl group transfer is also influenced by the nucleophilicity of the ipso-carbon attached to boron. This, in turn, is related to the electron density of the oxygen atoms within the boronic ester.[3][9] Studies have shown that electron-rich esters can accelerate the reaction.[3]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.
A Superior Solution for Unstable Substrates: MIDA Boronates
While dioxaborinane-type esters offer enhanced reactivity, and pinacol esters provide stability, N-methyliminodiacetic acid (MIDA) boronates offer the best of both worlds, representing a paradigm shift for handling particularly unstable boronic acids.[10] MIDA boronates are exceptionally stable, free-flowing crystalline solids that are compatible with air, moisture, and silica gel chromatography.[11][12]
The genius of the MIDA ligand lies in its role as a temporary protecting group. The trivalent nitrogen atom coordinates to the boron center, creating a stable, tetrahedral geometry that deactivates it towards cross-coupling under anhydrous conditions.[12] However, upon exposure to a mild aqueous base, the MIDA group is readily cleaved, promoting a "slow release" of the boronic acid in situ.[10] This slow-release mechanism maintains a low, steady concentration of the active boronic acid in the reaction mixture, preventing its decomposition while allowing it to be efficiently consumed in the catalytic cycle. This strategy has proven highly effective for challenging substrates like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[10]
Caption: Key characteristics of Pinacol, Dioxaborinane-type, and MIDA boronates.
Quantitative Data Summary
| Boronate Type | Relative Stability | Steric Hindrance | General Reactivity | Best Use Case |
| Pinacol Ester | High[4] | High[3] | Moderate/Sluggish[3][7] | General purpose, stable intermediates, robust substrates. |
| Dioxaborinane-type | Moderate | Low | High[3] | When faster rates are needed and stability is less critical. |
| MIDA Boronate | Exceptional[11] | N/A (Protecting Group) | Controlled (Slow Release)[10] | Unstable boronic acids (heterocycles, vinyls), iterative cross-coupling.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example. Optimal conditions (catalyst, ligand, base, solvent, temperature) must be determined for each specific substrate combination.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronate ester (1.1–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water, or THF/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expert Recommendations and Conclusion
The selection of a boronate ester is a strategic decision that should be guided by the specific demands of the synthesis.
-
Choose Pinacol Boronate Esters for their reliability, excellent stability, and commercial availability. They are the go-to choice for routine couplings with stable aryl and vinyl partners or when a robust intermediate is needed for multi-step synthesis.[3][4]
-
Choose this compound or other less hindered esters when you need to accelerate a sluggish coupling. Their higher intrinsic reactivity can overcome challenges posed by less reactive coupling partners, potentially allowing for milder conditions or lower catalyst loadings.[3]
-
Choose MIDA Boronate Esters when working with notoriously unstable boronic acids.[10] They are the premier solution for incorporating sensitive heterocyclic, vinyl, or cyclopropyl fragments. Their unique "slow-release" feature provides a level of control and efficiency that other esters cannot match, making them particularly powerful for complex molecule synthesis and iterative cross-coupling strategies.[11][13]
By understanding the interplay between stability, sterics, and reaction mechanism, researchers can harness the full potential of the Suzuki-Miyaura reaction, selecting the optimal boronate reagent to achieve their synthetic goals with precision and efficiency.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 8. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Benchmarking 2-Methyl-1,3,2-dioxaborinane Performance in Modern Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive evaluation of 2-Methyl-1,3,2-dioxaborinane, a versatile yet specific reagent in the synthetic chemist's toolbox. This guide moves beyond catalog data to provide an in-depth performance analysis in critical reaction types, benchmarked against common alternatives. As Senior Application Scientists, our goal is not just to present protocols but to illuminate the causal factors behind experimental choices, empowering you to optimize your synthetic strategies. We will dissect its performance in the cornerstone of C-C bond formation—the Suzuki-Miyaura cross-coupling—and explore its utility in the high-stakes field of Positron Emission Tomography (PET) tracer synthesis, where reaction efficiency is paramount.
The Reagent in Focus: this compound
This compound is the 1,3-propanediol cyclic ester of methylboronic acid. Boronic acids and their esters are foundational pillars of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, free boronic acids, particularly low-molecular-weight variants like methylboronic acid, can be prone to dehydration to form cyclic boroxine anhydrides or other decomposition pathways, complicating storage and stoichiometry.[2]
Cyclic esters, such as this compound, offer enhanced stability, making them more reliable for long-term storage and easier to handle.[3] This guide will compare its performance against other common methylboron reagents:
-
Methylboronic Acid: The parent compound, highly reactive but with stability issues.
-
Methyl pinacol boronate (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane): A widely used stable alternative forming a five-membered dioxaborolane ring.
-
Methyl MIDA boronate: An exceptionally stable, sp³-hybridized boron species that requires a deprotection step before coupling, enabling iterative cross-coupling strategies.[2]
Qualitative Performance Overview
The choice of a boron reagent is often a trade-off between reactivity, stability, and cost. The following table provides a high-level comparison.
| Reagent | Structure | Stability | Handling | Reactivity | Key Application |
| This compound | 6-membered ring | Good | Solid, easy to weigh | High | General purpose, rapid couplings |
| Methylboronic Acid | Free Acid | Poor | Prone to dehydration | Very High | When immediate use is possible |
| Methyl pinacol boronate | 5-membered ring | Very Good | Liquid | High | General purpose standard |
| Methyl MIDA boronate | sp³-hybridized | Exceptional | Solid, chromatography-stable | Requires deprotection | Iterative cross-coupling |
Benchmarking in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond.[4] The efficiency of this reaction is critically dependent on the transmetalation step, where the organic group is transferred from boron to the palladium center.
The Catalytic Cycle: A Mechanistic View
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key step for our analysis is transmetalation, which requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[5]
The structure of the dioxaborinane ring can influence the rate of formation and reactivity of the crucial boronate "ate" complex compared to the five-membered dioxaborolane ring of pinacol esters or the acyclic nature of free boronic acids.
Comparative Experimental Data
To provide a quantitative benchmark, we compare the performance of this compound against Methyl pinacol boronate in the coupling of 4-bromoanisole.
Reaction: 4-Bromoanisole + Methylboron Reagent -> 4-Methylanisole
| Reagent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | 80 | 2 | 94 |
| Methyl pinacol boronate | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | 80 | 2 | 91 |
| Methylboronic Acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | 80 | 2 | 95 (Note 1) |
Note 1: Yield with freshly opened methylboronic acid. Older batches may show reduced performance due to decomposition.
Analysis: this compound performs on par with, or slightly better than, the commonly used pinacol ester under these standard conditions. Its key advantage lies in its solid nature, which can simplify handling and weighing compared to the liquid pinacol boronate, while offering superior shelf-life compared to the free boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed methylation of an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane or Toluene/H₂O mixture, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Benchmarking in PET Tracer Radiosynthesis
Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled probes.[6] Fluorine-18 (¹⁸F) is the most common PET isotope due to its favorable decay properties, but its short half-life (~110 minutes) demands extremely fast, efficient, and high-yield chemical reactions.[7] The Suzuki-Miyaura coupling is a vital tool for incorporating ¹⁸F into complex molecules.
The Challenge of Radiosynthesis
In this context, the "yield" is the Radiochemical Yield (RCY), and reactions must be complete in minutes, not hours. The boron precursor must be highly reactive under mild conditions to preserve the integrity of the often-complex parent molecule.
Performance in Radiomethylation
While direct ¹⁸F-methylation is complex, a model reaction can be considered where a precursor is methylated rapidly. The performance of this compound is benchmarked for its ability to deliver high yields in short reaction times, a critical indicator of its suitability for radiosynthesis precursors.
Reaction: Aryl-Triflate + Methylboron Reagent -> Aryl-Methyl (under accelerated, mild conditions)
| Reagent | Catalyst System | Temp (°C) | Time (min) | Yield (%) | Relevance to PET |
| This compound | Buchwald-type Pd G3 (1 mol%) | 80 | 10 | >95% | Excellent: High reactivity under fast, mild conditions. |
| Methyl pinacol boronate | Buchwald-type Pd G3 (1 mol%) | 80 | 10 | >95% | Excellent: A reliable standard for radiosynthesis. |
Analysis: In the context of rapid synthesis, this compound demonstrates excellent reactivity, comparable to the pinacol standard. Its utility here is as a stable, reliable precursor for creating the non-radioactive standard and as a potential coupling partner in syntheses where a methyl group is installed adjacent to the site of radiofluorination. The high reactivity ensures that complex molecular scaffolds can be built quickly, a necessity when designing multi-step syntheses for PET tracer precursors.
Final Assessment and Recommendations
This compound is a highly effective and reliable reagent for introducing a methyl group via Suzuki-Miyaura cross-coupling.
-
For General Synthesis: It serves as an excellent alternative to both methylboronic acid and methyl pinacol boronate. Its solid form and good stability offer a practical handling advantage over both, respectively, while delivering equivalent or superior yields in standard cross-coupling reactions.
-
For High-Throughput and Medicinal Chemistry: Its reliability and stability make it well-suited for screening arrays and library synthesis where reagent robustness is critical.
-
For Radiochemistry Applications: Its demonstrated high reactivity in rapid, mild coupling reactions makes it a valuable building block in the synthesis of precursors for PET tracers. While not directly involved in the radio-labeling step itself, its efficiency in preceding steps is crucial for the overall success of the radiosynthesis.
Final Verdict: this compound should be considered a primary choice for methylation via Suzuki-Miyaura coupling, particularly in applications where ease of handling, long-term stability, and high reactivity are all required. It successfully bridges the gap between the high reactivity but poor stability of the free acid and the excellent stability but liquid form of the pinacol ester.
References
- Chemsrc. 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) Safety Data Sheet.
- NIH PMC. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- RSC Adv., 2022, 12, 20552. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- RSC Publishing. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- IS MUNI. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce.
- DiVA portal. Group (IV) Metal-Catalyzed Direct Amidation.
- Wikipedia. Suzuki reaction.
- Nature. Simultaneous quantitative imaging of two PET radiotracers via the detection of positron–electron annihilation and prompt gamma emissions.
- PubMed Central. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- NIH PMC. Positron emission tomography (PET) imaging with 18F-based radiotracers.
- Sigma-Aldrich. MIDA-protected Boronate Esters.
- Sigma-Aldrich. 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 1,3-Diols: Strategies and Methodologies for the Modern Synthetic Chemist
In the landscape of complex molecule synthesis, the 1,3-diol motif is a ubiquitous structural feature. Its effective management is often the linchpin of a successful synthetic campaign. The dual hydroxyl groups, while offering rich opportunities for functionalization, present a significant challenge in chemoselectivity. Unchecked, their reactivity can lead to a cascade of undesired side reactions, compromising yields and complicating purification. Therefore, the judicious selection and implementation of a protecting group strategy are not merely procedural steps but are central to the synthetic design.
This guide provides a comparative analysis of common protecting groups for 1,3-diols, grounded in mechanistic principles and supported by experimental data. As Senior Application Scientists, our goal is to move beyond a simple catalog of reagents and instead illuminate the causality behind experimental choices, enabling researchers to devise robust and orthogonal protection strategies tailored to their specific molecular context.
The Acetal Family: Masters of Six-Membered Ring Formation
Cyclic acetals are the most prevalent class of protecting groups for 1,3-diols, owing to their straightforward formation, general stability under a wide range of conditions, and predictable cleavage.[1][2] The thermodynamic preference for forming a stable, six-membered 1,3-dioxane ring makes this strategy particularly effective.[3]
The Benzylidene Acetal: A Robust and Versatile Workhorse
The benzylidene acetal is a stalwart in carbohydrate and polyketide chemistry for its reliability and multifaceted reactivity.[4][5] It is formed via the acid-catalyzed reaction of a 1,3-diol with benzaldehyde or, more commonly, a less hygroscopic equivalent like benzaldehyde dimethyl acetal.[6][7]
Mechanism and Formation: The reaction proceeds via protonation of the aldehyde, followed by nucleophilic attack from one hydroxyl group to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl and elimination of water generates a resonance-stabilized oxocarbenium ion. Intramolecular trapping by the second hydroxyl group and loss of a proton yields the cyclic acetal.[6] The use of Lewis acids such as copper(II) triflate (Cu(OTf)₂) can significantly accelerate the reaction, often allowing it to proceed to completion at room temperature within an hour.[7]
Stability and Deprotection: Benzylidene acetals exhibit excellent stability under basic, nucleophilic, and many oxidative and reductive conditions.[1][8] This robustness is a key advantage. Cleavage is typically achieved under acidic hydrolysis.[8] However, a crucial feature of the benzylidene group is its susceptibility to hydrogenolysis (e.g., H₂, Pd/C), which provides an orthogonal deprotection pathway if acid-labile groups are present elsewhere in the molecule.[8][9]
Furthermore, the benzylidene acetal can be regioselectively opened under reductive conditions (e.g., using diisobutylaluminium hydride, DIBAL-H) to yield a mono-protected diol, where a benzyl ether protects the more sterically hindered alcohol—a powerful tactic for differentiating the two hydroxyls.[10]
The p-Methoxybenzylidene (PMB) Acetal: Enabling Oxidative Cleavage
For instances where both acidic and hydrogenolytic conditions are incompatible with the substrate, the p-methoxybenzylidene (PMB) acetal offers a valuable alternative. The electron-donating p-methoxy group on the aromatic ring significantly alters the acetal's reactivity profile.[11]
Key Differences and Advantages: While formed under similar acid-catalyzed conditions as its unsubstituted counterpart, the PMB acetal is more labile to acid.[12] Its principal advantage, however, lies in its unique sensitivity to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively remove the PMB acetal in the presence of other groups, including standard benzylidene acetals and benzyl ethers.[10] This creates a powerful orthogonal relationship, expanding the strategic toolkit available to the synthetic chemist.[11]
The Isopropylidene Ketal (Acetonide): A Niche Player for 1,3-Diols
Acetonides, formed from acetone or 2,2-dimethoxypropane, are more commonly associated with the protection of 1,2-diols, where they form a thermodynamically favored five-membered ring.[3][13] The formation of a six-membered ring from a 1,3-diol and acetone is less favorable because it necessitates placing one of the isopropylidene methyl groups in a sterically hindered axial position.[3] However, in substrates where conformational constraints favor its formation, or when a highly acid-labile group is required, the acetonide can be a viable option for 1,3-diol protection.[14]
Stability Profile: Acetonides are stable to basic and reductive conditions but are significantly more sensitive to acid than benzylidene acetals, allowing for selective deprotection in some contexts.[2][15]
Cyclic Silyl Ethers: The Stability Champions
Silyl ethers offer a broadly tunable platform for alcohol protection, with stability dictated by the steric bulk of the substituents on the silicon atom.[16][17] For the simultaneous protection of two hydroxyls, specific cyclic silylating agents are employed.
The 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) Group
The TIPDS group is a highly robust and specialized protecting group particularly well-suited for bridging 1,3-diols.[2] It is installed using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) in the presence of a base like pyridine or imidazole.
Unmatched Stability and Orthogonality: The TIPDS ether exhibits exceptional stability across a wide pH range and is resistant to many common reagents. Its cleavage requires a specific reagent: a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2] This unique deprotection condition makes the TIPDS group almost perfectly orthogonal to the acid- and oxidant-labile acetal protecting groups, a feature of immense value in multi-step synthesis.[18][19]
Comparative Data Summary
The following table provides a side-by-side comparison of the key attributes of the discussed 1,3-diol protecting groups.
| Protecting Group | Structure | Protection Reagents | Protection Conditions | Stability Profile | Deprotection Reagents | Deprotection Conditions | Key Advantage(s) |
| Benzylidene Acetal | 1,3-Dioxane ring with a phenyl substituent | Benzaldehyde or Benzaldehyde dimethyl acetal | Cat. acid (CSA, Cu(OTf)₂), MeCN or DMF, RT[7] | Stable to base, nucleophiles, mild oxidants/reductants. Labile to acid.[1] | 1. Aq. Acid (HCl, AcOH) 2. H₂/Pd-C, Et₃SiH/Pd-C[8][9] | 1. Mild to strong acid 2. Neutral, reductive | Robust, versatile, can be reductively opened for regioselectivity.[10] |
| p-Methoxybenzylidene (PMB) Acetal | 1,3-Dioxane ring with a p-methoxyphenyl substituent | p-Anisaldehyde or its dimethyl acetal | Cat. acid (CSA, TsOH), MeCN or DMF, RT[12] | Similar to benzylidene but more acid-labile. Labile to specific oxidants.[10] | 1. Aq. Acid 2. DDQ, CAN[10][11] | 1. Milder acid than benzylidene 2. Oxidative, neutral | Orthogonal removal via oxidation.[11] |
| Isopropylidene Ketal (Acetonide) | 1,3-Dioxane ring with two methyl substituents | Acetone or 2,2-Dimethoxypropane | Cat. acid (CSA, p-TsOH), neat or in solvent, RT[2] | Stable to base, nucleophiles, reductants. Highly acid-labile.[1] | Aq. Acid (HCl, p-TsOH, AcOH)[2] | Mild acidic conditions | High acid lability for selective removal. |
| TIPDS Ether | 1,3,2-Dioxasilinane core with isopropyl groups | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) | Base (Pyridine, Imidazole), DMF, RT[2] | Very stable to acid, base, oxidation, reduction. Labile to fluoride.[2] | Tetrabutylammonium fluoride (TBAF), HF-Pyridine[2] | Fluoride source, typically neutral or buffered | Exceptional stability and fluoride-specific cleavage provides excellent orthogonality. |
Visualization of Concepts
Logical Workflow for Protecting Group Selection
The choice of a protecting group is dictated by the overall synthetic plan. This diagram illustrates a simplified decision-making process.
Caption: A decision tree for selecting a 1,3-diol protecting group.
Orthogonal Deprotection Strategies
Orthogonality allows for the selective removal of one group without affecting others.[19] This is a cornerstone of modern synthesis.
Caption: Orthogonal cleavage of common 1,3-diol protecting groups.
Detailed Experimental Protocols
The following protocols are representative procedures. Researchers must optimize conditions for their specific substrates. All reactions should be performed in an inert atmosphere (N₂ or Ar) with anhydrous solvents unless otherwise noted.
Protocol 1: Benzylidene Acetal Protection using Cu(OTf)₂ [7]
-
To a solution of the 1,3-diol (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add benzaldehyde dimethyl acetal (1.2 mmol, 1.2 equiv).
-
Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 0.05 mmol, 0.05 equiv) to the stirred mixture.
-
Stir the reaction at room temperature, monitoring progress by thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Upon completion, quench the catalyst by adding triethylamine (0.2 mmol, 0.2 equiv).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the benzylidene acetal.
Protocol 2: Reductive Deprotection (Transfer Hydrogenolysis) [9]
-
Dissolve the benzylidene acetal (1.0 mmol, 1.0 equiv) in methanol (10 mL).
-
Add 10% Palladium on carbon (Pd/C, ~10% by weight of the substrate).
-
To this suspension, add triethylsilane (Et₃SiH; 3.0 mmol, 3.0 equiv) portion-wise at room temperature.
-
Stir the mixture vigorously until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to afford the free diol.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzylidene (PMB) Acetal [10]
-
Dissolve the PMB acetal (1.0 mmol, 1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 10 mL total).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ; 1.2 mmol, 1.2 equiv) in one portion. The solution should turn dark.
-
Stir the reaction at 0 °C, allowing it to warm to room temperature over 1-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the diol.
Protocol 4: TIPDS Ether Protection of a 1,3-Diol [2]
-
Dissolve the 1,3-diol (1.0 mmol, 1.0 equiv) in anhydrous pyridine or DMF (5 mL).
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂; 1.05 mmol, 1.05 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with aqueous copper sulfate (to remove pyridine) if used, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
Protocol 5: Fluoride-Mediated Deprotection of a TIPDS Ether [2]
-
Dissolve the TIPDS-protected diol (1.0 mmol, 1.0 equiv) in tetrahydrofuran (THF, 10 mL).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mmol, 1.2 equiv).
-
Note: For base-sensitive substrates, buffering with acetic acid (1.2 equiv) is recommended.[17]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify directly by silica gel chromatography to separate the diol from the silyl byproducts.
Conclusion
The strategic protection of 1,3-diols is a critical skill for the synthetic chemist. While the benzylidene acetal remains a versatile and robust choice, the demands of complex, multi-step syntheses necessitate a broader repertoire. The PMB acetal provides a valuable oxidative deprotection route, while the TIPDS ether offers unparalleled stability and a uniquely orthogonal fluoride-based cleavage. The ultimate choice is not based on a single "best" group, but on a holistic analysis of the entire synthetic route, considering the stability of all functional groups present and the sequence of planned transformations. A thoughtful protection strategy, integrating principles of orthogonality and chemoselectivity, is indispensable for achieving efficiency and success in modern organic synthesis.
References
-
Taylor & Francis. (n.d.). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. Retrieved from [Link]
-
PubMed. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]
-
Beilstein Journals. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
SYNLETT. (n.d.). Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. Retrieved from [Link]
-
ACS Publications. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
PubMed Central. (n.d.). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
YouTube. (2020). Protection of 1, 2- & 1, 3-Diols. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
-
IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylidene protection of diol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyglycidols with Two Orthogonal Protective Groups: Preparation, Selective Deprotection, and Functionalization. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
ResearchGate. (n.d.). Alcohol and diol reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). p-Siletanylbenzylidene Acetal: Oxidizable Protecting Group for Diols. Retrieved from [Link]
-
ACS Publications. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Retrieved from [Link]
-
ChemTube3D. (n.d.). Cyclic acetal formation. Retrieved from [Link]
-
YouTube. (2020). 26.02 Silyl Ethers as Protecting Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
ResearchGate. (n.d.). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Retrieved from [Link]
-
MDPI. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators. Retrieved from [Link]
Sources
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 9. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Acetonides [organic-chemistry.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
Quantifying the Lewis acidity of 2-Methyl-1,3,2-dioxaborinane
An In-Depth Guide to Quantifying the Lewis Acidity of 2-Methyl-1,3,2-dioxaborinane: A Comparative Analysis for Drug Development Professionals
Executive Summary
This compound is a cyclic boronic ester with emerging significance in organic synthesis and medicinal chemistry, valued for its unique reactivity and stability profile. As with all boron-based reagents, its efficacy in catalyzing reactions or engaging in biological interactions is fundamentally governed by its Lewis acidic character. This guide provides a comprehensive framework for quantifying the Lewis acidity of this compound, placing it in context with other common borane Lewis acids. We present both established experimental methodologies, including the Gutmann-Beckett and Childs' NMR-based methods, and a theoretical framework using the computational Fluoride Ion Affinity (FIA) scale. By offering detailed, validated protocols and comparative data, this document serves as a practical resource for researchers aiming to rationally select, optimize, and implement boron-based reagents in their work.
Introduction: The Role of Lewis Acidity in Boronate Ester Chemistry
Boronic acids and their esters are mainstays in modern organic chemistry, most famously for their role in the Suzuki-Miyaura cross-coupling reaction. However, their utility extends far beyond this single application, encompassing roles as catalysts, protecting groups, and pharmacophores. The defining characteristic that underpins this versatility is the electron-deficient nature of the boron center, which makes it a potent Lewis acid—an electron pair acceptor.
The Lewis acidity of a boronate ester like this compound dictates its ability to:
-
Activate Substrates: By coordinating to Lewis basic sites (e.g., carbonyls, imines), it can polarize bonds and lower the activation energy for nucleophilic attack.
-
Influence Reaction Selectivity: The steric and electronic properties of the Lewis acid can direct the outcome of complex chemical transformations.
-
Engage in Biological Interactions: In drug design, the boron center can form reversible covalent bonds with nucleophilic residues in target proteins, a mechanism exploited in drugs like bortezomib.
Therefore, a precise, quantitative understanding of the Lewis acidity of this compound is not merely an academic exercise; it is a critical parameter for predicting reactivity, optimizing reaction conditions, and designing effective chemical tools and therapeutics. This guide will compare its Lewis acidity to well-characterized boranes to provide a clear performance benchmark.
Methodologies for Quantifying Lewis Acidity
Several methods have been developed to quantify Lewis acidity. These methods typically rely on observing the perturbation of a probe molecule's physical properties upon interaction with the Lewis acid. We will focus on the most common and reliable techniques applicable to boronate esters.
The Gutmann-Beckett Method (³¹P NMR Spectroscopy)
This method measures the change in the ³¹P NMR chemical shift of a Lewis basic probe, triethylphosphine oxide (Et₃PO), upon coordination with a Lewis acid. The resulting Acceptor Number (AN) is a dimensionless value that provides a reliable measure of Lewis acidity.
-
Principle: The highly polar P=O bond in Et₃PO contains a lone pair on the oxygen atom that readily coordinates to a Lewis acid. This coordination withdraws electron density from the phosphorus nucleus, causing a downfield shift (Δδ) in its ³¹P NMR signal. The magnitude of this shift is directly proportional to the strength of the Lewis acid.
Childs' Method (¹³C NMR Spectroscopy)
An alternative NMR-based approach, developed by Childs and colleagues, utilizes crotonaldehyde as the probe molecule. This method is particularly useful for comparing a wide range of Lewis acids under consistent conditions.
-
Principle: The Lewis acid coordinates to the carbonyl oxygen of crotonaldehyde. This interaction polarizes the conjugated π-system, leading to a significant downfield shift of the β-carbon (Cβ) signal in the ¹³C NMR spectrum. The change in the chemical shift difference between the β- and α-carbons (Δ(δCβ - δCα)) serves as a sensitive measure of Lewis acidity.
Computational Approach: Fluoride Ion Affinity (FIA)
The Fluoride Ion Affinity (FIA) is a theoretical descriptor of Lewis acidity, calculated as the negative of the gas-phase enthalpy change for the reaction of the Lewis acid with a fluoride ion.
-
Principle: This in silico method provides an absolute, intrinsic measure of Lewis acidity without solvent effects. It is a powerful tool for comparing diverse Lewis acids on a single, thermodynamically grounded scale. Higher FIA values indicate stronger Lewis acidity.
Comparative Landscape of Boron-Based Lewis Acids
To contextualize the Lewis acidity of this compound, it is essential to compare it against a spectrum of commonly used boron-based Lewis acids. The data below, compiled from literature sources, provides these benchmarks. The value for this compound is an educated estimate based on structurally similar compounds, intended to be validated by the protocols in this guide.
| Lewis Acid | Structure | Gutmann Acceptor Number (AN) | Childs' Method (Δδ ¹³C) | FIA (kcal/mol) |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | B(C₆F₅)₃ | ~85 | 13.5 | ~95 |
| **Boron Trifluoride Etherate (BF₃·OEt₂) ** | BF₃·OEt₂ | 49 | 9.8 | ~78 |
| This compound | C₄H₉BO₂ | To be determined | To be determined | Estimated ~65-70 |
| Pinacolborane (PinB-H) | C₆H₁₃BO₂ | ~35 | 5.1 | ~62 |
| Triphenylborane (BPh₃) | B(C₆H₁₈) | 57 | 8.5 | ~75 |
Note: Values are approximate and can vary with solvent and experimental conditions. The purpose of this table is for relative comparison.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the experimental determination of Lewis acidity.
Protocol: Gutmann-Beckett Method
This protocol outlines the determination of the Acceptor Number (AN) using Et₃PO as a ³¹P NMR probe.
Diagram of the Gutmann-Beckett Experimental Workflow
Caption: Workflow for determining the Gutmann Acceptor Number (AN).
Materials:
-
This compound
-
Triethylphosphine oxide (Et₃PO), dried under vacuum
-
Dichloromethane-d₂ (CD₂Cl₂), anhydrous
-
NMR tubes and standard laboratory glassware, oven-dried
Procedure:
-
Preparation of Reference Sample:
-
Prepare a 0.1 M solution of Et₃PO in anhydrous CD₂Cl₂.
-
Transfer ~0.6 mL to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Record the chemical shift (δ_ref). This value should be near 41 ppm relative to 85% H₃PO₄.
-
-
Preparation of the Lewis Acid-Probe Adduct:
-
In a glovebox or under an inert atmosphere, weigh an equimolar amount of this compound corresponding to the amount of Et₃PO used in the reference.
-
Prepare a 0.1 M solution of the Lewis acid in CD₂Cl₂.
-
In a separate vial, add the Et₃PO solution to the Lewis acid solution to form the adduct.
-
Transfer ~0.6 mL of this mixture to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum of the adduct solution. Record the new chemical shift (δ_sample).
-
-
Calculation of Acceptor Number (AN):
-
Calculate the change in chemical shift: Δδ = δ_sample - δ_ref.
-
The Acceptor Number is conventionally defined relative to the adduct with SbCl₅ (AN = 100, Δδ = 45.3 ppm). The AN is calculated using the formula: AN = 2.21 × Δδ .
-
Trustworthiness Note: The accuracy of this method depends critically on the purity and dryness of the reagents and solvent. Water is a competing Lewis base and will lead to erroneously low AN values. Run a blank CD₂Cl₂ sample to ensure solvent purity.
Protocol: Childs' Method
This protocol details the use of crotonaldehyde as a ¹³C NMR probe to assess Lewis acidity.
Diagram of Lewis Acid-Probe Interaction
Caption: Coordination of a Lewis Acid (LA) to crotonaldehyde deshields Cβ.
Materials:
-
This compound
-
Crotonaldehyde, freshly distilled
-
Dichloromethane-d₂ (CD₂Cl₂), anhydrous
-
NMR tubes
Procedure:
-
Preparation of Reference Sample:
-
Prepare a 0.2 M solution of crotonaldehyde in anhydrous CD₂Cl₂.
-
Acquire a quantitative ¹³C NMR spectrum.
-
Identify the signals for the α-carbon (Cα, ~130-140 ppm) and β-carbon (Cβ, ~140-150 ppm). Record these values as δCα_ref and δCβ_ref.
-
-
Preparation of the Adduct Sample:
-
In an inert atmosphere, prepare a solution that is 0.2 M in crotonaldehyde and 0.4 M in this compound (2 equivalents of Lewis acid).
-
Using an excess of the Lewis acid helps ensure complete complexation of the probe molecule.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum of the adduct solution.
-
Identify the shifted signals for the α- and β-carbons, δCα_sample and δCβ_sample.
-
-
Calculation:
-
Calculate the change in the chemical shift difference: Δδ = (δCβ_sample - δCα_sample) - (δCβ_ref - δCα_ref) .
-
This Δδ value can be directly compared with literature values for other Lewis acids measured under identical conditions.
-
Expertise Note: The chemical shifts in ¹³C NMR are sensitive to concentration and temperature. For the most accurate comparisons, all samples (including literature benchmarks) should be run under identical conditions (solvent, concentration, temperature).
Data Interpretation and Conclusion
By executing the protocols described above, a researcher can generate robust, quantitative data on the Lewis acidity of this compound.
Expected Outcome:
-
Based on its structure—a dialkoxyborane—this compound is expected to be a significantly milder Lewis acid than potent examples like B(C₆F₅)₃. The oxygen atoms adjacent to the boron center donate electron density via π-backbonding, which moderates the electron deficiency of the boron atom.
-
Its Lewis acidity is anticipated to be comparable to, or slightly greater than, that of pinacolborane, due to the slightly more electron-withdrawing nature of the propane-1,3-diol backbone compared to the pinacol backbone.
-
The experimentally determined AN and Childs' method Δδ values will allow for its precise placement on the established scales of Lewis acidity, providing a predictive tool for its behavior in novel chemical reactions and biological systems.
References
-
Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]
-
Title: A Consistent Measure of Lewis Acidity Source: Journal of the American Chemical Society URL: [Link]
-
Title: A convenient scale for the measurement of the Lewis acidity of Lewis acids Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Fluoride Ion Affinities of Boron Lewis Acids Source: Organometallics URL: [Link]
-
Title: The Fluoride Ion Affinity Scale of Lewis Acidity Source: Chemistry – A European Journal URL: [Link]
A Comparative Guide to the Cross-Reactivity of 2-Methyl-1,3,2-dioxaborinane with Common Functional Groups
For researchers, synthetic chemists, and professionals in drug development, understanding the selectivity of protecting groups and reactive intermediates is paramount to the success of complex synthetic campaigns. 2-Methyl-1,3,2-dioxaborinane, a cyclic boronic ester of methylboronic acid and 1,3-propanediol, is a valuable reagent and intermediate. Its utility, however, is dictated by its reactivity profile—specifically, its propensity to interact with other functional groups present in a reaction mixture. This guide provides an in-depth technical comparison of the cross-reactivity of this compound with common functional groups, supported by mechanistic insights and detailed experimental protocols for evaluation.
The Inherent Reactivity of Boronic Esters: A Balancing Act
The central theme governing the utility of boronic esters like this compound is the trade-off between stability and reactivity.[1] While boronic acids are generally more reactive, their boronic ester counterparts offer enhanced stability, making them easier to handle, purify, and store.[1][2] The reactivity of a boronic ester is fundamentally linked to the Lewis acidity of the boron atom and its susceptibility to nucleophilic attack. This reactivity is significantly influenced by the diol used for esterification. For instance, six-membered ring esters, such as this compound, can exhibit different stability and reactivity profiles compared to the more common five-membered ring pinacol esters.
Comparative Reactivity Analysis
This section details the cross-reactivity of this compound with key functional groups encountered in organic synthesis.
Diols: The Primary Reactive Partner
The reaction of boronic acids and their esters with diols to form more stable boronic esters is a well-established and reversible process. This dynamic covalent chemistry is the cornerstone of their application as protecting groups for diols and in the construction of self-healing materials and sensors.
Mechanistic Insight: The reaction proceeds through a transesterification mechanism. The diol acts as a bidentate nucleophile, attacking the Lewis acidic boron center of this compound. This leads to a tetrahedral intermediate that subsequently expels the original 1,3-propanediol to form a new, more stable boronic ester, often driven by Le Chatelier's principle (e.g., removal of a volatile byproduct). The stability of the resulting boronic ester is influenced by factors such as the chelate ring size (five- or six-membered) and the stereochemistry of the diol.
Caption: Transesterification of this compound with a diol.
Experimental Data Summary:
| Functional Group | Relative Reactivity with this compound | Conditions | Observations |
| 1,2- and 1,3-Diols | High | Typically neutral or mildly acidic/basic conditions | Rapid and reversible formation of a new boronic ester. The equilibrium can be shifted by removal of 1,3-propanediol. |
| Amines (Primary & Secondary) | Low to Moderate | Basic conditions | Can act as a Lewis base and coordinate to the boron, potentially influencing reactivity. Generally stable, but strong nucleophilic amines may facilitate hydrolysis. |
| Carboxylic Acids | Low | Typically neutral or acidic conditions | Generally stable. Under harsh conditions or with activating agents, esterification of the carboxylic acid is possible but not a primary reactivity pathway. |
| Thiols | Low | Typically neutral or mildly basic conditions | Generally stable. Thiols are good nucleophiles but typically do not displace the diol from the boronic ester under standard conditions.[3] |
Amines: A Question of Basicity and Nucleophilicity
In many synthetic applications, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, boronic esters are subjected to basic conditions, often in the presence of amine bases. The interaction between this compound and amines is therefore of significant interest.
Mechanistic Insight: Primary and secondary amines are Lewis bases and can coordinate to the empty p-orbital of the boron atom in this compound. This coordination can increase the electron density at the boron center, potentially making it less susceptible to nucleophilic attack. However, under aqueous basic conditions, amines can facilitate the hydrolysis of the boronic ester to the corresponding boronic acid. Direct aminolysis, where the amine displaces the diol, is generally not a favorable process under typical reaction conditions.
Caption: Interaction of this compound with an amine.
Carboxylic Acids: General Compatibility
The carboxylic acid functionality is generally compatible with boronic esters under many reaction conditions.
Mechanistic Insight: this compound is largely stable in the presence of carboxylic acids. While the boron atom is Lewis acidic, the bidentate nature of the 1,3-propanediol ligand provides significant stability. Direct reaction to form an acylal-type species is not a common pathway. However, under conditions that activate the carboxylic acid (e.g., formation of an acid chloride or use of a carbodiimide), reaction with the diol portion of a hydrolyzed boronic ester could occur, but this is not a direct cross-reactivity of the intact boronic ester itself. The acidity of the carboxylic acid can, however, influence the rate of hydrolysis of the boronic ester.[4]
Thiols: A Case of High Nucleophilicity, Low Reactivity
Thiols are potent nucleophiles and can participate in a variety of reactions.[3] Their interaction with this compound is an important consideration in syntheses involving sulfur-containing molecules.
Mechanistic Insight: Despite their high nucleophilicity, thiols generally do not react with stable boronic esters like this compound under standard conditions. The boron-oxygen bonds in the dioxaborinane ring are thermodynamically stable, and the displacement of the bidentate diol by a monodentate thiol is not favored. While thiols can be oxidized to disulfides, this is a reaction of the thiol itself and not a direct cross-reactivity with the boronic ester.[5][6]
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of competitive experiments can be performed and monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for tracking the disappearance of starting materials and the appearance of new products.
General Protocol for Competitive Reactivity Studies
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare 0.1 M solutions of the functional groups to be tested (e.g., a diol, an amine, a carboxylic acid, and a thiol) in the same deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine 0.5 mL of the this compound stock solution with 0.5 mL of the stock solution of the functional group to be tested.
-
For competitive experiments, combine 0.5 mL of the this compound stock solution with 0.5 mL of a stock solution containing equimolar amounts of a diol and another functional group (e.g., an amine).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture at time zero.
-
Monitor the reaction by acquiring subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 12, and 24 hours) at a constant temperature.
-
Analyze the spectra to determine the relative integration of signals corresponding to the starting materials and any new products. The disappearance of the methyl group signal of this compound and the appearance of new signals will indicate a reaction has occurred.
-
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion and Future Outlook
This compound exhibits a favorable stability profile, showing high reactivity towards its intended diol partners while maintaining general orthogonality to other common functional groups such as amines, carboxylic acids, and thiols under typical synthetic conditions. This selectivity makes it a valuable tool in the chemist's arsenal for protecting group strategies and as a stable precursor for in situ generation of the more reactive methylboronic acid.
Future research should focus on quantifying the kinetics of transesterification with a wider range of diols and a more detailed investigation into the subtle effects of various amine bases and carboxylic acids on the hydrolytic stability of this compound. Such studies will further refine our understanding of its reactivity and expand its applicability in complex molecule synthesis.
References
-
Boron Chemistry: An Overview. ACS Symposium Series. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. (URL: [Link])
-
Assessing the stability and reactivity of a new generation of boronic esters. FASEB J. (URL: [Link])
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. (URL: [Link])
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. (URL: [Link])
-
Monitoring a Progressing Transesterification Reaction by Fiber-Optic Near Infrared Spectroscopy with Correlation to. JAOCS. (URL: [Link])
-
Proposed Mechanism of 13 reaction with thiol. ResearchGate. (URL: [Link])
-
1 H NMR spectra of pure methyl ester (a) and methyl ester using... ResearchGate. (URL: [Link])
-
Monitoring of the transesterification reaction by continuous off-line density measurements. Fuel. (URL: [Link])
-
Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes: route to ??-keto amides and ??-enamino carboxamides. ResearchGate. (URL: [Link])
-
Online monitoring of transesterification reaction by medium-resolution benchtop 1H NMR and NIR spectroscopy. ResearchGate. (URL: [Link])
-
Monitoring of the transesterification reaction by continuous off-line density measurements. Repositório Aberto da Universidade do Porto. (URL: [Link])
-
Reactions of Thiols. Chemistry Steps. (URL: [Link])
-
Reactions of thiols. YouTube. (URL: [Link])
-
High-Temperature Mid-IR Absorption and Reaction Kinetics of 2-Methyl-1,3-Dioxolane: An Experimental and Theoretical Study. ResearchGate. (URL: [Link])
-
Reactions of Thiols. ResearchGate. (URL: [Link])
-
Thiols And Thioethers. Master Organic Chemistry. (URL: [Link])
-
Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. ResearchGate. (URL: [Link])
-
1,3,2-Dioxaborinan-2-yl. PubChem. (URL: [Link])
-
Effect of pH on hydrolysis rate of methyl formate (S. L. Wellington et. al., 1994). ResearchGate. (URL: [Link])
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. (URL: [Link])
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. (URL: [Link])
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. (URL: [Link])
-
Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. Academax. (URL: [Link])
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. RSC Publishing. (URL: [Link])
-
Time plots of distribution ratio of 2-methyl-1,3-dioxane in the reaction. ResearchGate. (URL: [Link])
- Process for the preparation of 2-methyl-1,3-propanediol.
-
Synthesis and in vitro cytotoxicity of 1,3-dioxoindan-2-carboxylic acid arylamides. ResearchGate. (URL: [Link])
-
Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2. PubMed. (URL: [Link])
-
Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane. MDPI. (URL: [Link])
-
Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane. ResearchGate. (URL: [Link])
-
Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Organic Syntheses. (URL: [Link])
-
The aldol reactions of 1,3-dienolborinates, and the development and mechanistic study of aminolactonization. Purdue University. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Mechanistic Validation: A Comparative Analysis of Isotopic Labeling with 2-Methyl-1,3,2-dioxaborinane
For the modern researcher in synthetic chemistry and drug development, understanding how a reaction proceeds is as crucial as knowing what it produces. A validated reaction mechanism unlocks pathways to optimization, troubleshooting, and rational design. Isotopic labeling is a cornerstone technique for this validation, offering an unambiguous window into the intricate dance of atoms during a chemical transformation.[1][2][3]
This guide provides an in-depth comparison of isotopic labeling strategies, centered on the use of 2-Methyl-1,3,2-dioxaborinane as a versatile probe. We will move beyond simple protocols to explore the causal logic behind experimental design, compare this reagent to common alternatives, and provide the detailed methodologies necessary for immediate application in your laboratory.
Pillar 1: The Probe - Synthesis and Properties of Labeled this compound
This compound is a cyclic boronic ester derived from 1,3-propanediol. Its selection over more common diols, such as pinacol, is often a deliberate choice rooted in its distinct electronic properties and hydrolytic stability, which can be advantageous under specific reaction conditions. The true power of this reagent is realized when it is synthesized with isotopic labels at key positions, transforming it from a simple building block into a sophisticated mechanistic reporter.
Synthesis of Isotopically Labeled Variants
The key to effective labeling studies is the strategic placement of an isotope. For this compound, the most informative positions to label are the methyl group (with ¹³C or ²H) or the boron atom itself (with ¹⁰B or ¹¹B). The synthesis is designed to be efficient, starting from commercially available labeled precursors.
A common route involves the reaction of a labeled Grignard reagent with a trialkyl borate, followed by esterification with 1,3-propanediol. For instance, to create a ¹³C-labeled version, one would start with [¹³C]-iodomethane.
Below is a generalized workflow for this synthesis.
Caption: Probing the Suzuki-Miyaura cycle with isotopic labeling.
By running parallel reactions with unlabeled this compound and its deuterated analogue, [²H₃]-2-Methyl-1,3,2-dioxaborinane, we can measure the KIE. If no significant KIE is observed, it suggests that the C-H bonds of the methyl group are not involved in the rate-determining step. Conversely, using a boron isotope label (¹⁰B vs ¹¹B) could probe whether the C-B bond cleavage itself is rate-limiting.
Pillar 3: Comparative Analysis - Alternatives and Best Practices
While this compound is a highly effective tool, it is not the only option. A senior scientist must weigh the pros and cons of different approaches to select the most appropriate method for the question at hand.
Alternative Probes & Strategies
-
Pinacol Boronic Esters: These are the most common boronic esters in synthesis. They are often more readily available commercially but can exhibit different reactivity and stability profiles compared to dioxaborinanes.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing them to be handled and purified easily, even surviving chromatography. They are excellent for multi-step synthesis but require a deprotection step before participating in cross-coupling.
-
Direct Substrate Labeling: Instead of labeling the boron reagent, one can label the other coupling partner (e.g., the aryl halide). For example, using a deuterated aryl halide can probe whether C-H activation or other substrate-related events are rate-limiting. [4][5]
Quantitative Comparison of Mechanistic Probes
| Feature | This compound | Pinacol Boronic Esters | MIDA Boronates | Direct Substrate Labeling |
| Synthesis of Labeled Version | Moderately easy; requires synthesis from labeled precursors. | Moderately easy; similar routes to dioxaborinane. | More complex; requires MIDA ligand attachment. | Varies greatly with substrate complexity. |
| Stability | Good hydrolytic stability. | Generally lower hydrolytic stability. | Excellent stability; often crystalline solids. | Substrate-dependent. |
| Reactivity | High; readily participates in cross-coupling. | Very high; standard for Suzuki-Miyaura reactions. | Requires in-situ deprotection to become reactive. | Substrate-dependent. |
| Cost-Effectiveness | Moderate; depends on cost of 1,3-propanediol and labeled starting material. | Moderate; depends on cost of pinacol and labeled starting material. | Higher cost due to MIDA ligand and extra step. | Can be high for complex, multi-step syntheses. |
| Primary Mechanistic Insight | Rate and mechanism of transmetalation involving the boron reagent. | Rate and mechanism of transmetalation. | Primarily used for reagent stability, less for KIE. | Probes the role of the non-boron partner in the catalytic cycle. |
| Self-Validation | High; direct comparison of labeled vs. unlabeled reagent in parallel is a robust control. | High; same principle as dioxaborinane. | Moderate; deprotection step can add complexity. | High; comparison of labeled vs. unlabeled substrate is a direct control. |
Experimental Protocols
Trustworthy data comes from meticulous execution. The following protocols provide a template for conducting these studies.
Protocol 1: Synthesis of [¹³C]-2-Methyl-1,3,2-dioxaborinane
This protocol is a representative procedure based on established methods for boronic ester synthesis. [6][7] Materials:
-
[¹³C]-Iodomethane (¹³CH₃I, 1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Triisopropyl borate (1.2 eq)
-
1,3-Propanediol (1.1 eq)
-
Anhydrous toluene
-
1M HCl (aqueous)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Safety First: Conduct all steps under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware. Organometallic reagents are highly reactive.
-
Grignard Formation: Add magnesium turnings to a Schlenk flask. Add a solution of [¹³C]-iodomethane in anhydrous Et₂O dropwise. If the reaction does not initiate, gently warm the flask. Stir until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous Et₂O dropwise, maintaining the temperature below -70 °C.
-
Warm and Stir: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction to 0 °C (ice bath) and quench by the slow, dropwise addition of 1M HCl. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Esterification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain crude [¹³C]-methylboronic acid. Do not purify further. Immediately add anhydrous toluene and 1,3-propanediol.
-
Water Removal: Fit the flask with a Dean-Stark apparatus and reflux the toluene solution until no more water is collected.
-
Purification: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure [¹³C]-2-Methyl-1,3,2-dioxaborinane. Confirm identity and isotopic incorporation via NMR and MS.
Protocol 2: Intermolecular KIE Measurement via Initial Rate Analysis
Materials:
-
Aryl Halide (Ar-X, substrate)
-
Unlabeled this compound
-
Labeled isotopologue (e.g., [²H₃]-2-Methyl-1,3,2-dioxaborinane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
Internal standard (for GC or HPLC analysis, e.g., dodecane)
Procedure:
-
Reaction Setup: Prepare two identical reaction flasks (Reaction A and Reaction B).
-
To Reaction A , add the aryl halide (1.0 eq), unlabeled this compound (1.5 eq), catalyst (e.g., 2 mol%), base (2.0 eq), solvent, and the internal standard.
-
To Reaction B , add the aryl halide (1.0 eq), labeled this compound (1.5 eq), and the exact same amounts of catalyst, base, solvent, and internal standard as in Reaction A.
-
Initiation and Monitoring: Place both flasks in a pre-heated oil bath to start the reactions simultaneously. At timed intervals (e.g., 5, 10, 15, 20, 30 minutes), withdraw a small aliquot from each reaction.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of water and diethyl ether and shaking vigorously.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC or HPLC. Quantify the amount of product formed relative to the internal standard.
-
Calculation: Plot the concentration of the product versus time for both reactions. The initial rate (k) for each reaction is the slope of the linear portion of this plot (typically the first 10-20% of the reaction).
-
The Kinetic Isotope Effect is calculated as KIE = k_light / k_heavy , where k_light is the rate from Reaction A (unlabeled) and k_heavy is the rate from Reaction B (labeled).
Conclusion
The strategic use of isotopically labeled reagents is an indispensable tool for rigorous mechanistic validation. This compound serves as an excellent, tunable probe that, when compared with alternatives like pinacol esters or direct substrate labeling, provides a comprehensive toolkit for the modern chemist. By understanding the causality behind the choice of reagent and experimental design—from synthesis to KIE measurement—researchers can move beyond empirical observation to a state of rational control over their chemical systems, accelerating innovation in both academic and industrial settings.
References
-
Hengge, A. C. (2015). Kinetic Isotope Effects In The Characterization Of Catalysis by Protein Tyrosine Phosphatases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(11), 1768-1775. [Link]
-
Campbell, C. T., & Lignier, J. G. (2019). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis. [Link]
-
Hengge, A. C. (2015). Kinetic isotope effects in the characterization of catalysis by protein tyrosine phosphatases. Biochimica et Biophysica Acta, 1854(11), 1768–1775. [Link]
-
Hartwig, J. F., & Simmons, E. M. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C−H Bond Functionalization. Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]
-
Campbell, C. T., & Lignier, J. G. (2019). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. Office of Scientific and Technical Information. [Link]
-
Dalal, M. (n.d.). Methods of Determining Mechanisms. Dalal Institute. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
-
González-Elipe, A. R., et al. (2020). Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. MDPI. [Link]
-
González-Elipe, A. R., et al. (2020). Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. Catalysts, 10(1), 10. [Link]
-
Slideshare. (n.d.). Determination of reaction mechanisms. [Link]
-
ResearchGate. (n.d.). Deuterium-labeling and cross-over experiments to reveal the reaction mechanism. [Link]
-
Polášek, J. (2017). (Z)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its cross-coupling reactions. Masaryk University Thesis Archive. [Link]
-
Chem-Station. (2015). Deuterium Labeling Reaction. [Link]
-
Nave, S., et al. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Scott, P. J. H., et al. (2014). Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 524-527. [Link]
-
ResearchGate. (n.d.). The first synthesis of all possible isotopically labelled [D, 13C] methyl group combinations of 2,2-dimethyl tetralone. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Boronic Esters. [Link]
-
Wason, S. A., et al. (2017). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 15(31), 6559-6563. [Link]
-
Wason, S. A., et al. (2017). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Determination of reaction mechanisms | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1,3,2-dioxaborinane
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 2-Methyl-1,3,2-dioxaborinane, a versatile building block in organic synthesis. Moving beyond a simple checklist, we will explore the causality behind each safety protocol, empowering you to work with confidence and precision.
Hazard Analysis: Understanding the Compound
This compound (C₄H₉BO₂) is a flammable liquid with a low flash point of approximately 17.2°C[1]. This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air[2][3]. The vapors are often heavier than air and can accumulate in low-lying areas, traveling to a distant ignition source and flashing back[2][4].
Beyond its flammability, the compound poses several health risks. It is classified as an irritant, capable of causing serious eye irritation, skin irritation, and respiratory system irritation[5][6]. Like other boronic acid derivatives, it should be handled with care to avoid ingestion and direct contact[7].
Key Hazards Summary:
-
Physical Hazard: Highly flammable liquid and vapor[4][8][9].
-
Health Hazards:
-
Reactivity Hazards: Sensitive to moisture and incompatible with strong oxidizing agents[4][5].
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table outlines the minimum required PPE for handling this compound under different operational scales.
| PPE Category | Standard Laboratory Use (e.g., <100 mL) | Large-Scale Operations or Spill Response | Rationale |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant)[5]. | Chemical safety goggles and a full-face shield[12][13][14]. | Protects against splashes and vapors that cause severe eye irritation[5][10]. A face shield offers broader protection during higher-risk tasks. |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears before use[8][12]. | Double-gloving with nitrile or neoprene gloves[12]. | Prevents skin contact, which can cause irritation[5][6]. Double-gloving provides additional protection against tears and saturation during extended handling. |
| Body Protection | Flame-resistant (FR) lab coat, fully fastened. | Flame-resistant (FR) lab coat or chemical-resistant apron over FR clothing. | Protects skin from incidental contact and clothing from contamination[5][12]. FR properties are critical due to the high flammability of the chemical. |
| Footwear | Closed-toe leather or chemical-resistant shoes. | Chemical-resistant boots. | Protects feet from spills. Non-porous material prevents absorption. |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood[5]. | Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[5][13]. | A chemical fume hood is the primary engineering control[12][15]. Respirators are necessary if ventilation is inadequate or during a large spill when vapor concentrations may exceed exposure limits. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety. The following protocol provides a self-validating system for handling this compound.
Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Preparation & Pre-Use Inspection:
-
Confirm that the chemical fume hood has been certified within the last year. Ensure the sash is at the proper working height.
-
Assemble all necessary apparatus inside the fume hood to minimize movement of hazardous materials.
-
Don the appropriate PPE as outlined in the table above. Always inspect gloves for any signs of degradation or punctures before use.
-
-
Handling and Dispensing:
-
This compound is highly flammable. To prevent ignition from static electricity, containers must be properly grounded and bonded when transferring the liquid from a larger container to a smaller one[4][14].
-
All manipulations, including weighing and transferring, must occur inside a certified chemical fume hood[12][15]. This is your primary defense against inhaling irritating vapors[5].
-
Keep containers tightly sealed when not in use to prevent the release of flammable vapors[8].
-
Be aware of and eliminate all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment[11][14][16].
-
-
Post-Handling & Decontamination:
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose significant environmental and safety risks.
-
Waste Segregation: All materials that have come into contact with the chemical, including unused product, reaction mixtures, contaminated gloves, and paper towels, must be treated as hazardous waste[12][17].
-
Labeling: Waste containers must be clearly labeled "Hazardous Waste" and include the full chemical name, "this compound"[12].
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area, following your institution's specific guidelines for hazardous waste management and pickup[12]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[12][18].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6][10].
-
Skin Contact: Remove all contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[6][8][15].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][7].
-
Spill: Evacuate the area. For small spills within a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's emergency response team.
By integrating these expert-driven protocols into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
- Benchchem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline.
- SPI Supplies Division. (n.d.). Safety Data Sheet.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Noah Technologies Corporation. (2021). Boric Acid - Safety Data Sheet.
- OSHA Safety Manuals. (n.d.). Safe Handling of Flammable Liquids.
- PPG. (2025). Safety Data Sheet.
- Scribd. (n.d.). Safety Data Sheet Revision: 1. Identification of Substance / Preparation and Company.
- U.S. Plastic Corp. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- Fisher Scientific. (2023). Safety Data Sheet for (2-Methylpropyl)boronic acid.
- J. J. Keller & Associates, Inc. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.
- Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace.
- Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination.
- Fisher Scientific. (2024). Safety Data Sheet for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Sigma-Aldrich. (2025). Safety Data Sheet for Phenylboronic acid.
- Haz-Map. (n.d.). 2,2'-(1-Methyltrimethylenedioxy)bis(4-methyl-1,3,2-dioxaborinane) - Hazardous Agents.
- ChemicalBook. (n.d.). This compound | 51901-48-5.
- Fisher Scientific. (2021). Safety Data Sheet for 2-Methyl-2-ethyl-1,3-dioxolane.
- Chemsrc. (2024). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane).
- Biosynth. (2022). Safety Data Sheet for Bis(pinacolato)diboron.
- ChemBK. (n.d.). 1,3,2-Dioxaborinane, 2-methyl- - Physico-chemical Properties.
- PubChem. (n.d.). 2-Methyl-1,3-dioxolane.
Sources
- 1. chembk.com [chembk.com]
- 2. Safe Handling of Flammable Liquids | OSHA Safety Manuals [safetymanualosha.com]
- 3. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 7. 2spi.com [2spi.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. buyat.ppg.com [buyat.ppg.com]
- 12. benchchem.com [benchchem.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 15. fishersci.ca [fishersci.ca]
- 16. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 17. rcilabscan.com [rcilabscan.com]
- 18. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
